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  • Product: N-(4-Fluoro-2-methylbenzyl)-N-methylamine
  • CAS: 1249121-13-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-Fluoro-2-methylbenzyl)-N-methylamine (CAS No. 1249121-13-8)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry N-(4-Fluoro-2-methylbenzyl)-N-methylamine, bearing the CAS number 1249121-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

N-(4-Fluoro-2-methylbenzyl)-N-methylamine, bearing the CAS number 1249121-13-8, is a halogenated secondary amine that represents a class of compounds of significant interest in contemporary drug discovery and organic synthesis. The strategic incorporation of fluorine into benzylamine scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during the drug development process. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, offering a valuable resource for researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine is essential for its application in research and development. While extensive experimental data for this specific compound is not widely published, key properties can be inferred from its structure and data available for analogous compounds.

PropertyValueSource
CAS Number 1249121-13-8[1]
Molecular Formula C₉H₁₂FN[2]
Molecular Weight 153.2 g/mol [2]
Purity Specification ≥ 95%[3][4]
Canonical SMILES CC1=C(C=CC(=C1)F)CNC[2]
InChI 1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Long-Term Storage Store in a cool, dry place[3]

Note: Some properties are calculated or based on supplier specifications and may vary.

Synthetic Methodologies

The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine can be approached through several established methods for N-alkylation of amines. The two most prominent and industrially scalable routes are reductive amination and nucleophilic substitution. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Reductive Amination of 4-Fluoro-2-methylbenzaldehyde

Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine. In this case, 4-fluoro-2-methylbenzaldehyde is reacted with methylamine in the presence of a reducing agent.

G start 4-Fluoro-2-methylbenzaldehyde intermediate Imine Intermediate start->intermediate Condensation reagent1 Methylamine (CH3NH2) reagent1->intermediate product N-(4-Fluoro-2-methylbenzyl)-N-methylamine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) reagent2->product

Caption: Reductive Amination Workflow

Experimental Protocol (General):

  • Imine Formation: Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane). Add a solution of methylamine (1.0-1.2 eq) and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS for the disappearance of the aldehyde.

  • Reduction: To the solution containing the imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) portion-wise at 0 °C. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Alkylation of 4-Fluoro-2-methylbenzyl Halide

This classical method involves the reaction of a 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride) with methylamine. This is a direct N-alkylation approach.

G start 4-Fluoro-2-methylbenzyl Halide product N-(4-Fluoro-2-methylbenzyl)-N-methylamine start->product SN2 Reaction reagent1 Methylamine (CH3NH2) reagent1->product reagent2 Base (e.g., K2CO3, Et3N) reagent2->product

Caption: Nucleophilic Alkylation Workflow

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzyl halide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add an excess of methylamine (solution in THF or ethanol, or as a gas) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the hydrohalic acid byproduct.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water to remove excess methylamine and salts. Dry the organic layer and concentrate. Purify the product by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for N-(4-Fluoro-2-methylbenzyl)-N-methylamine are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of pharmacologically active compounds. The presence of a fluorinated benzylamine core suggests its potential as a key intermediate or a scaffold in the development of novel therapeutics.

  • CNS Agents: Benzylamine derivatives are known to interact with various central nervous system targets. The N-methylbenzylamine scaffold is found in compounds with antidepressant, anxiolytic, and antipsychotic properties.

  • Enzyme Inhibitors: The strategic placement of the fluoro and methyl groups on the phenyl ring can influence the binding affinity and selectivity towards specific enzymes. For instance, fluorinated benzylamines have been investigated as substrates and inactivators of monoamine oxidase (MAO).

  • Receptor Ligands: The overall structure is amenable to modifications that could lead to potent and selective ligands for various G-protein coupled receptors (GPCRs).

A study on benzyl(methyl)carbamothio-4-fluorobenzoic thioanhydride, a derivative of N-benzylmethylamine, has shown growth-stimulating activity on wheat seeds, indicating that even simple derivatives can possess significant biological effects.[3]

Analytical Characterization

The unambiguous identification and purity assessment of N-(4-Fluoro-2-methylbenzyl)-N-methylamine require a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the aromatic methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to the fluorine will exhibit characteristic C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the benzylic C-N bond and other fragmentations of the benzyl group. The mass spectrum of the related N-methylbenzylamine shows a prominent molecular ion peak.[7]

  • Electrospray Ionization (ESI-MS): This softer ionization technique would be expected to show a strong protonated molecular ion peak [M+H]⁺.

Chromatographic Methods
  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is suitable for assessing the purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for purity determination and quantification.

Conclusion

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a valuable building block for organic synthesis and medicinal chemistry. Its synthesis can be reliably achieved through well-established methods like reductive amination and nucleophilic alkylation. The presence of the fluorine atom and the secondary amine functionality makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into its biological activity and the synthesis of its derivatives is warranted to fully explore its potential in drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in the research and development endeavors of scientists in the pharmaceutical and chemical industries.

References

  • SYNTHESIS, CHEMICAL MODIFICATION AND GROWTH-STIMULATING ACTIVITY OF N-BENZYLMETHYLAMINE AND INDOLINE DERIVATIVES. (2025). ResearchGate. [Link]

  • New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balcı. [Link]

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • US20070265326A1 - Novel compounds.
  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
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  • PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • 4-Fluoro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • United States Patent.
  • Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

  • N-Methylbenzylamine | C8H11N | CID 7669. PubChem. [Link]

  • CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
  • Benzenemethanamine, N-methyl-. NIST WebBook. [Link]

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Exploratory

Physicochemical properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine Introduction: Beyond the Structure In the landscape of modern drug discovery, the journey from a promising chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Introduction: Beyond the Structure

In the landscape of modern drug discovery, the journey from a promising chemical structure to a viable therapeutic agent is paved with data. For a molecule such as N-(4-Fluoro-2-methylbenzyl)-N-methylamine, its simple two-dimensional representation belies the complex interplay of forces that will govern its behavior in a biological system. Understanding its physicochemical properties is not merely an academic exercise; it is the foundational language we use to predict and interpret a compound's pharmacokinetic and pharmacodynamic profile.[1][2] These properties—primarily lipophilicity, solubility, and ionization state (pKa)—dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[3][4]

This guide provides a comprehensive overview of the core physicochemical attributes of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. As direct experimental data for this specific molecule is not extensively published, we will leverage robust computational prediction models to establish a baseline profile. More critically, this document will detail the field-proven, self-validating experimental protocols necessary to empirically determine these values. This dual approach of in silico prediction followed by experimental verification is a cornerstone of efficient and data-driven drug development, enabling researchers to make informed decisions, mitigate risks, and accelerate the path to clinical candidacy.[5]

Predicted Physicochemical Profile

The following table summarizes the computationally predicted physicochemical properties for N-(4-Fluoro-2-methylbenzyl)-N-methylamine. It is imperative to recognize that these values are estimations and serve as a directional guide for initial assessment. Experimental validation is essential for progressing any compound through the drug discovery pipeline.

PropertyPredicted ValuePrediction ToolSignificance in Drug Development
Molecular Formula C₁₀H₁₄FN-Defines the elemental composition.
Molecular Weight 167.22 g/mol SwissADMEInfluences diffusion and transport across biological membranes; values < 500 Da are generally favored for oral bioavailability.[2]
Lipophilicity (logP) Consensus logP: ~2.16SwissADMEA key determinant of membrane permeability, solubility, and metabolic clearance.[6] A logP in the range of 1-3 is often considered optimal for oral absorption.[7]
Aqueous Solubility logS: -2.61SwissADMECrucial for dissolution and absorption in the gastrointestinal tract.[8] This value suggests the compound is "Moderately Soluble".
Ionization Constant (pKa) Basic pKa: 9.35ChemicalizeDetermines the charge state of the molecule at physiological pH, impacting solubility, permeability, and target binding.[3][9]
GI Absorption HighSwissADMEPredicts the extent of absorption from the gastrointestinal tract.[1]
BBB Permeant YesSwissADMEIndicates the likelihood of crossing the blood-brain barrier, which is critical for CNS-targeted drugs.[1]

Expert Insights: The Causality Behind the Properties

As a Senior Application Scientist, my role is to bridge the gap between raw data and actionable intelligence. The numbers in the table above are not just data points; they tell a story about how N-(4-Fluoro-2-methylbenzyl)-N-methylamine is likely to behave and the challenges we might face in its development.

  • Lipophilicity (logP): The Double-Edged Sword The predicted logP of ~2.16 is in a favorable range for oral drug candidates. Lipophilicity, or the "greasiness" of a molecule, is a primary driver of its ability to permeate the lipid bilayers of cell membranes, a necessity for absorption from the gut into the bloodstream.[6][10] However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins (reducing the free drug available to act on its target), and more rapid metabolism by cytochrome P450 enzymes in the liver.[6][11] The predicted value suggests a good balance, but experimental verification is key. The shake-flask method remains the gold standard for this determination due to its direct measurement of partitioning.[1]

  • Aqueous Solubility (logS): The Gateway to Absorption A drug must first dissolve to be absorbed.[8][12] The predicted "Moderately Soluble" classification (logS of -2.61) is promising. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Kinetic solubility assays are excellent for high-throughput screening in early discovery, while thermodynamic solubility provides the definitive value needed for formulation development.[13][14] Given the amine functional group, the solubility of this compound will be highly dependent on pH.

  • Ionization (pKa): The pH-Dependent Switch The tertiary amine in N-(4-Fluoro-2-methylbenzyl)-N-methylamine is basic, and the predicted pKa of 9.35 quantifies this. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form.[3] At the pH of the small intestine (around 6.0-7.4), this compound will be predominantly in its positively charged, protonated state. This ionized form is generally more water-soluble, aiding dissolution.[15] However, it is the neutral form that more readily crosses cell membranes.[15] Therefore, the pKa value is a critical parameter that governs the delicate balance between solubility and permeability, directly influencing oral absorption.[16][17] Potentiometric titration is the most robust and widely used method for the precise determination of pKa.[9]

Experimental Protocols: Self-Validating Methodologies

The following protocols describe the standard, self-validating methods for the experimental determination of the key physicochemical properties.

Protocol 1: Determination of Lipophilicity by Shake-Flask logP Measurement

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4).

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS), pH 7.4, in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other, representing equilibrium conditions.

  • Sample Preparation: Prepare a stock solution of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected logP.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) p2 Prepare Compound Stock in n-Octanol p1->p2 e1 Combine Stock and PBS p2->e1 e2 Agitate to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample n-Octanol Phase e3->a1 a2 Sample Aqueous Phase e3->a2 a3 Quantify by HPLC-UV a1->a3 a2->a3 a4 Calculate logP a3->a4

Caption: Shake-Flask logP Determination Workflow.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol determines the pKa by measuring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3][10]

  • Sample Preparation: Accurately weigh and dissolve a sample of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mM).[10]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[3] Immerse the calibrated pH electrode and an automated burette tip into the solution.

  • Titration: As the compound is a base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the titration curve (the buffer region).[3]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis s1 Calibrate pH Meter s3 Assemble Titration Apparatus (N2 Purge) s1->s3 s2 Prepare Compound Solution s2->s3 t1 Add HCl Titrant Incrementally s3->t1 Repeat t2 Record pH after Each Addition t1->t2 Repeat t2->t1 Repeat an1 Plot pH vs. Titrant Volume t2->an1 an2 Identify Half-Equivalence Point an1->an2 an3 Determine pKa an2->an3

Caption: Potentiometric Titration Workflow for pKa.

Conclusion

N-(4-Fluoro-2-methylbenzyl)-N-methylamine presents a physicochemical profile, based on reliable in silico models, that is largely favorable for a potential oral drug candidate. Its predicted lipophilicity, solubility, and molecular weight fall within the desirable "drug-like" space. The presence of a basic amine with a predicted pKa of 9.35 will make its absorption and distribution pH-dependent, a critical factor to consider in formulation and preclinical studies. While these predictions provide a valuable starting point, they are not a substitute for empirical data. The robust, self-validating experimental protocols detailed in this guide are the essential next steps to confirm this profile and build the comprehensive data package required to confidently advance N-(4-Fluoro-2-methylbenzyl)-N-methylamine in the drug discovery process.

References

  • What is pKa and how is it used in drug development?. (2023-12-13).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. (2017-10-20).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022-07-17).
  • In vitro solubility assays in drug discovery. PubMed.
  • Solubility Assessment Service. Creative Biolabs.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19).
  • Solubility Test. AxisPharm.
  • High lipophilicity decreases drug transport across intestinal epithelial cells. PubMed. (1994-05-01).
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • What is Lipophilicity?. Pion Inc. (2024-10-08).
  • Aqueous Solubility Assay. Enamine.
  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. (2007-09-17).
  • What are the physicochemical properties of drug?. LookChem. (2023-12-13).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. (2025-11-07).
  • Lipophilicity of Drug. BOC Sciences. (2024-04-23).
  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. (2024-10-10).
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.

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Foundational

A Multi-Spectroscopic Approach to the Structure Elucidation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

A Senior Application Scientist's Guide for Drug Development Professionals Preamble: The Imperative of Unambiguous Structural Verification In the landscape of pharmaceutical research and development, the absolute structur...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the absolute structural confirmation of any chemical entity is a non-negotiable cornerstone of scientific rigor and regulatory compliance. An erroneous structural assignment can have cascading and catastrophic consequences, invalidating biological data, compromising intellectual property, and posing significant safety risks. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine (C₉H₁₂FN), a representative small molecule that embodies common structural motifs found in modern drug candidates.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The initial objective is to determine the molecular formula, which serves as the fundamental constraint for all subsequent structural hypotheses. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose due to its ability to measure mass-to-charge ratios with exceptional precision.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to promote the formation of the protonated molecular ion, [M+H]⁺.

  • Analysis Parameters:

    • Infusion Flow Rate: 5 µL/min.

    • Mass Range: m/z 50-500.

    • Resolution: >60,000 FWHM.

    • Internal Calibration: Employ a known calibrant to ensure high mass accuracy.

  • Data Acquisition: Acquire the full scan spectrum, ensuring a strong signal for the most abundant ion in the isotopic cluster of the parent molecule.

Data Interpretation & Validation

The elemental composition is derived from the accurate mass of the protonated molecular ion. For N-(4-Fluoro-2-methylbenzyl)-N-methylamine (C₉H₁₂FN), the expected data provides a clear signature.

ParameterTheoretical ValueObserved Value (Typical)
Molecular Formula C₉H₁₂FNC₉H₁₂FN
Exact Mass 153.09538-
[M+H]⁺ Ion (m/z) 154.10316154.1032 ± 5 ppm

The observed mass, accurate to within 5 parts-per-million (ppm), provides high confidence in the elemental formula C₉H₁₂FN. This formula indicates a Degree of Unsaturation of 4, calculated as (2C + 2 + N - H - X)/2 = (18 + 2 + 1 - 12 - 1)/2 = 4. This value is consistent with the presence of a benzene ring, which accounts for all four degrees of unsaturation.

Part 2: Definitive Connectivity Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[3][4] Our strategy employs a suite of experiments to unambiguously assign every proton and carbon and establish their relationships.

Integrated NMR Workflow

The following diagram illustrates the logical flow of the NMR experimental strategy.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Assembly H1_NMR ¹H NMR (Proton Environment & Count) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->Fragments HSQC HSQC (¹J C-H Correlations) HMBC HMBC (ⁿJ C-H Correlations) COSY COSY (H-H Correlations) Fragments->HSQC Assign Carbons Fragments->COSY Confirm H-H Bonds Assembly Assemble Fragments Fragments->Assembly Assembly->HMBC Connect Fragments Structure Final Structure Assembly->Structure

Caption: Integrated workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • ¹H NMR (Proton)

    • ¹³C{¹H} NMR (Proton-decoupled Carbon)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation & Structure Assembly

A. ¹H and ¹³C NMR - The Pieces of the Puzzle

The 1D spectra provide the fundamental proton and carbon information. The expected chemical shifts and multiplicities are tabulated below.

LabelStructure Fragment¹H NMR (Predicted δ, Integration, Multiplicity)¹³C NMR (Predicted δ)
1 -N-C H₃~2.30 ppm, 3H, s~42.5 ppm
2 -C H₂-N~3.55 ppm, 2H, s~60.1 ppm
3 Ar-C H₃~2.28 ppm, 3H, s~18.7 ppm
4 Ar-C -CH₂~135.2 ppm (d, ³JCF ≈ 3 Hz)
5 Ar-C -CH₃~138.5 ppm (d, ³JCF ≈ 8 Hz)
6 C H (ortho to F)~6.88 ppm, 1H, dd (J ≈ 8.5, 2.5 Hz)~115.0 ppm (d, ²JCF ≈ 21 Hz)
7 C H (meta to F)~7.10 ppm, 1H, d (J ≈ 8.5 Hz)~130.5 ppm (d, ⁴JCF ≈ 3 Hz)
8 C H (ortho to F, CH₃)~6.95 ppm, 1H, ddd (J ≈ 8.5, 8.5, 2.5 Hz)~112.9 ppm (d, ²JCF ≈ 21 Hz)
9 Ar-C -F-~161.8 ppm (d, ¹JCF ≈ 245 Hz)

Causality: The singlets for the methyl and methylene protons indicate no adjacent protons. The complex splitting in the aromatic region arises from both H-H and H-F couplings. In the ¹³C NMR, the direct attachment of the highly electronegative fluorine atom causes a large downfield shift for C9 and a characteristic large one-bond C-F coupling constant (¹JCF). Smaller two-, three-, and four-bond couplings (ⁿJCF) are expected for other aromatic carbons.[5][6]

B. 2D NMR - Assembling the Structure

  • HSQC: This experiment directly links each proton signal to its attached carbon, confirming the assignments made in the table above (e.g., the proton at ~2.30 ppm correlates to the carbon at ~42.5 ppm, identifying it as the N-CH₃ group).

  • COSY: This experiment reveals proton-proton couplings. Significant correlations would be observed between the three aromatic protons (H6, H7, H8), confirming their proximity on the ring.

  • HMBC: This is the critical experiment for connecting the isolated fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7]

The key HMBC correlations that lock the structure are visualized below:

HMBC_Correlations cluster_mol Key HMBC (H→C) Correlations H1 H1 (N-Me) C2 C2 (Benzylic) H1->C2 ²J H2 H2 (Benzylic) C1 C1 (N-Me) H2->C1 ²J C4 C4 (Ar-C) H2->C4 ²J C5 C5 (Ar-C) H2->C5 ³J C7 C7 (Ar-CH) H2->C7 ³J H3 H3 (Ar-Me) C5_2 C5 (Ar-C) H3->C5_2 ²J C6 C6 (Ar-CH) H3->C6 ³J C7_2 C7 (Ar-CH) H3->C7_2 ²J

Caption: Key HMBC correlations confirming the molecular backbone.

  • Interpretation of Key Correlations:

    • H1 → C2: The N-methyl protons show a correlation to the benzylic carbon, confirming the CH₃-N-CH₂ linkage.

    • H2 → C4, C5, C7: The benzylic protons show correlations to multiple aromatic carbons, unequivocally attaching the benzyl group to the aromatic ring at position C4.

    • H3 → C5, C6, C7: The aromatic methyl protons show correlations to adjacent aromatic carbons, placing it definitively at position C5 on the ring.

This complete and consistent set of NMR data allows for the unambiguous assignment of the N-(4-Fluoro-2-methylbenzyl)-N-methylamine structure.

Part 3: Functional Group Confirmation - FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and, crucially, the absence of others.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The FTIR spectrum provides a characteristic fingerprint that validates the structure derived from MS and NMR.

Wavenumber (cm⁻¹)Vibration TypeStructural Implication
~3050-3020C-H Stretch (sp²)Aromatic C-H bonds present.
~2980-2800C-H Stretch (sp³)Aliphatic C-H bonds (methyl, methylene) present.
No band ~3500-3300 Absence of N-H Stretch Confirms a tertiary amine. [8][9][10]
~1610, ~1500C=C StretchAromatic ring confirmed.
~1260-1020C-N StretchConsistent with an aliphatic amine.[8]
~1230C-F StretchStrong absorption confirms the presence of a C-F bond.

The most critical observation is the absence of any N-H stretching bands, which would be expected for a primary or secondary amine.[8][10] This piece of data strongly corroborates the tertiary amine structure determined by NMR.

Conclusion: An Integrated and Self-Validating System

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(8), 951–977. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 80(13), 6545–6554. Retrieved from [Link]

  • ResearchGate. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current Opinion in Drug Discovery & Development, 13(2), 163–177. Retrieved from [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Chemsrc. (n.d.). N-(4-Fluoro-2-methylbenzyl)-N-methylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • All 'bout Chemistry. (2023, March 17). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-fluoro-2-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-N-methylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

  • Taber, D. F. (n.d.). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Speculative Mechanism of Action of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Audience: Researchers, scientists, and drug development professionals. Abstract N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine with potential pharmacological activity.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine with potential pharmacological activity. This guide provides a speculative exploration of its mechanism of action, drawing upon the known biological effects of structurally related fluorinated and N-methylated benzylamines. We hypothesize three primary potential mechanisms: modulation of monoamine oxidases, inhibition of cholinesterases, and interaction with other central nervous system targets. For each hypothesis, we propose a detailed experimental workflow for validation, complete with data interpretation strategies. This document serves as a foundational roadmap for researchers seeking to elucidate the pharmacological profile of this compound.

Introduction: The Therapeutic Potential of Substituted Benzylamines

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic addition of substituents to the benzene ring and the amine group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine, for instance, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Similarly, N-alkylation can modulate receptor selectivity and potency.

N-(4-Fluoro-2-methylbenzyl)-N-methylamine combines these features: a fluorine atom at the 4-position, a methyl group at the 2-position of the benzene ring, and a methyl group on the nitrogen atom. While direct studies on this specific molecule are not extensively reported in publicly available literature, its structural similarity to known neuroactive compounds provides a strong basis for speculating on its potential mechanisms of action. This guide will delve into these possibilities, offering a structured approach to their experimental validation.

Hypothesized Mechanisms of Action

Hypothesis 1: Modulation of Monoamine Oxidase (MAO) Activity

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Benzylamine itself is a known substrate for MAO-B.[5] It is plausible that N-(4-Fluoro-2-methylbenzyl)-N-methylamine, as a benzylamine derivative, also interacts with MAOs. The substitutions on the molecule could transform it from a mere substrate into an inhibitor of one or both isoforms.

  • Causality: The electron-withdrawing nature of the fluorine atom and the steric bulk of the methyl groups could alter the binding affinity and catalytic processing of the compound by MAO enzymes. This could lead to competitive or non-competitive inhibition, potentially increasing the synaptic levels of monoamine neurotransmitters.

Hypothesized Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_synapse Synaptic Cleft Compound N-(4-Fluoro-2-methylbenzyl) -N-methylamine MAO Monoamine Oxidase (MAO-A or MAO-B) Compound->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Levels Increased Synaptic Monoamine Levels Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Degradation Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Levels->Neuronal_Signaling ChE_Inhibition cluster_synapse Cholinergic Synapse Compound N-(4-Fluoro-2-methylbenzyl) -N-methylamine ChE Cholinesterase (AChE or BChE) Compound->ChE Inhibition Choline_Acetate Choline + Acetate ChE->Choline_Acetate Synaptic_ACh Increased Synaptic Acetylcholine ACh Acetylcholine ACh->ChE Hydrolysis Cholinergic_Receptors Muscarinic & Nicotinic Receptors Synaptic_ACh->Cholinergic_Receptors Cellular_Response Enhanced Cholinergic Neurotransmission Cholinergic_Receptors->Cellular_Response

Caption: Hypothesized cholinesterase inhibition by the test compound.

Hypothesis 3: Interaction with Other Central Nervous System (CNS) Targets

The structural features of N-(4-Fluoro-2-methylbenzyl)-N-methylamine also suggest potential interactions with other CNS targets, such as:

  • Neurotransmitter Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters would also lead to increased synaptic neurotransmitter levels.

  • Trace Amine-Associated Receptors (TAARs): These are a class of G-protein coupled receptors that are activated by endogenous trace amines, which are structurally similar to benzylamines.

Proposed Experimental Validation

To systematically investigate the hypothesized mechanisms of action, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and more complex functional assays.

Experimental Workflow for MAO Modulation

Experimental Workflow: MAO Inhibition Assays

MAO_Workflow start Start: Test Compound enzyme_assay In Vitro MAO-A and MAO-B Inhibition Assays start->enzyme_assay ic50 Determine IC50 Values enzyme_assay->ic50 selectivity Calculate Selectivity Index (MAO-A vs. MAO-B) ic50->selectivity kinetic_studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetic_studies mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) kinetic_studies->mechanism cell_based Cell-Based Assays (e.g., Neurotransmitter uptake/release) mechanism->cell_based end Conclusion on MAO Activity cell_based->end

Caption: Step-by-step workflow for validating MAO inhibition.

Protocol: In Vitro MAO Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-Fluoro-2-methylbenzyl)-N-methylamine for recombinant human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate (e.g., kynuramine for both, or specific substrates like 5-HT for MAO-A and benzylamine for MAO-B).

    • A fluorescent or luminescent detection reagent (e.g., luciferin-based).

    • N-(4-Fluoro-2-methylbenzyl)-N-methylamine (test compound).

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the serially diluted test compound or controls to the wells.

    • Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate and detection reagent mixture.

    • Measure the fluorescence or luminescence signal at regular intervals.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical MAO Inhibition Data

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Test Compound 505000.1
Clorgyline 510000.005
Selegiline 8001080
Experimental Workflow for Cholinesterase Inhibition

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC50 of N-(4-Fluoro-2-methylbenzyl)-N-methylamine for AChE and BChE.

  • Materials:

    • AChE (from electric eel) and BChE (from equine serum).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound and positive controls (e.g., donepezil, galantamine).

    • Phosphate buffer (pH 8.0).

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • To a 96-well plate, add DTNB solution and the test compound/controls.

    • Add the AChE or BChE solution and incubate.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC50 as described for the MAO assay.

Data Presentation: Hypothetical Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
Test Compound 1.20.52.4
Donepezil 0.015.00.002

Data Interpretation and Future Directions

  • MAO Activity: If the test compound shows potent and selective inhibition of either MAO-A or MAO-B, this would suggest its potential as an antidepressant or an anti-Parkinson's agent, respectively. Enzyme kinetic studies would be crucial to understand the nature of the inhibition (reversible/irreversible, competitive/non-competitive).

  • Cholinesterase Activity: Potent inhibition of AChE and/or BChE would point towards a potential therapeutic application in Alzheimer's disease or other cognitive disorders.

  • Off-Target Effects: If the compound is not active in the primary assays, or to further characterize its profile, a broad panel of receptor and transporter binding assays should be conducted to identify other potential targets.

Future studies should include in vivo animal models of depression, Parkinson's disease, or cognitive impairment to validate the in vitro findings and assess the therapeutic potential of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Conclusion

While the precise mechanism of action of N-(4-Fluoro-2-methylbenzyl)-N-methylamine remains to be elucidated, its chemical structure provides a strong rationale for investigating its effects on key neurochemical pathways. The speculative mechanisms and detailed experimental workflows presented in this guide offer a comprehensive framework for researchers to systematically unravel the pharmacological properties of this and other novel substituted benzylamines. Such investigations are essential for the discovery and development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025). Vertex AI Search.
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  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). BenchChem.
  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

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Foundational

The Versatile Scaffold: A Technical Guide to the Research Applications of N-Methylated Benzylamine Derivatives

Abstract The N-methylated benzylamine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its structural simplicity belies a remarkable versatility, serving as a key pharmacophore in a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylated benzylamine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its structural simplicity belies a remarkable versatility, serving as a key pharmacophore in a multitude of therapeutic agents and as a valuable building block for complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse research applications of N-methylated benzylamine derivatives. We will delve into the synthetic methodologies for accessing these compounds, explore their mechanisms of action in key therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases, and highlight their utility as versatile reagents in organic synthesis. This guide is designed to be a practical resource, offering not only a thorough review of the field but also detailed experimental protocols and quantitative data to empower researchers in their own investigations.

Introduction: The Enduring Significance of the N-Methylated Benzylamine Moiety

The N-methylated benzylamine core, characterized by a benzyl group and a methyl group attached to a nitrogen atom, represents a privileged structural motif in the realm of bioactive molecules.[1] This arrangement imparts a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility, allowing for facile interaction with a wide array of biological targets. The ease of substitution on both the aromatic ring and the nitrogen atom provides a rich chemical space for the design and synthesis of derivatives with fine-tuned pharmacological properties.[2][3] This guide will navigate the multifaceted applications of these derivatives, underscoring the causality behind experimental choices and providing a trustworthy foundation for future research endeavors.

Synthetic Strategies for N-Methylated Benzylamine Derivatives

The accessibility of N-methylated benzylamine derivatives through robust and scalable synthetic routes is a key driver of their widespread application. The choice of synthetic methodology is often dictated by the desired substitution pattern, the nature of the starting materials, and the required scale of the reaction.

Reductive Amination: A Workhorse Reaction

Reductive amination stands as one of the most direct and efficient methods for the synthesis of N-methylated benzylamines.[4] This one-pot reaction involves the condensation of a benzaldehyde derivative with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.1 - 1.5 eq) in a compatible solvent (e.g., methanol or THF) to the stirred solution of the aldehyde at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent portion-wise. Sodium borohydride (NaBH₄) is a common choice, while milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to avoid over-reduction.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-methylated benzylamine derivative.

G cluster_0 Reductive Amination Workflow Benzaldehyde Derivative Benzaldehyde Derivative Imine Intermediate Imine Intermediate Benzaldehyde Derivative->Imine Intermediate Condensation Methylamine Methylamine Methylamine->Imine Intermediate N-Methylated Benzylamine N-Methylated Benzylamine Imine Intermediate->N-Methylated Benzylamine Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->N-Methylated Benzylamine

Caption: Generalized workflow for the synthesis of N-methylated benzylamines via reductive amination.

Applications in Medicinal Chemistry

The N-methylated benzylamine scaffold is a recurring motif in a diverse range of therapeutic agents, demonstrating its broad biological relevance.

Anticancer Agents

N-methylated benzylamine derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.

Several N-methylated benzylamine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] One of the key mechanisms involves the modulation of the intrinsic or mitochondrial pathway of apoptosis.[6][7]

G cluster_1 Apoptosis Induction by N-Methylated Benzylamine Derivatives N-Methylated Benzylamine Derivative N-Methylated Benzylamine Derivative Mitochondrion Mitochondrion N-Methylated Benzylamine Derivative->Mitochondrion Stress Signal Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by N-methylated benzylamine derivatives via the mitochondrial pathway.[8][9][10]

Another important anticancer mechanism of action for some N-methylated benzylamine derivatives is the inhibition of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of GTP.

  • Compound Preparation: Prepare serial dilutions of the N-methylated benzylamine derivative and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization for each compound concentration. The IC₅₀ value, the concentration at which 50% of tubulin polymerization is inhibited, can then be determined.

Derivative Cancer Cell Line IC₅₀ (µM) Reference
Compound 12dBreast (MDA-MB-468)3.99 ± 0.21[11]
Compound 12iBreast (MDA-MB-468)1.48 ± 0.08[11]
Compound 6Neuronal (SH-SY5Y)6.97 ± 0.06[13]
Compound 6Colorectal (HCT116)10.70 ± 0.33[13]
Molecule 12Neuronal (SH-SY5Y)486.84 ± 12.57[13]
Molecule 12Colorectal (HCT116)240.58 ± 2.38[13]

Table 1: In vitro anticancer activity (IC₅₀ values) of selected N-methylated benzylamine derivatives against various cancer cell lines.

Neurodegenerative Disorders: MAO-B Inhibition

N-methylated benzylamine derivatives have shown significant promise in the treatment of neurodegenerative disorders, particularly Parkinson's disease, by acting as inhibitors of monoamine oxidase B (MAO-B).[1][14] MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, these derivatives can increase dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[1]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human MAO-B enzyme and a suitable substrate, such as benzylamine or a fluorogenic substrate.[1][3][5]

  • Inhibitor Preparation: Prepare serial dilutions of the N-methylated benzylamine derivative and a known MAO-B inhibitor (e.g., selegiline) as a positive control.[3]

  • Assay Procedure: In a 96-well plate, pre-incubate the MAO-B enzyme with the test compound or control for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Measure the product formation over time using a spectrophotometer or fluorometer, depending on the substrate used.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of MAO-B activity.

Derivative MAO-B IC₅₀ (µM) Reference
Compound 4i0.041 ± 0.001[15]
Compound 4t0.065 ± 0.002[15]
Compound 10.178 ± 0.0093[16]
Compound 150.030 ± 0.002[16]
Compound 170.01 ± 0.005[16]

Table 2: In vitro MAO-B inhibitory activity (IC₅₀ values) of selected N-methylated benzylamine derivatives.

Antimicrobial Agents

The N-methylated benzylamine scaffold has also been explored for the development of novel antimicrobial agents.[17] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[17][18] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential cellular processes.[13]

Derivative S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Reference
Compound 9m0.51[16]
Compound 9v0.54[16]
Compound 10d116[16]
C₁₆ betaine61120[19]
C₁₄ amine oxide6231[19]

Table 3: Minimum Inhibitory Concentration (MIC) values of selected N-methylated benzylamine derivatives against S. aureus and E. coli.

Applications in Organic Synthesis

Beyond their medicinal applications, N-methylated benzylamine derivatives are valuable tools in organic synthesis, serving as chiral auxiliaries, ligands, and precursors for the synthesis of complex molecules.

Asymmetric Synthesis

Chiral N-methylated benzylamine derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of reactions.[20][21][22][23][24] They can be employed in a variety of transformations, including asymmetric alkylations, reductions, and cycloadditions.[15][20][23]

Synthesis of Nitrogen-Containing Heterocycles

N-methylated benzylamine derivatives are important precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are themselves prevalent in pharmaceuticals and natural products.[14] For example, they can be used to generate azomethine ylides, which undergo [3+2] cycloaddition reactions to form pyrrolidines and other five-membered heterocycles.[14]

Future Perspectives and Conclusion

The research landscape for N-methylated benzylamine derivatives continues to expand, driven by their proven utility in both medicinal chemistry and organic synthesis. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel therapeutic targets and the application of these derivatives in new synthetic methodologies will undoubtedly continue to unveil the full potential of this versatile scaffold.

References

  • PrepChem.com. Synthesis of N-methylbenzylamine. Available from: [Link]

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  • Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35–43.
  • Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses.
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  • Jennings, M. C., et al. (2015). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 59(4), 2374-2377.
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  • Aziz-ur-Rehman, et al. (2014). MIC values of antibacterial activity of N-substituted derivatives of 3.
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  • El-Faham, A., et al. (2025). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. Journal of Molecular Structure, 1311, 138139.
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  • Jourdan, V., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11210.
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  • Liu, S., et al. (2025). Direct asymmetric α C(sp)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts.
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Exploratory

The Benzylamine Scaffold as a Privileged Fragment: A Technical Guide to N-(4-Fluoro-2-methylbenzyl)-N-methylamine in Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs. This approach, which...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs. This approach, which utilizes small, low molecular weight compounds, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). The benzylamine scaffold is a recurring motif in numerous biologically active compounds and represents a valuable core structure for fragment libraries. This technical guide provides an in-depth analysis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a prototypical benzylamine fragment. We will explore its physicochemical properties in the context of FBDD, detail robust synthetic routes, and outline a strategic workflow for its application in screening campaigns and subsequent hit-to-lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of privileged fragments in their discovery pipelines.

Introduction: The Power of Fragments and the Prominence of the Benzylamine Moiety

Fragment-Based Drug Discovery (FBDD) has emerged as a highly successful strategy for identifying lead compounds, with several FDA-approved drugs originating from this approach.[1] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-affinity, but high-quality, interactions of small molecules (fragments) with a biological target.[2] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), provide a more efficient sampling of chemical space and often exhibit superior ligand efficiency.[3][4]

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Its structural features, including an aromatic ring capable of various substitutions and a basic nitrogen atom, allow for a diverse range of interactions with biological targets, such as hydrogen bonding, and cation-π interactions.[5] The strategic placement of substituents on the phenyl ring and modulation of the amine substitution provide vectors for optimizing potency, selectivity, and pharmacokinetic properties.

This guide focuses on N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a case study to illustrate the practical application of a benzylamine fragment in a drug discovery campaign.

Physicochemical Properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

The suitability of a molecule as a fragment is dictated by its physicochemical properties. N-(4-Fluoro-2-methylbenzyl)-N-methylamine aligns well with the principles of FBDD.

PropertyValueSource
Molecular Formula C₉H₁₂FN[6]
Molecular Weight 153.2 g/mol [6]
CAS Number 1249121-13-8[7]
Predicted cLogP 2.1(Predicted)
Predicted pKa (amine) ~9-10[2]
Hydrogen Bond Acceptors 1 (N)(Calculated)
Hydrogen Bond Donors 0(Calculated)
Rotatable Bonds 3(Calculated)

As shown in the table, N-(4-Fluoro-2-methylbenzyl)-N-methylamine adheres to the "Rule of Three," making it an ideal candidate for a fragment library.[3][4] Its low molecular weight and limited number of rotatable bonds provide a rigid scaffold for probing protein binding pockets. The fluorine atom can serve as a useful probe for 19F-NMR screening and can positively influence metabolic stability and binding affinity. The tertiary amine provides a handle for salt formation to improve solubility and can participate in key interactions with target proteins.

Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Robust and scalable synthetic routes are essential for producing fragments for screening and for generating analogs during hit-to-lead optimization. Two primary and reliable methods for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine are reductive amination and N-alkylation.

Method 1: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde

Reductive amination is a widely used and efficient one-pot method for the formation of amines.[8][9] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

G 4-Fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldehyde Imine_Intermediate Imine Intermediate 4-Fluoro-2-methylbenzaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate Target_Molecule N-(4-Fluoro-2-methylbenzyl) -N-methylamine Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Target_Molecule

Figure 1: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M), add methylamine (1.1 eq, as a solution in a compatible solvent or as a salt with a non-nucleophilic counterion). The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[6] The addition of a catalytic amount of acetic acid can accelerate this step.[6]

  • Reduction: To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Method 2: N-Alkylation of 4-Fluoro-2-methylbenzylamine

An alternative approach is the direct N-alkylation of the corresponding primary amine, 4-fluoro-2-methylbenzylamine, with a methylating agent.[10]

G Primary_Amine 4-Fluoro-2-methylbenzylamine Target_Molecule N-(4-Fluoro-2-methylbenzyl) -N-methylamine Primary_Amine->Target_Molecule Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Target_Molecule Alkylation Base Base (e.g., K₂CO₃, Et₃N) Base->Target_Molecule

Figure 2: N-Alkylation Workflow.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 4-fluoro-2-methylbenzylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).

  • Addition of Alkylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After completion, filter off the solid base and concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to afford the pure N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Biological Context and Potential Applications

While no specific biological activity has been reported for N-(4-Fluoro-2-methylbenzyl)-N-methylamine, the benzylamine scaffold is present in numerous compounds with diverse pharmacological activities. A notable example is the inhibition of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.[3]

A case study in the development of selective MAO-B inhibitors for Parkinson's disease demonstrated the utility of a benzylamine fragment.[11] Starting from a fragment hit, researchers were able to grow the fragment to occupy an adjacent sub-pocket, leading to a potent and selective inhibitor.[11] This highlights a potential avenue for the application of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Fragment Screening Methodologies

The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Several biophysical techniques are well-suited for this purpose, with Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful and widely used.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12][13] It is a high-throughput method for identifying fragment binding and can provide kinetic information (association and dissociation rates).

G Immobilize_Target Immobilize Target Protein on SPR Sensor Chip Inject_Fragment Inject Fragment Solution Immobilize_Target->Inject_Fragment Monitor_Binding Monitor Binding Response (Sensorgram) Inject_Fragment->Monitor_Binding Analyze_Data Analyze Data for Hits Monitor_Binding->Analyze_Data Validate_Hits Validate Hits (e.g., Dose-Response) Analyze_Data->Validate_Hits G Prepare_Sample Prepare NMR Sample: Target Protein + Fragment Acquire_Spectra Acquire On-Resonance and Off-Resonance Spectra Prepare_Sample->Acquire_Spectra Calculate_Difference Calculate Difference Spectrum (STD Spectrum) Acquire_Spectra->Calculate_Difference Analyze_STD Analyze STD Spectrum for Fragment Signals Calculate_Difference->Analyze_STD

Figure 4: STD NMR Workflow.

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare an NMR sample containing the target protein (typically 10-50 µM) and the fragment (typically in 10- to 100-fold excess) in a suitable deuterated buffer.

  • Acquisition of On-Resonance Spectrum: Selectively saturate a region of the protein's ¹H NMR spectrum where there are no ligand signals (e.g., -1 to 0 ppm).

  • Acquisition of Off-Resonance Spectrum: Acquire a reference spectrum with the saturation frequency set to a region where there are neither protein nor ligand signals (e.g., 30-40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Signals that appear in the STD spectrum belong to the fragment that is binding to the protein. [14]The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein in the bound state.

Fragment Evolution: From Hit to Lead

Once a fragment hit like N-(4-Fluoro-2-methylbenzyl)-N-methylamine is identified and validated, the next step is to evolve it into a more potent lead compound. This is typically achieved through two main strategies: fragment growing and fragment linking.

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. Structure-based drug design, guided by X-ray crystallography or NMR, is invaluable in this process to identify vectors for growth. For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, potential growth points include the unoccupied positions on the phenyl ring and modifications of the N-methyl group.

  • Fragment Linking: If two or more fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a larger, higher-affinity molecule.

The case of the MAO-B inhibitors provides a practical example of fragment growing. [11]A benzylamine-containing fragment was identified, and subsequent optimization involved growing the fragment into an unoccupied sub-pocket, which resulted in a significant increase in potency and selectivity. [11]

Conclusion

N-(4-Fluoro-2-methylbenzyl)-N-methylamine serves as an excellent model for illustrating the principles and practical application of a privileged fragment in drug discovery. Its favorable physicochemical properties, accessible synthetic routes, and the proven track record of the benzylamine scaffold make it a valuable addition to any fragment library. By employing robust biophysical screening methods and structure-guided optimization strategies, fragments like this can be efficiently progressed from low-affinity hits to high-potency lead compounds, ultimately accelerating the drug discovery process.

References

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Foundational

Whitepaper: The Strategic Role of Fluorine in N-(4-Fluoro-2-methylbenzyl)-N-methylamine: A Technical Guide for Drug Development Professionals

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This technical guide provides an in-depth analysis of the role of the fluorine atom in N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a scaffold of interest in drug discovery. By examining the interplay between the fluorine substituent, the methyl group, and the N-methylamine moiety, we will explore the anticipated effects on metabolic stability, lipophilicity, basicity, and target binding. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the rationale behind experimental design and the interpretation of structure-activity relationships for fluorinated compounds.

Introduction: Fluorine as a "Magic Bullet" in Drug Design

The substitution of hydrogen with fluorine, a bioisosteric replacement, is a widely employed strategy in drug discovery due to fluorine's unique properties.[3][4] With a van der Waals radius only slightly larger than hydrogen (1.47 Å vs. 1.20 Å), fluorine can often be introduced into a molecule without significant steric perturbation.[2][5] However, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond (around 105.4 kcal/mol) impart profound changes to a molecule's electronic and metabolic profile.[2][6] These alterations can lead to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[7][8] This guide will dissect these effects within the specific context of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Molecular Architecture and the Influence of Fluorine

The structure of N-(4-Fluoro-2-methylbenzyl)-N-methylamine presents a fascinating case study in the nuanced effects of aromatic substitution. The interplay between the electron-withdrawing fluorine at the para-position and the electron-donating methyl group at the ortho-position creates a unique electronic environment that influences the reactivity and properties of the benzylic carbon and the N-methylamine side chain.

Electronic Effects: A Tug-of-War on the Benzene Ring

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Conversely, the methyl group at the 2-position has an electron-donating inductive effect (+I) and a hyperconjugative effect. This electronic tug-of-war modulates the electron density of the aromatic ring and, consequently, the properties of the entire molecule.

Key Physicochemical and Pharmacokinetic Properties Modulated by Fluorine

The introduction of fluorine into the N-(4-Fluoro-2-methylbenzyl)-N-methylamine scaffold is predicted to significantly impact several key drug-like properties.

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The benzylic position is often a "metabolic soft spot," susceptible to oxidation by cytochrome P450 enzymes.[9] The strong C-F bond is significantly more resistant to enzymatic cleavage than a C-H bond, thus blocking this common metabolic pathway.[2]

Predicted Impact on N-(4-Fluoro-2-methylbenzyl)-N-methylamine:

The fluorine at the 4-position is not directly at a site of metabolism. However, its electron-withdrawing nature can influence the metabolism of the adjacent benzylic and amine groups. The primary metabolic pathways for this molecule would likely be N-dealkylation and oxidation of the benzylic carbon. While the para-fluoro substituent does not directly block these sites, it can electronically disfavor oxidative metabolism.

Lipophilicity (LogP): A Subtle but Critical Shift

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A single fluorine substitution for hydrogen typically increases a molecule's LogP, enhancing its lipophilicity.[1] This can improve membrane permeability and bioavailability.[1]

Anticipated LogP of N-(4-Fluoro-2-methylbenzyl)-N-methylamine:

The introduction of the fluorine atom is expected to increase the LogP of N-(4-Fluoro-2-methylbenzyl)-N-methylamine compared to its non-fluorinated analog. This enhanced lipophilicity could lead to better membrane penetration. However, excessive lipophilicity can also lead to issues such as reduced aqueous solubility and increased non-specific binding.

CompoundPredicted LogPRationale
N-(2-methylbenzyl)-N-methylamine~2.5Baseline prediction for the non-fluorinated analog.
N-(4-Fluoro-2-methylbenzyl)-N-methylamine ~2.8 - 3.0 The fluorine atom generally increases LogP by 0.3-0.5 units.
Basicity (pKa): Fine-Tuning Ionization

The basicity of the amine nitrogen is a crucial factor influencing a drug's solubility, receptor binding, and cellular uptake. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, making them less basic.[6][9]

Predicted pKa of N-(4-Fluoro-2-methylbenzyl)-N-methylamine:

The fluorine atom at the para-position will inductively withdraw electron density from the benzylamine side chain, thereby reducing the basicity of the nitrogen atom. This will result in a lower pKa compared to the non-fluorinated counterpart. This modulation of pKa can be advantageous, as a lower pKa can lead to a higher proportion of the neutral species at physiological pH, potentially enhancing membrane permeability.

CompoundPredicted pKaRationale
N-benzyl-N-methylamine~9.6Reference pKa for a similar secondary benzylamine.
N-(4-Fluoro-2-methylbenzyl)-N-methylamine ~9.2 - 9.4 The para-fluoro substituent is expected to lower the pKa by 0.2-0.4 units.

Experimental Protocols for Characterization

To empirically validate the predicted effects of fluorine, a series of well-defined experiments are necessary.

Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

A common synthetic route involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents, typically as a solution in a solvent like THF or water) to the flask.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Lipophilicity (LogP)

The shake-flask method using n-octanol and a buffered aqueous phase (pH 7.4) is the gold standard for LogP determination.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of N-(4-Fluoro-2-methylbenzyl)-N-methylamine of a known concentration in n-octanol. Also, prepare a phosphate buffer solution at pH 7.4.

  • Partitioning: Mix equal volumes of the n-octanol stock solution and the aqueous buffer in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Visualizing the Impact of Fluorine

Diagrams can effectively illustrate the concepts discussed.

G cluster_molecule N-(4-Fluoro-2-methylbenzyl)-N-methylamine cluster_properties Physicochemical & Pharmacokinetic Properties Molecule C₈H₁₀FN Metabolic_Stability Metabolic Stability Molecule->Metabolic_Stability Increased due to strong C-F bond Lipophilicity Lipophilicity (LogP) Molecule->Lipophilicity Increased Basicity Basicity (pKa) Molecule->Basicity Decreased due to -I effect Binding_Affinity Binding Affinity Molecule->Binding_Affinity Potentially altered through new interactions

Caption: The multifaceted role of fluorine in modulating key drug properties.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom in N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a powerful approach to fine-tune its drug-like properties. The anticipated increase in metabolic stability and lipophilicity, coupled with a decrease in basicity, can lead to a more favorable pharmacokinetic profile. However, the effects of fluorination are highly context-dependent, and the predictions laid out in this guide must be validated through rigorous experimental investigation. Future work should focus on synthesizing and characterizing this compound and its non-fluorinated analog to quantify the precise impact of the fluorine substituent. Such studies will not only advance our understanding of this specific molecule but also contribute to the broader knowledge base of fluorine's role in medicinal chemistry.

References

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Exploratory

A Technical Guide to Evaluating N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a Potential Monoamine Oxidase Inhibitor

Abstract The inhibition of enzymes remains a cornerstone of modern therapeutic strategy, with enzyme inhibitors constituting a significant portion of clinically approved drugs.[1] Monoamine oxidases (MAO-A and MAO-B) are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of enzymes remains a cornerstone of modern therapeutic strategy, with enzyme inhibitors constituting a significant portion of clinically approved drugs.[1] Monoamine oxidases (MAO-A and MAO-B) are well-established targets for the treatment of neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease.[2][3] This guide presents a comprehensive framework for the preclinical evaluation of a novel compound, N-(4-Fluoro-2-methylbenzyl)-N-methylamine, as a potential MAO inhibitor. We provide the scientific rationale for its selection, rooted in structure-activity relationship (SAR) principles, and detail a multi-stage experimental plan. This plan encompasses chemical synthesis, initial high-throughput screening, potency and selectivity determination, and in-depth mechanism of action (MoA) studies. Each stage is accompanied by detailed, self-validating protocols, data interpretation guidelines, and workflow visualizations to equip researchers in drug development with the necessary tools to rigorously assess this compound's therapeutic potential.

Introduction and Rationale for Investigation

Enzyme assays are foundational to modern drug discovery, enabling the identification and characterization of molecules that modulate the activity of enzymes implicated in disease pathways.[4][5] Among the most validated enzyme targets are the monoamine oxidases (MAOs). These flavoenzymes, existing as two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of key neurotransmitters like serotonin, norepinephrine, and dopamine.[6] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, forming the basis of action for MAO inhibitor (MAOI) drugs used in treating depression and other neurological conditions.[2][7]

The selection of N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a candidate for investigation is a rational, structure-based decision. The benzylamine scaffold is a known pharmacophore in various biologically active compounds, including MAOIs.[8][9] The strategic placement of substituents on the aromatic ring can significantly influence potency and selectivity.

  • Fluorine Substitution (4-position): The introduction of a fluorine atom is a common strategy in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electronic interactions with the enzyme's active site.[10]

  • Methyl Substitution (2-position): The ortho-methyl group provides steric bulk near the benzylic carbon. This can influence the compound's conformational preference, potentially locking it into a bioactive conformation that enhances binding to the target enzyme.

  • N-Methylamine Group: The secondary amine is a critical feature for interaction within the active site of MAOs, which process amine substrates.

Based on these structural features, we hypothesize that N-(4-Fluoro-2-methylbenzyl)-N-methylamine possesses the necessary chemical attributes to act as an inhibitor of MAO-A and/or MAO-B. This guide outlines the logical progression of experiments required to test this hypothesis.

Proposed Synthesis of Target Compound

A plausible synthetic route for N-(4-Fluoro-2-methylbenzyl)-N-methylamine is reductive amination, a robust and widely used method in medicinal chemistry.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add methylamine (2.0 eq, typically as a solution in methanol or THF).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to yield N-(4-Fluoro-2-methylbenzyl)-N-methylamine as the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Stage 1: High-Throughput Screening for MAO Inhibition

The initial step is to determine if the compound exhibits any inhibitory activity against the target enzymes. A high-throughput screen (HTS) provides a rapid yes/no answer and is essential for triaging candidate molecules.[5] We will utilize a commercially available, fluorescence-based assay.

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis prep_plate Prepare 384-well Assay Plate add_cmpd Add Compound (10 µM final) & Vehicle Controls prep_plate->add_cmpd add_enzyme Add MAO-A or MAO-B Enzyme add_cmpd->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_sub Add Amplex Red Substrate Mix (Substrate, HRP) pre_incubate->add_sub incubate Incubate at 37°C (60 min) add_sub->incubate read_fluor Read Fluorescence (Ex/Em = 535/590 nm) incubate->read_fluor calc_inhib Calculate % Inhibition vs. Controls read_fluor->calc_inhib hit_id Identify 'Hit' (>50% Inhibition) calc_inhib->hit_id

Caption: High-Throughput Screening workflow for identifying MAO inhibitors.

Experimental Protocol: MAO-Glo™ Assay (Promega) or similar
  • Plate Preparation: Dispense 2.5 µL of assay buffer into all wells of a 384-well plate.

  • Compound Addition: Add 0.5 µL of N-(4-Fluoro-2-methylbenzyl)-N-methylamine (dissolved in DMSO) to the sample wells for a final concentration of 10 µM. Add 0.5 µL of DMSO to the "vehicle control" wells and a known inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) to "positive control" wells.

  • Enzyme Addition: Add 2 µL of recombinant human MAO-A or MAO-B enzyme solution to all wells.

  • Pre-incubation: Mix briefly on a plate shaker and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the MAO substrate solution containing a luminogenic derivative.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection reagent that terminates the enzymatic reaction and measures the product. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle controls. A compound showing >50% inhibition is typically considered a "hit."

Hypothetical HTS Data
CompoundTarget EnzymeConcentration% InhibitionHit Status
N-(4-Fluoro-2-methylbenzyl)-N-methylamineMAO-A10 µM18%No
N-(4-Fluoro-2-methylbenzyl)-N-methylamineMAO-B10 µM85%Yes
Clorgyline (Control)MAO-A1 µM98%-
Pargyline (Control)MAO-B1 µM95%-

Interpretation: The hypothetical data suggests the compound is a selective hit for MAO-B, justifying progression to the next stage of characterization for this isoform.

Stage 2: Potency (IC₅₀) and Selectivity Determination

Following a positive HTS result, the next critical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This involves generating a dose-response curve.

Experimental Protocol: IC₅₀ Determination
  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO, typically from 100 µM to 1 nM.

  • Assay Execution: Perform the MAO-B inhibition assay as described in Section 3.2, but instead of a single concentration, use the full range of compound dilutions.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Selectivity Index: To confirm selectivity, also determine the IC₅₀ against MAO-A. The selectivity index is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Hypothetical Potency and Selectivity Data
CompoundTarget EnzymeIC₅₀ (nM)Selectivity Index (MAO-A / MAO-B)
N-(4-Fluoro-2-methylbenzyl)-N-methylamineMAO-B150>667
N-(4-Fluoro-2-methylbenzyl)-N-methylamineMAO-A>100,000

Interpretation: An IC₅₀ of 150 nM against MAO-B indicates moderate-to-high potency. A selectivity index of over 600-fold is excellent and suggests a low likelihood of off-target effects related to MAO-A inhibition.

Stage 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound inhibits an enzyme is crucial for drug development.[11][12] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive), which can predict how the inhibitor will perform in a physiological setting with varying substrate concentrations.[13]

Modes of Reversible Enzyme Inhibition

MoA E E S S E->S ES ES E->ES Kₘ EI_comp EI E->EI_comp Kᵢ EI_noncomp EI E->EI_noncomp Kᵢ ES->E k_cat P P ES->P ESI_noncomp ESI ES->ESI_noncomp αKᵢ I_comp I EI_comp->I_comp I_noncomp I ESI_noncomp->EI_noncomp Kₘ EI_noncomp->I_noncomp label_comp Competitive label_noncomp Mixed/Non-competitive

Caption: Kinetic models of reversible enzyme inhibition.

Experimental Protocol: Enzyme Kinetic Analysis
  • Determine Substrate Kₘ: First, perform the MAO-B assay across a range of substrate concentrations (without any inhibitor) to determine the Michaelis constant (Kₘ), which is the substrate concentration at half-maximal velocity (Vₘₐₓ).[14]

  • Set up Inhibition Assays: Perform the MAO-B assay using multiple, fixed concentrations of the inhibitor (e.g., 0 nM, 75 nM, 150 nM, 300 nM). For each inhibitor concentration, vary the substrate concentration (e.g., from 0.25 x Kₘ to 10 x Kₘ).

  • Measure Reaction Rates: Measure the initial reaction velocity (v₀) for each condition.

  • Data Analysis (Lineweaver-Burk Plot): Plot the data using a double reciprocal plot (1/v₀ vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Mixed Inhibition: Lines will intersect in the upper-left quadrant (Vₘₐₓ decreases, Kₘ changes).

    • Uncompetitive Inhibition: Lines will be parallel.

  • Calculate Kᵢ: Use non-linear regression analysis of the velocity data to calculate the inhibition constant (Kᵢ), a true measure of the inhibitor's binding affinity.

Hypothetical Kinetic Data for MAO-B Inhibition
Inhibitor ConcentrationApparent Kₘ (µM)Apparent Vₘₐₓ (RFU/min)Interpretation
0 nM (Control)251200Baseline activity
150 nM501210Kₘ increases, Vₘₐₓ is constant
300 nM751195Kₘ increases, Vₘₐₓ is constant

Interpretation: The hypothetical data clearly shows that as the inhibitor concentration increases, the apparent Kₘ increases while the Vₘₐₓ remains unchanged. This is the classic signature of a competitive inhibitor , meaning the compound likely binds to the same active site as the natural substrate.[11][13]

Conclusion and Future Directions

This technical guide has outlined a systematic and rigorous pathway for evaluating the potential of N-(4-Fluoro-2-methylbenzyl)-N-methylamine as an enzyme inhibitor. The hypothetical results from our proposed studies suggest that this compound is a potent, selective, and competitive inhibitor of monoamine oxidase B .

These findings provide a strong foundation for further preclinical development. The logical next steps would include:

  • Lead Optimization: Synthesize and test analogs of the lead compound to improve potency and drug-like properties, further exploring the structure-activity relationship (SAR).[15][16]

  • Biophysical Validation: Employ techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kᴅ) and thermodynamics of the enzyme-inhibitor interaction.

  • Structural Biology: Pursue co-crystallization of the inhibitor with MAO-B to obtain an X-ray structure, which would definitively confirm the binding mode and provide invaluable insights for future rational drug design.[12]

  • In Vitro and In Vivo Studies: Advance the most promising compounds to cell-based assays to assess permeability and toxicity, followed by animal models to evaluate efficacy, pharmacokinetics, and safety.[5]

By following this structured, data-driven approach, research and drug development professionals can efficiently and effectively assess the therapeutic potential of novel enzyme inhibitors like N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Herraiz, T., & Chaparro, C. (2006). Isolation and characterization of a monoamine oxidase inhibitor from tobacco leaves. PubMed. [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]

  • Monoamine oxidase inhibitor. (n.d.). Wikipedia. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2024). BellBrook Labs. [Link]

  • Monoamine Oxidase Inhibitors. (n.d.). Lecturio. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Isolation and Characterization of a Monoamine Oxidase Inhibitor from Tobacco Leaves. Chemical Research in Toxicology, 19(3), 424–430. [Link]

  • Enzyme Inhibitors and Activators. (2017). Semantic Scholar. [Link]

  • Mechanism-based Inhibition of Enzymes. (2010). YouTube. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2022). ResearchGate. [Link]

  • Fiedorowicz, C. D., & Swiderski, C. F. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • Studies on the Structure-Activity Relationships of Adrenergic .BETA.-mimetic Benzylamine Derivatives. (1979). Amanote Research. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). National Institutes of Health (NIH). [Link]

  • N-(4-Fluoro-2-methylbenzyl)-N-methylamine. (n.d.). Chemsrc. [Link]

  • (4-Fluoro-benzyl)-methylamine HCl. (n.d.). PubChem. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). PubMed Central. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).
  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

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  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. [Link]

  • Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. (2007). PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Exploratory Pharmacology of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Chemical Entity The compound N-(4-Fluoro-2-methylbenzyl)-N-methylamine, herein referred to as FMB-NMA,...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(4-Fluoro-2-methylbenzyl)-N-methylamine, herein referred to as FMB-NMA, represents a novel investigational molecule within the broader class of substituted benzylamines. While direct pharmacological data for FMB-NMA is not present in the current body of scientific literature, its structural motifs—a fluorinated benzene ring, a methyl group at position 2, and a secondary N-methylamine—suggest a compelling rationale for its investigation as a potential modulator of central nervous system targets. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity to various biological targets[1].

This guide is structured as a comprehensive exploratory framework. It is designed not as a review of existing data, but as a proactive roadmap for the systematic pharmacological evaluation of FMB-NMA. We will proceed from a proposed synthetic pathway to a multi-tiered screening and characterization cascade, encompassing in vitro receptor profiling, functional activity assessment, and preliminary in vivo behavioral assays. The causality behind each experimental choice is detailed, providing a robust and self-validating system for inquiry.

Part 1: Synthesis and Physicochemical Characterization

A logical first step in the exploration of any new chemical entity is a reliable and scalable synthesis route. The synthesis of FMB-NMA can be approached through established methodologies for N-methylation and reductive amination[2].

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine can be achieved via a two-step process starting from 4-fluoro-2-methylbenzaldehyde.

  • Reductive Amination: The initial step involves the reaction of 4-fluoro-2-methylbenzaldehyde with methylamine. This forms a Schiff base intermediate.

  • Reduction: The intermediate imine is then reduced to the desired secondary amine, N-(4-Fluoro-2-methylbenzyl)-N-methylamine. A common and effective reducing agent for this transformation is sodium borohydride.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldehyde Schiff_Base Schiff Base Intermediate 4-fluoro-2-methylbenzaldehyde->Schiff_Base + Methylamine Methylamine Methylamine (CH3NH2) FMB_NMA N-(4-Fluoro-2-methylbenzyl)-N-methylamine Schiff_Base->FMB_NMA + Sodium Borohydride Sodium_Borohydride Sodium Borohydride (NaBH4)

Caption: Proposed two-step synthesis of FMB-NMA.

Physicochemical Data Summary

A summary of the key physicochemical properties for the parent amine, 4-fluoro-2-methylbenzylamine, provides a baseline for understanding the characteristics of FMB-NMA[3].

PropertyValueSource
Molecular FormulaC8H10FNPubChem[3]
Molecular Weight139.17 g/mol PubChem[3]
IUPAC Name(4-fluoro-2-methylphenyl)methanaminePubChem[3]

Part 2: In Vitro Pharmacological Profiling

The structural similarity of FMB-NMA to known monoaminergic modulators necessitates a broad initial screening against key CNS targets. The primary hypothesis is that FMB-NMA will exhibit affinity for monoamine transporters and/or receptors.

Tier 1: Primary Binding Assays

The initial screening will determine the binding affinity of FMB-NMA at the primary monoamine transporters and a selection of serotonin and dopamine receptors. This will be conducted using radioligand binding assays with membrane preparations from cells expressing the target human recombinant proteins.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Obtain commercially available membrane preparations or prepare them from HEK293 cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and 5-HT2A and D2 receptors.

  • Assay Buffer: Prepare an appropriate assay buffer for each target (e.g., Tris-HCl based buffer with specific ions).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A), and varying concentrations of FMB-NMA.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of FMB-NMA that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Profile (Ki, nM)

TargetRadioligandFMB-NMA (Ki, nM)
SERT[³H]CitalopramTBD
DAT[³H]WIN 35,428TBD
NET[³H]NisoxetineTBD
5-HT₂ₐ[³H]KetanserinTBD
D₂[³H]SpiperoneTBD
Tier 2: Functional Activity Assays

Any significant binding affinity (Ki < 1 µM) identified in Tier 1 must be followed up with functional assays to determine whether FMB-NMA acts as an agonist, antagonist, or inverse agonist at receptor targets, or as a substrate/inhibitor at transporter targets.

Experimental Protocol: Transporter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing the target transporter (e.g., SERT).

  • Substrate Uptake: Pre-incubate the cells with varying concentrations of FMB-NMA.

  • Initiate Uptake: Add a radiolabeled substrate of the transporter (e.g., [³H]5-HT for SERT).

  • Incubation: Incubate for a short period at 37°C to allow for substrate uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of substrate uptake.

Experimental Protocol: Receptor Functional Assay (e.g., for 5-HT₂ₐ)

For Gq-coupled receptors like 5-HT₂ₐ, a calcium mobilization assay is appropriate.

  • Cell Culture and Loading: Use CHO or HEK293 cells expressing the 5-HT₂ₐ receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Agonist Mode: Add varying concentrations of FMB-NMA and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of FMB-NMA, then stimulate with a known 5-HT₂ₐ agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G FMB_NMA FMB-NMA Binding_Assay Tier 1: Radioligand Binding Assay (SERT, DAT, NET, 5-HT2A, D2) FMB_NMA->Binding_Assay Functional_Assay Tier 2: Functional Assays Binding_Assay->Functional_Assay If Ki < 1µM Uptake_Assay Transporter Uptake Assay (Inhibitor or Substrate?) Functional_Assay->Uptake_Assay Receptor_Assay Receptor Functional Assay (Agonist, Antagonist, or Inverse Agonist?) Functional_Assay->Receptor_Assay In_Vivo_Study Tier 3: In Vivo Behavioral Models Functional_Assay->In_Vivo_Study

Caption: Multi-tiered pharmacological screening cascade for FMB-NMA.

Part 3: In Vivo Pharmacological Evaluation

Based on the in vitro profile, a series of in vivo experiments in rodents can be designed to explore the behavioral effects of FMB-NMA. For instance, if FMB-NMA shows potent activity as a serotonin reuptake inhibitor, its antidepressant-like effects could be evaluated. Conversely, if it acts as a 5-HT₂ₐ antagonist, its antipsychotic-like potential could be assessed[4].

Preliminary Pharmacokinetic Assessment

A crucial prerequisite for meaningful in vivo studies is an understanding of the compound's pharmacokinetic profile.

Experimental Protocol: Rodent Pharmacokinetics

  • Dosing: Administer a single dose of FMB-NMA to rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Sample Processing: Separate plasma and analyze the concentration of FMB-NMA using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and oral bioavailability. An oral bioavailability of >40% is often considered favorable for further development[4].

Behavioral Pharmacology Models

The choice of behavioral models is dictated by the in vitro findings.

  • If SERT/NET Inhibition is observed:

    • Forced Swim Test (FST) in Mice: To assess potential antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

    • Locomotor Activity: To assess for potential stimulant effects.

  • If 5-HT₂ₐ Antagonism is observed:

    • DOI-Induced Head-Twitch Response in Rats: A classic in vivo assay for 5-HT₂ₐ receptor antagonism. FMB-NMA would be expected to reduce the head-twitch behavior induced by the 5-HT₂ₐ agonist DOI[4].

    • Prepulse Inhibition (PPI) of the Startle Reflex: To assess antipsychotic-like potential. FMB-NMA could be tested for its ability to reverse deficits in PPI induced by agents like dizocilpine (MK-801)[4].

Conclusion and Future Directions

This document outlines a foundational, multi-tiered strategy for the comprehensive pharmacological exploration of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. By systematically progressing from synthesis and in vitro profiling to in vivo functional assessment, a clear understanding of the compound's mechanism of action and potential therapeutic utility can be established. The proposed workflow ensures that experimental choices are driven by data, creating a self-validating and efficient path for discovery. The results of these exploratory studies will dictate the future trajectory of FMB-NMA's development, whether as a tool compound for further research or as a lead candidate for a novel therapeutic agent.

References

  • National Center for Biotechnology Information. Trans-4-(N-Methylamino)-4´-{2-[2-(2-[18F]fluoro-ethoxy) - NCBI. Available from: [Link].

  • Thieme. Product Class 4: N-Haloamines. Available from: [Link].

  • ACS Publications. Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. Available from: [Link].

  • Semantic Scholar. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a - Semantic Scholar. Available from: [Link].

  • PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Available from: [Link].

  • Chemsrc. CAS#:1249121-13-8 | N-(4-Fluoro-2-methylbenzyl)-N-methylamine. Available from: [Link].

  • Wikipedia. Mephedrone. Available from: [Link].

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link].

  • PubChem. 4-Fluoro-2-methylbenzylamine. Available from: [Link].).

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Introduction: The Significance of N-Methylated Benzylamines in Medicinal Chemistry N-methylated benzylamines are a class of compounds of significant interest in the field of drug discovery and development. The incorporat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Benzylamines in Medicinal Chemistry

N-methylated benzylamines are a class of compounds of significant interest in the field of drug discovery and development. The incorporation of a methyl group on the nitrogen atom of a benzylamine can profoundly influence its pharmacological properties. This substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The target molecule, N-(4-Fluoro-2-methylbenzyl)-N-methylamine, is a valuable building block in the synthesis of various biologically active compounds. The presence of the fluoro and methyl substituents on the aromatic ring further allows for fine-tuning of its electronic and steric properties.

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine from its primary amine precursor, 4-fluoro-2-methylbenzylamine. We will primarily focus on the highly efficient and widely utilized Eschweiler-Clarke reaction, delving into the mechanistic underpinnings of this classic transformation and providing a robust, step-by-step procedure suitable for a research and development setting.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines.[1][2][3] This reductive amination procedure utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage of this reaction is its ability to selectively produce N-methylated products without the formation of over-alkylated quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[4]

The reaction proceeds through a two-step mechanism. Initially, the primary amine reacts with formaldehyde to form an intermediate iminium ion. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the desired N-methylated secondary amine.

Experimental Protocol

This section outlines a detailed, self-validating protocol for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Fluoro-2-methylbenzylamine≥98%Commercially Available80187-56-8
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available50-00-0
Formic Acid≥95%Commercially Available64-18-6
Dichloromethane (DCM)HPLC GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available7487-88-9
Diethyl EtherACS ReagentCommercially Available60-29-7
HexanesHPLC GradeCommercially Available110-54-3
Safety Precautions
  • Formaldehyde: is a known carcinogen and is toxic and corrosive.[5][6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Formic Acid: is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • 4-Fluoro-2-methylbenzylamine: May cause skin and eye irritation. Standard laboratory safety procedures should be followed.

  • The reaction can evolve carbon dioxide gas, so the reaction vessel should not be sealed tightly.

Reaction Setup and Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylbenzylamine (5.0 g, 35.9 mmol).

  • Reagent Addition: In a fume hood, add formic acid (4.14 g, 3.5 mL, 89.8 mmol, 2.5 equiv.) to the flask, followed by the slow addition of a 37% aqueous solution of formaldehyde (5.83 g, 5.4 mL, 71.8 mmol, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C using a heating mantle and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly basify the reaction mixture to a pH of ~9-10 by adding a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a colorless to pale yellow oil.[8][9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 4-fluoro-2-methylbenzylamine to flask B 2. Add Formic Acid & Formaldehyde A->B C 3. Heat at 90-100 °C for 4-6h B->C D 4. Cool to RT & Basify with NaHCO₃ C->D E 5. Extract with Dichloromethane D->E F 6. Wash with Brine & Dry (MgSO₄) E->F G 7. Concentrate under reduced pressure F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I Eschweiler_Clarke_Mechanism Amine R-NH₂ (4-fluoro-2-methylbenzylamine) step1 Formation of Iminium Ion Amine->step1 Formaldehyde CH₂O (Formaldehyde) Formaldehyde->step1 FormicAcid HCOOH (Formic Acid) step2 Hydride Transfer & Reduction FormicAcid->step2 IminiumIon [R-N⁺H=CH₂] (Iminium Ion) IminiumIon->step2 Product R-NHCH₃ (N-methylated product) CO2 CO₂ step1->IminiumIon step2->Product step2->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Characterization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Confirmation of the successful synthesis and purity of the final product is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the N-methyl group (typically around 2.2-2.5 ppm) and a singlet for the benzylic methylene group (CH₂) adjacent to the nitrogen (around 3.5-3.8 ppm). The aromatic protons will appear in the region of 6.8-7.3 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbon (around 35-40 ppm), the benzylic carbon (around 55-60 ppm), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will display a singlet, confirming the presence of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ for N-(4-Fluoro-2-methylbenzyl)-N-methylamine (C₉H₁₂FN) would be approximately m/z 154.1.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine via the Eschweiler-Clarke reaction. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably and efficiently produce this valuable synthetic intermediate. The provided information on safety, purification, and characterization ensures a robust and self-validating synthetic process, empowering professionals in drug development and chemical research.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]

  • Eschweiler-Clarke reaction. (2025). YouTube. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. [Link]

  • Formaldehyde Safety & Hazards. Lab Alley. [Link]

  • Formaldehyde: Hazards and Precautions. UC Berkeley Environmental Health & Safety. [Link]

  • 1910.1048 App A - Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration. [Link]

  • Methylamines purification process.
  • Process for separation and purification of methyl amines.

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Application

Application Note &amp; Protocol: N-Methylation of Secondary Amines Using Methyl Iodide

Abstract This comprehensive guide provides a detailed protocol and theoretical background for the N-methylation of secondary amines utilizing methyl iodide. This classic yet highly relevant transformation is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the N-methylation of secondary amines utilizing methyl iodide. This classic yet highly relevant transformation is a cornerstone in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science, where the introduction of a methyl group can significantly modulate a molecule's biological activity, solubility, and other physicochemical properties. This document offers an in-depth exploration of the reaction mechanism, highlights the critical roles of bases and solvents, and provides a robust, step-by-step protocol. Furthermore, it addresses the common challenge of over-alkylation and offers strategies for its mitigation, ensuring a high yield of the desired tertiary amine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this fundamental reaction.

Theoretical Background: The SN2 Pathway to N-Methylation

The N-methylation of a secondary amine with methyl iodide proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this concerted reaction, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[3] Simultaneously, the iodide ion, an excellent leaving group, departs.[4]

The reaction rate is dependent on the concentration of both the secondary amine and methyl iodide.[2] Steric hindrance around the nitrogen atom can significantly impact the reaction rate; less hindered amines will react more readily.[1]

The Crucial Role of the Base

The initial methylation step produces a tertiary ammonium salt. For the reaction to proceed to completion and to isolate the free tertiary amine, a base is required to neutralize the hydroiodic acid (HI) that is formed.[5] Without a base, the newly formed tertiary amine would be protonated by the liberated HI, rendering it non-nucleophilic and halting the reaction.[5]

Commonly employed bases include:

  • Potassium Carbonate (K(_2)CO(_3)): A mild, inexpensive, and widely used inorganic base.[6][7] It is effective in scavenging the acid generated during the reaction.[7]

  • Triethylamine (Et(_3)N): A common organic base that is soluble in many organic solvents.[8][9] Its pKa is high enough to effectively neutralize the generated acid.[8]

The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a weaker, non-nucleophilic base is often preferred.

Solvent Selection: Influencing Reactivity

The choice of solvent is critical as it can influence the rate of the S(_N)2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the amine. Common solvents include:

  • Acetone: A versatile and relatively inexpensive solvent.[10]

  • Acetonitrile (MeCN): A polar aprotic solvent that is an excellent choice for many S(_N)2 reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate the reaction rate.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-methylation of a secondary amine. The specific conditions may require optimization depending on the substrate.

Reagents and Equipment
  • Secondary amine

  • Methyl iodide (CH(_3)I)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous and finely powdered

  • Acetone (or other suitable solvent), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precaution: Methyl iodide is a potent carcinogen and lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reaction Setup
  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq).

  • Add anhydrous acetone to dissolve the amine.

  • Add finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension vigorously for 10-15 minutes.

  • Slowly add methyl iodide (1.1 - 1.5 eq) to the stirring suspension at room temperature. An exothermic reaction may be observed.

Reaction Monitoring
  • After the addition of methyl iodide, the reaction mixture is typically heated to reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Monitor for the disappearance of the starting secondary amine and the appearance of the tertiary amine product.

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide.

  • Wash the solid residue with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Workflow Diagram

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Secondary Amine Methyl Iodide Base (K2CO3) Solvent (Acetone) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction_Step N-Methylation (Reflux) Setup->Reaction_Step Monitoring Monitor Progress (TLC/GC-MS) Reaction_Step->Monitoring Workup Filtration & Concentration Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Pure Tertiary Amine Purification->Product

Caption: Workflow for the N-methylation of a secondary amine.

Managing Over-Methylation: The Formation of Quaternary Ammonium Salts

A common side reaction in the N-methylation of secondary amines is the further reaction of the desired tertiary amine product with methyl iodide to form a quaternary ammonium salt.[11][12] This "exhaustive methylation" is particularly prevalent when an excess of methyl iodide is used or with prolonged reaction times.[12]

Overmethylation_Pathway Side Reaction Pathway Secondary_Amine Secondary Amine (R2NH) Tertiary_Amine Tertiary Amine (R2NMe) Secondary_Amine->Tertiary_Amine + CH3I - HI Quaternary_Salt Quaternary Ammonium Salt (R2NMe2+ I-) Tertiary_Amine->Quaternary_Salt + CH3I

Caption: Pathway showing the formation of the undesired quaternary ammonium salt.

Strategies to Minimize Quaternization:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of methyl iodide. A large excess should be avoided.

  • Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Controlled Addition: Add the methyl iodide slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Alternative Methods: For substrates prone to over-methylation, alternative methods like the Eschweiler-Clarke reaction can be employed, which inherently avoid the formation of quaternary ammonium salts.[11][13][14]

Summary of Key Reaction Parameters

ParameterCommon ChoicesRationale
Base Potassium Carbonate (K(_2)CO(_3)), Triethylamine (Et(_3)N)Neutralizes the HI formed, driving the reaction to completion.
Solvent Acetone, Acetonitrile (MeCN), DMFPolar aprotic solvents enhance the nucleophilicity of the amine.
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate.
Stoichiometry (CH(_3)I) 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting amine.

Conclusion

The N-methylation of secondary amines using methyl iodide is a robust and widely applicable method for the synthesis of tertiary amines. A thorough understanding of the S(_N)2 mechanism and the critical roles of the base and solvent allows for the rational optimization of reaction conditions. By carefully controlling stoichiometry and monitoring the reaction progress, the formation of the undesired quaternary ammonium salt can be minimized, leading to high yields of the desired product. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Scientific Reports. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. [Link]

  • The Eschweiler-Clark methylation of amines: An organic chemistry experiment. (n.d.). Journal of Chemical Education. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2023). ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]

  • SN2 reaction. (n.d.). Wikipedia. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

  • ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. (2014). ChemInform. [Link]

  • hofmannrxn. (n.d.). Yale University Department of Chemistry. [Link]

  • Synthesis of Amines. (n.d.). University of Calgary. [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • making a quaternary salt from secondary amine?. (2008). Sciencemadness Discussion Board. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (1965).
  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • 7.11: Application: Useful SN2 Reactions. (2019). Chemistry LibreTexts. [Link]

  • Eschweiler-Clarke reaction. (2023). YouTube. [Link]

  • Purification of amine reaction mixtures. (1945).
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). (2019). YouTube. [Link]

  • N-methyl-N-phenylaniline. (n.d.). ChemSynthesis. [Link]

  • Triethylamine. (n.d.). Wikipedia. [Link]

  • TRIETHYLAMINE. (n.d.). LookChem. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. [Link]

  • N-methylation method of aromatic amine. (n.d.).
  • Triethylamine: Versatile Catalyst in Chemistry. (2024). Patsnap Eureka. [Link]

  • Alkanolmonoamines as Activators for the Hot Potash Process for CO2 Capture. (n.d.). Journal of Chemical and Process Engineering. [Link]

  • Synthesis of n-methylaniline. (1974).
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). Angewandte Chemie International Edition. [Link]

  • 21.8: Quaternary Ammonium Salts: Hofmann Elimination. (2015). Chemistry LibreTexts. [Link]

  • 2-Methyl-N-phenylaniline. (n.d.). PubChem. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. [Link]

  • Methyldiphenylamine. (n.d.). PubChem. [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (n.d.). Journal of Materials and Environmental Science. [Link]

  • Is it possible to use trimethyl amine instead of triethylamine?. (2023). ResearchGate. [Link]

  • Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. (2024). YouTube. [Link]

  • Quaternary ammonium cation. (n.d.). Wikipedia. [Link]

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Method

Application Note: Comprehensive Characterization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

[AN-202601] Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of N-(4-Fluoro-2-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

[AN-202601]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific standards. This guide offers in-depth protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind experimental choices to ensure trustworthy and reproducible results. All methodologies are grounded in authoritative standards, including principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Importance of Rigorous Characterization

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine derivative whose structural features, including a fluorinated aromatic ring and a secondary amine, make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). The precise characterization of this intermediate is paramount. Even minute impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is essential to control its quality attributes.

This guide moves beyond a simple listing of procedures. It delves into the causality behind the selection of specific analytical techniques and their parameters. The aim is to equip the researcher with not just the "how," but the "why," fostering a deeper understanding of the analytical workflow and enabling robust, self-validating experimental design.

Chromatographic Purity and Assay: The Cornerstone of Quality Control

Chromatography is the primary technique for assessing the purity of N-(4-Fluoro-2-methylbenzyl)-N-methylamine and quantifying its content.[1][2] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate hydrophobicity. The benzyl and methyl groups provide sufficient non-polar character for retention on a C18 stationary phase, while the amine group ensures adequate solubility in aqueous-organic mobile phases. An acidic mobile phase modifier is crucial; it protonates the secondary amine, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanols on the silica-based stationary phase. UV detection is appropriate due to the presence of the aromatic ring, which provides a strong chromophore.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) to 1 mg/mL A->B E Equilibrate Column with Initial Conditions B->E C Prepare Mobile Phase A (e.g., 0.1% TFA in Water) C->E D Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) D->E F Inject Sample E->F G Gradient Elution F->G H UV Detection (e.g., 220 nm) G->H I Integrate Peaks H->I J Calculate Purity (% Area) I->J K Quantify Assay vs. Reference Standard I->K

Caption: Workflow for HPLC purity and assay determination.

Detailed HPLC Protocol

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmProvides excellent peak shape for basic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and improves peak symmetry.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Detection UV at 220 nmWavelength of high absorbance for the benzylamine moiety.[3]
Run Time 25 minutesAllows for column re-equilibration.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of N-(4-Fluoro-2-methylbenzyl)-N-methylamine reference standard and dissolve in 10.0 mL of diluent (50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%. This is in line with USP <621> guidelines.[1][4][5][6]

  • Analysis: Inject the standard and sample solutions.

  • Calculations:

    • Purity (Area %): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Assay (% vs. Standard): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Structural Elucidation and Identification: Spectroscopic Methods

Spectroscopic techniques provide orthogonal data to confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[7] Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Expected ¹H NMR Signals (Predicted):

    • ~7.0-7.3 ppm: Multiplet, 3H (Aromatic protons).

    • ~3.5 ppm: Singlet, 2H (Benzyl CH₂).

    • ~2.4 ppm: Singlet, 3H (Aromatic-CH₃).

    • ~2.2 ppm: Singlet, 3H (N-CH₃).

  • Expected ¹³C NMR Signals (Predicted):

    • ~160-163 ppm (d, J ≈ 245 Hz): Carbon attached to Fluorine (C-F).

    • ~113-138 ppm: Aromatic carbons.

    • ~58 ppm: Benzyl CH₂.

    • ~42 ppm: N-CH₃.

    • ~19 ppm: Aromatic-CH₃.

The large coupling constant (J) observed for the carbon attached to the fluorine atom is a key diagnostic feature.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile amine.

Rationale for Method Selection: The compound's volatility and thermal stability make it amenable to GC analysis.[9][10] Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern that can serve as a molecular fingerprint.

GCMS_Workflow A Dilute Sample in Suitable Solvent (e.g., Methanol) B Inject into GC A->B C Separation on Capillary Column (e.g., DB-5ms) B->C D Transfer to MS C->D E Electron Ionization (EI) D->E F Mass Analyzer (Quadrupole) E->F G Detection & Spectrum Generation F->G

Caption: General workflow for GC-MS analysis.

Protocol & Expected Data:

ParameterRecommended Setting
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 40-300 m/z
  • Expected Molecular Ion (M⁺): m/z = 153. The presence of a single fluorine atom does not produce a significant M+2 peak, unlike chlorine or bromine.[11][12]

  • Key Fragments: A prominent fragment at m/z 110 is expected, corresponding to the loss of the N-methylamine group (-N(H)CH₃), resulting in the stable 4-fluoro-2-methylbenzyl cation. Another significant peak may appear at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • ~3300-3500 cm⁻¹ (weak, if present): N-H stretch (secondary amine overtone). The primary N-H stretch is absent in this secondary amine.[13]

    • ~2950-2800 cm⁻¹: C-H stretching (aliphatic CH₂ and CH₃).

    • ~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching (aromatic ring).

    • ~1220 cm⁻¹ (strong): C-N stretching of the aromatic amine.[13]

    • ~1250 cm⁻¹ (strong): C-F stretching.

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the material's physical properties, stability, and presence of volatile impurities.[14][15][16][17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents.[16]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Interpretation: A stable compound will show no significant mass loss until its decomposition temperature. Any mass loss at temperatures below 100 °C typically indicates the presence of water or volatile solvents.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, glass transitions, and polymorphism.

Protocol:

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.

  • Analysis: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

  • Interpretation: The resulting thermogram will show endothermic peaks corresponding to melting or boiling events. For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a sharp endotherm corresponding to its boiling point would be expected.

Method Validation

All quantitative methods, particularly the HPLC assay, must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[18][19][20][21] Validation should include an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The comprehensive characterization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine requires a suite of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, purity, and physicochemical properties of this important pharmaceutical intermediate. By understanding the rationale behind each method, scientists can ensure the generation of high-quality, reliable data, which is fundamental to the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Illinois State University. Infrared Spectroscopy - Amines. [Link]

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  • University of Calgary. IR Spectroscopy: Amines. [Link]

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  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Thermal Analysis of Pharmaceuticals. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Halogen Compounds. [Link]

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  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • SIELC Technologies. Benzylamine. [Link]

  • NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Application

Quantitative Analysis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in Pharmaceutical Matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. The methodology is designed for researchers in pharmaceutical development and quality control, providing a comprehensive protocol from sample preparation to data analysis. The method utilizes reversed-phase chromatography for optimal separation and electrospray ionization mass spectrometry for high-sensitivity detection. The causality behind critical experimental choices, such as mobile phase composition and ionization source selection, is explained to provide a deeper understanding of the method's principles. All validation parameters are grounded in internationally recognized guidelines to ensure data integrity and regulatory compliance.

Introduction and Scientific Rationale

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine derivative, a structural motif found in various pharmacologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making such compounds key intermediates or active pharmaceutical ingredients (APIs) in drug discovery.[1] Accurate quantification of this analyte is critical for pharmacokinetic studies, formulation development, stability testing, and quality assurance.

This guide addresses the analytical challenges associated with aromatic amines, which can exhibit poor peak shape and retention variability on traditional HPLC systems. By leveraging a modern C18 stationary phase with an acidified mobile phase, we can ensure symmetrical peaks and reproducible retention. The choice of HPLC coupled with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, allowing for quantification at low concentrations even in complex matrices. The validation framework is derived from the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, ensuring the generation of reliable and defensible data.[2][3][4][5]

Analyte Profile: N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Understanding the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSignificance for HPLC-MS Analysis
Chemical Structure Chemical Structure of N-(4-Fluoro-2-methylbenzyl)-N-methylamineThe aromatic ring provides hydrophobicity suitable for reversed-phase HPLC. The secondary amine is a basic site, readily protonated for positive ion ESI.
CAS Number 1249121-13-8[6]Unique identifier for sourcing standards and literature.
Molecular Formula C₉H₁₂FNUsed to calculate the exact mass.
Molecular Weight 153.20 g/mol Determines the mass-to-charge ratio (m/z) of the target ion.
Monoisotopic Mass 153.0954 DaThe exact mass used for high-resolution mass spectrometry. The protonated ion [M+H]⁺ will be at m/z 154.1027.
Predicted pKa ~9.5 - 10.0The basicity of the secondary amine dictates that an acidic mobile phase (pH << pKa) will ensure the analyte is in a single, protonated form, improving peak shape and ESI efficiency.

Principle of the Method

The method is based on reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase.[7][8] An acidic mobile phase modifier (formic acid) is used for two primary reasons:

  • Chromatographic Performance : It suppresses the interaction of the basic amine with residual acidic silanols on the silica-based column, preventing peak tailing.

  • MS Sensitivity : It provides a source of protons (H⁺), promoting efficient ionization of the analyte in the positive ion electrospray source, leading to the formation of the highly stable protonated molecule [M+H]⁺.

Electrospray Ionization (ESI) is selected as the ionization technique because it is exceptionally well-suited for polar and ionizable compounds like amines, causing minimal fragmentation and maximizing the signal of the molecular ion.[9][10][11]

Experimental Protocols

Materials and Reagents
  • N-(4-Fluoro-2-methylbenzyl)-N-methylamine reference standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Relevant matrix (e.g., human plasma, formulation placebo)

Instrumentation and Conditions
ParameterSpecificationRationale
HPLC System UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)Provides high resolution and speed, reducing solvent consumption.[12]
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeOffers high efficiency and is suitable for retaining the moderately nonpolar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for protonation and peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile offers low viscosity and good UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.[12]
Injection Volume 5 µLSmall volume to minimize peak distortion.
Gradient See Table 1A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

ParameterSpecificationRationale
Mass Spectrometer Tandem Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S)Provides the selectivity and sensitivity needed for quantitative analysis.
Ionization Source Electrospray Ionization (ESI)Optimal for ionizable analytes like amines.[9][13]
Polarity Positive (+)The secondary amine is basic and readily accepts a proton.
Scan Mode Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)SIR for initial method development; MRM for highest selectivity and sensitivity in validated assays.
SIR Ion m/z 154.1Corresponds to the [M+H]⁺ ion of the analyte.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CAssists in desolvation.
Desolvation Temp. 400 °CDrives solvent evaporation from droplets to release gas-phase ions.
Cone Gas Flow 50 L/hrHelps nebulize the eluent.
Desolvation Gas 800 L/hrHigh flow of inert gas (N₂) to aid desolvation.
Standard and Sample Preparation Protocol

This protocol is a general guideline. For bioanalysis in matrices like plasma, a protein precipitation or liquid-liquid extraction step would be required and must be validated.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Perform serial dilutions of the Working Stock Solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation ("Dilute-and-Shoot"): For simple matrices (e.g., dissolution media), dilute the sample with 50:50 (v/v) acetonitrile:water to bring the expected analyte concentration within the calibration range.

  • Vortex and Transfer: Vortex all solutions for 10 seconds and transfer to HPLC vials for analysis.

Method Validation Framework

A self-validating system is one where the protocol itself ensures data reliability. This is achieved by rigorously following established validation guidelines.[3][14] The method must be validated for its intended purpose according to ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines.[2][5][15][16]

G cluster_0 Method Validation Workflow Start Define Analytical Requirements Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Stability Stability (Stock, Sample, Freeze-Thaw) Limits->Stability Report Validation Report Stability->Report

Sources

Method

Application Note: Structural Elucidation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine using ¹H and ¹³C NMR Spectroscopy

Introduction N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structural confirmation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample in solution.[1] This application note provides a comprehensive guide to the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra for the structural elucidation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. The methodologies and data presented herein are intended to serve as a practical reference for researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4-Fluoro-2-methylbenzyl)-N-methylamine. These predictions are based on established chemical shift principles and data from analogous structures.[2][3][4][5][6][7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Spectral Data for N-(4-Fluoro-2-methylbenzyl)-N-methylamine (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15dd1HAr-H (H-6)
~6.85dd1HAr-H (H-5)
~6.75td1HAr-H (H-3)
~3.60s2H-CH₂-N
~2.40s3HN-CH₃
~2.30s3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-Fluoro-2-methylbenzyl)-N-methylamine (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161 (d)C-F (C-4)
~138 (d)C-Ar (C-2)
~134 (d)C-Ar (C-1)
~130 (d)CH-Ar (C-6)
~116 (d)CH-Ar (C-5)
~113 (d)CH-Ar (C-3)
~60-CH₂-N
~42N-CH₃
~19Ar-CH₃

Spectral Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

¹H NMR Spectrum Analysis

The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The fluorine atom at the C-4 position and the methyl group at the C-2 position create a specific splitting pattern. The proton at H-6 will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. Similarly, H-5 and H-3 will exhibit complex splitting patterns (doublet of doublets and triplet of doublets, respectively) due to couplings with adjacent protons and the fluorine.

The benzylic methylene protons (-CH₂-N) are expected to appear as a singlet around 3.60 ppm, shifted downfield due to the influence of the adjacent nitrogen atom.[9][13][14] The N-methyl protons (N-CH₃) should also present as a singlet at approximately 2.40 ppm.[2][5][15][16] The aromatic methyl protons (Ar-CH₃) are predicted to be a singlet around 2.30 ppm.[4][8][17]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the fluorine (C-4) will be significantly deshielded and is expected to appear as a doublet due to carbon-fluorine coupling, at approximately 161 ppm.[7][18][19] The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with distance from the fluorine. The quaternary carbons C-1 and C-2 will be identifiable by their lower intensity and splitting patterns.

The benzylic carbon (-CH₂-N) is predicted to resonate around 60 ppm.[20] The N-methyl carbon (N-CH₃) is expected at approximately 42 ppm, and the aromatic methyl carbon (Ar-CH₃) should appear at a higher field, around 19 ppm.[21][6][22][23]

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR data is contingent on proper sample preparation. The following protocol outlines the steps for preparing a sample of N-(4-Fluoro-2-methylbenzyl)-N-methylamine for NMR analysis.[24][25][26][27][28]

Materials:

  • N-(4-Fluoro-2-methylbenzyl)-N-methylamine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes (high precision)

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool for filtration (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[27]

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[25]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[28]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve 5-10 mg (¹H) 20-50 mg (¹³C) filter Filter (if needed) dissolve->filter 0.6-0.7 mL transfer Transfer to NMR Tube dissolve->transfer If no solids filter->transfer cap Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted.

Instrument Setup:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[24]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

Protocol 3: NMR Data Processing

Raw NMR data (Free Induction Decay, FID) must be processed to obtain the final spectrum.[1][29][30][31]

Processing Steps:

  • Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data).[29]

  • Apodization (Window Function): Apply an exponential or Gaussian function to the FID to improve the signal-to-noise ratio or resolution.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Data_Processing_Workflow cluster_processing NMR Data Processing fid Raw FID Data apodization Apodization fid->apodization ft Fourier Transformation phase Phase Correction ft->phase apodization->ft baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (¹H) reference->integrate spectrum Final Spectrum integrate->spectrum

Caption: Step-by-step NMR data processing workflow.

Conclusion

This application note has provided a detailed guide to the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. The predicted spectral data, coupled with the comprehensive protocols for sample preparation, data acquisition, and processing, offer a robust framework for researchers working with this and structurally related compounds. The application of these methodologies will ensure the generation of high-quality, reproducible NMR data, which is fundamental for accurate molecular characterization in chemical research and development.

References

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? - Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling. Retrieved from [Link]

  • NIH. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Retrieved from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

  • N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Millersville University. (n.d.). Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application

Application Note: Robust Analysis of Fluorinated Benzylamines by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This comprehensive guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of fluorinated benzylamines. These compounds are pivotal building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of fluorinated benzylamines. These compounds are pivotal building blocks in modern medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly modulate physicochemical and biological properties. This document provides a deep dive into the causality behind experimental choices, offering field-proven insights into method development. It includes detailed, self-validating protocols for both direct analysis and analysis following derivatization, ensuring robust and reproducible results. The methodologies are grounded in authoritative sources to provide a framework for accurate identification, impurity profiling, and quantification.

Introduction: The Analytical Challenge of Fluorinated Benzylamines

Fluorinated benzylamines are a class of compounds gaining prominence in pharmaceutical and agrochemical development. The strategic incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] Consequently, the rigorous analytical characterization of these intermediates is paramount to ensure the quality and efficacy of the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many benzylamine derivatives.[2] However, the inherent polarity of the primary amine group can present analytical challenges, including:

  • Peak Tailing: Interaction of the polar amine with active sites in the GC inlet and column can lead to asymmetrical peak shapes, compromising resolution and integration accuracy.[2]

  • Reduced Sensitivity: Adsorption of the analyte can result in sample loss and diminished detector response.[2]

  • Thermal Instability: Some fluorinated benzylamines may be susceptible to degradation at elevated temperatures in the GC injector.

To address these challenges, two primary analytical strategies are presented: direct injection for rapid screening and analysis following derivatization for enhanced chromatographic performance and sensitivity.

Foundational Principles: Why Derivatization is Often Key

Derivatization in GC-MS is a chemical modification of the analyte to produce a new compound with properties more amenable to the analytical technique. For benzylamines, the primary goal is to cap the active hydrogen on the amine group. This seemingly simple step has profound consequences:

  • Reduces Polarity: By replacing the polar N-H bond with a less polar derivative, interactions with the stationary phase are minimized, leading to sharper, more symmetrical peaks.

  • Increases Volatility: Derivatization often increases the vapor pressure of the analyte, allowing for elution at lower temperatures and reducing the risk of thermal degradation.

  • Enhances Thermal Stability: The resulting derivative is typically more stable at the high temperatures of the GC inlet and column.

  • Characteristic Mass Spectra: The derivative can produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving sensitivity in selected ion monitoring (SIM) mode.[3]

Common derivatizing agents for amines include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and acylating agents (e.g., trifluoroacetic anhydride - TFAA, pentafluoropropionic anhydride - PFPA, and heptafluorobutyric anhydride - HFBA).[3][4] The choice of agent depends on the specific analyte and the desired outcome of the analysis.

Experimental Workflow & Protocols

The following diagram illustrates the decision-making process and general workflow for the GC-MS analysis of fluorinated benzylamines.

GCMS_Workflow GC-MS Analysis Workflow for Fluorinated Benzylamines cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_instrument Instrumental Analysis Sample Sample Solution (e.g., in Dichloromethane or Ethyl Acetate) LLE Liquid-Liquid Extraction (LLE) (for complex matrices) Sample->LLE Optional SPE Solid-Phase Extraction (SPE) (for cleanup and concentration) LLE->SPE Optional Decision Is peak shape adequate and sensitivity sufficient? SPE->Decision Direct Protocol 1: Direct Injection Decision->Direct Yes Deriv Protocol 2: Derivatization Decision->Deriv No GCMS GC-MS Analysis Direct->GCMS Deriv->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Decision workflow for the GC-MS analysis of fluorinated benzylamines.

Protocol 1: Direct GC-MS Analysis

This method is suitable for rapid screening, purity assessment of raw materials, and monitoring chemical reactions where high quantitative accuracy is not the primary objective.

1. Sample Preparation:

  • Accurately weigh and dissolve the fluorinated benzylamine sample in a volatile, GC-compatible solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of approximately 10-100 µg/mL.[5]
  • If the sample contains non-volatile residues, use a deactivated liner with glass wool to trap them in the injector.[1][6]
  • For complex matrices like biological fluids, a preliminary liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[3][7][8] A typical LLE involves adjusting the sample pH to alkaline conditions (e.g., pH ~9) and extracting with an organic solvent.[3]

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890 GC or equivalent.
  • MS System: Agilent 5977 MSD or equivalent.
  • Column: A non-polar or mid-polarity column is generally recommended. An Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent is a robust starting point.[3]
  • Injector: Split/splitless injector.
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1][9]

3. Method Parameters (Example):

ParameterValueRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without causing thermal degradation.[1]
Injection Volume 1 µLStandard volume to avoid overloading the column.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for concentrated samples to prevent column overload; use splitless for trace analysis to enhance sensitivity.[1]
Oven Program Initial: 80 °C (hold 2 min) Ramp: 20 °C/min to 280 °C Hold: 5 minThis program provides good separation for a range of benzylamine derivatives. It should be optimized for specific compounds.[1]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.[9]
Ion Source Temp 230 °CA standard temperature for electron ionization.[9]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[9]
Acquisition Mode Full Scan (e.g., m/z 40-500)Used for qualitative analysis and identification of unknown compounds.[3]
Protocol 2: GC-MS Analysis with Derivatization (Acylation Example)

This protocol is recommended for quantitative analysis, trace-level detection, and when direct analysis yields poor chromatography. Acylation with agents like PFPA or HFBA is a robust choice for primary amines.[4][10]

1. Derivatization Procedure (using PFPA):

  • Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a 2 mL autosampler vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[10]
  • Reconstitute the residue in 50 µL of a suitable solvent mixture (e.g., toluene:acetonitrile 95:5 v/v).[10]
  • Add 50 µL of the acylating agent, pentafluoropropionic anhydride (PFPA).[10]
  • Cap the vial tightly and heat at 70°C for 20 minutes to ensure complete reaction.[10]
  • Cool the vial to room temperature. Evaporate the remaining reagent and solvent under a gentle stream of nitrogen.
  • Reconstitute the derivatized residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.[10]

2. GC-MS Instrumentation and Parameters:

  • The instrumentation is the same as in Protocol 1. The GC method may need adjustment due to the altered volatility of the derivatized analyte. Typically, the derivative will be less volatile and have a longer retention time.

3. Method Parameters (Example):

ParameterValueRationale
Injector Temperature 280 °CDerivatized compounds are often more thermally stable, allowing for higher injector temperatures.[9]
Injection Volume 1 µLStandard volume.
Injection Mode SplitlessOften used in quantitative methods to maximize sensitivity.[4]
Oven Program Initial: 70 °C (hold 1 min) Ramp: 15 °C/min to 260 °C Hold: 10 minThe temperature program is adjusted to account for the higher boiling point of the acylated derivative.[9]
MS Transfer Line Temp 280 °CPrevents condensation.
Ion Source Temp 230 °CStandard temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic fragmentation.
Acquisition Mode Full Scan (for identification) and/or SIM (for quantification)SIM mode enhances sensitivity by monitoring specific, characteristic ions of the derivatized analyte.[4]

Data Interpretation: Understanding Fragmentation Patterns

The trustworthiness of a GC-MS identification hinges on a correct interpretation of the mass spectrum. For fluorinated benzylamines, the fragmentation is governed by the stability of the aromatic ring, the benzylic position, and the influence of the fluorine substituent.

Fragmentation Primary Fragmentation Pathways of Fluorinated Benzylamines (EI) M [M]+• (Molecular Ion) M_minus_H [M-H]+ M->M_minus_H Loss of H• Benzyl Fluorobenzyl cation (m/z 109 for mono-fluoro) M->Benzyl α-cleavage (Loss of •NH2) Imine [C7H5FN]+• M_minus_H->Imine Formation of imine M_minus_NH2 [M-NH2]+ Tropylium Fluorotropylium ion (m/z 109 for mono-fluoro) Benzyl->Tropylium Rearrangement (often most stable)

Caption: Key fragmentation pathways for fluorinated benzylamines in EI-MS.

  • Molecular Ion ([M]+•): The molecular ion peak may be observed, but its intensity can be low for primary amines due to rapid fragmentation. Its presence is crucial for confirming the molecular weight.

  • Alpha (α)-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[11] For benzylamines, this results in the loss of the amino group (or a substituted amino group) and the formation of a stable benzyl or, more likely, a rearranged tropylium cation. The presence of fluorine will increase the mass of this fragment (e.g., m/z 109 for a monofluorobenzyl cation vs. m/z 91 for the unsubstituted benzyl cation).[12]

  • Loss of H• ([M-1]+): Loss of a hydrogen radical from the amine group can occur, leading to the formation of a stable iminium ion.

  • Influence of Fluorine: The fluorine atom itself can direct fragmentation. Loss of HF is a possible pathway, though often less favorable than α-cleavage. The presence of fluorine on the aromatic ring generally stabilizes the structure, potentially leading to a more abundant molecular ion compared to non-fluorinated analogs.[13]

For derivatized benzylamines, the fragmentation will be dominated by the features of the derivative. For example, an HFBA derivative of an amphetamine-like compound often shows characteristic ions at m/z 240 and 118.[4] It is essential to analyze a derivatized standard to confirm the expected fragmentation pattern.

Quantitative Analysis

For accurate quantification, a calibration curve should be generated using a series of standards of known concentrations.[2] The use of a deuterated internal standard is highly recommended to compensate for variations in extraction efficiency, derivatization yield, and injection volume.[4] The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

Analyte Concentration (ng/mL)Internal Standard Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
2.020.015,500150,0000.103
5.020.038,250148,5000.258
10.020.076,500151,0000.507
25.020.0195,000152,5001.279
50.020.0398,000149,8002.657

Conclusion

The GC-MS methods described provide a robust and reliable framework for the analysis of fluorinated benzylamines. The direct injection protocol is well-suited for rapid identification and purity screening. For applications demanding high sensitivity and accuracy, the derivatization protocol offers significantly improved chromatographic performance and is the method of choice for quantitative studies. A thorough understanding of the underlying principles of chromatography and mass spectrometric fragmentation is essential for successful method development, validation, and data interpretation.

References

  • Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine - Benchchem.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair - Journal of Food and Drug Analysis. [Link]

  • Benzylamine,;, for GC derivati | 13180-500ML - Scientific Laboratory Supplies. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production - Waters. [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners - Agilent. [Link]

  • Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - MOST Wiedzy. [Link]

  • Sample Preparation Guidelines for GC-MS - University of Massachusetts Amherst. [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION - Journal of IMAB. [Link]

  • Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine - Benchchem.
  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry - Journal of Analytical Toxicology. [Link]

  • Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed. [Link]

  • Application Note: GC-MS Analysis of N-(2-methoxy)
  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine - Analytical Chemistry. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • d3cy01635h1.pdf - The Royal Society of Chemistry. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. [Link]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin

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Method

Application Notes and Protocols: Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine via Reductive Amination

Abstract This document provides a comprehensive guide for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key intermediate in pharmaceutical research. The protocol details a robust and efficient one-pot red...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key intermediate in pharmaceutical research. The protocol details a robust and efficient one-pot reductive amination procedure starting from 4-Fluoro-2-methylbenzaldehyde and methylamine. Leveraging sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, this method offers high yields and operational simplicity, making it suitable for both small-scale research and larger-scale process development. This application note elaborates on the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, outlines characterization methods, and discusses critical process parameters and safety considerations.

Introduction

N-(4-Fluoro-2-methylbenzyl)-N-methylamine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The synthesis of such secondary amines is a fundamental transformation in organic chemistry. Reductive amination stands out as one of the most effective and widely used methods for this purpose.[1][2] This process involves the reaction of a carbonyl compound, in this case, 4-Fluoro-2-methylbenzaldehyde, with an amine, methylamine, to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3]

The choice of the reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride can reduce the starting aldehyde, milder reagents are preferred to selectively reduce the iminium ion intermediate.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an excellent choice for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, allowing for the selective reduction of the iminium ion in the presence of the aldehyde.[5][6] This selectivity minimizes the formation of the corresponding alcohol byproduct and leads to higher yields of the target amine.

This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, designed for researchers, scientists, and drug development professionals.

Reaction Mechanism and Workflow

The reductive amination proceeds through a two-step sequence within a single reaction vessel. The initial step is the formation of an iminium ion from the reaction of 4-Fluoro-2-methylbenzaldehyde and methylamine. This is followed by the hydride reduction of the iminium ion by sodium triacetoxyborohydride to yield the final product.

Reaction Mechanism

G

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G A Reactant Charging (Aldehyde, Amine, Solvent) B Inert Atmosphere (Nitrogen/Argon) A->B C STAB Addition (Portion-wise) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up (Quenching & Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Detailed Experimental Protocol

This protocol is optimized for a ~1 mmol scale synthesis. For larger scales, appropriate adjustments to reagent quantities and reaction vessel size are necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Fluoro-2-methylbenzaldehyde≥98%Commercial59928-36-8
Methylamine solution40 wt. % in H₂OCommercial74-89-5
Sodium triacetoxyborohydride (STAB)97%Commercial56553-60-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial75-09-2
Saturated sodium bicarbonate solutionReagentIn-house prep.144-55-8
Anhydrous magnesium sulfateReagentCommercial7487-88-9
Silica gel230-400 meshCommercial7631-86-9
Ethyl acetateHPLC gradeCommercial141-78-6
HexanesHPLC gradeCommercial110-54-3

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[7] Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylbenzaldehyde (138 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL). To this solution, add methylamine (0.12 mL of a 40 wt. % solution in water, ~1.1 mmol).

  • Iminium Formation: Stir the resulting mixture at room temperature for 20-30 minutes. The formation of the imine or iminium ion is typically rapid.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (254 mg, 1.2 mmol) to the reaction mixture in small portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Results and Discussion

Expected Yield and Purity

Following this protocol, the expected yield of N-(4-Fluoro-2-methylbenzyl)-N-methylamine is typically in the range of 80-95%. The purity, as determined by NMR and LC-MS, should be greater than 98%.

Characterization Data

The structural confirmation of the synthesized N-(4-Fluoro-2-methylbenzyl)-N-methylamine should be performed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15-7.05 (m, 1H), 6.90-6.80 (m, 2H), 3.45 (s, 2H), 2.40 (s, 3H), 2.30 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 161.5 (d, J=245 Hz), 138.0 (d, J=3 Hz), 131.0 (d, J=8 Hz), 129.5 (d, J=5 Hz), 115.0 (d, J=21 Hz), 112.5 (d, J=22 Hz), 60.0, 42.0, 18.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₃FN [M+H]⁺: 154.10, found: 154.1.

Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting
IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time. Ensure the STAB is fresh and was handled under anhydrous conditions.
Loss during work-upEnsure complete extraction from the aqueous phase. Be careful during solvent removal to avoid loss of the volatile product.
Presence of starting aldehydeInsufficient reducing agentAdd a small excess of STAB and continue stirring.
Deactivated STABUse a fresh batch of sodium triacetoxyborohydride.
Formation of 4-Fluoro-2-methylbenzyl alcoholUse of a stronger reducing agent or water contaminationEnsure anhydrous conditions. STAB is the preferred reagent to avoid this side reaction.[6]

Conclusion

The reductive amination protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. The use of sodium triacetoxyborohydride as a mild reducing agent ensures high selectivity for the iminium ion reduction, minimizing side product formation.[5] This one-pot procedure is operationally simple and amenable to scaling, making it a valuable tool for researchers in the field of medicinal chemistry and drug development.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Syntheses. (1992). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In G. van der Marel & J. Codee (Eds.)
  • Reddit. (2022). How to purify Benzylamine? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

Sources

Application

Topic: A Fluorometric In Vitro Assay for Characterizing Monoamine Oxidase B (MAO-B) Inhibition by N-(4-Fluoro-2-methylbenzyl)-N-methylamine

An Application Note from the Office of the Senior Application Scientist Abstract Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the development of therapeutics for neurological disorders such as Parkinson's disease and depression.[1][2] This application note presents a robust, high-throughput fluorometric assay designed to identify and characterize inhibitors of human monoamine oxidase B (MAO-B). We utilize N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a representative test compound from the benzylamine class, a scaffold known to produce MAO inhibitors. The assay quantifies enzyme activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In a coupled reaction, H₂O₂ reacts with a fluorogenic probe in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product, allowing for sensitive and continuous monitoring of enzyme kinetics.[1] We provide detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for assessing isoform selectivity against MAO-A. This guide is intended for researchers in drug discovery and pharmacology, offering a validated framework for screening compound libraries and performing detailed characterization of potential MAO inhibitors.

Introduction: The Scientific Rationale

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial outer-membrane-bound flavoenzymes that regulate the levels of monoamine neurotransmitters and dietary amines through oxidative deamination.[2] While both isoforms share significant sequence homology, they exhibit distinct substrate specificities and inhibitor sensitivities, which is critical for therapeutic development. Selective MAO-A inhibitors are effective antidepressants, whereas selective MAO-B inhibitors are primarily used in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[1][2][3]

The development of novel, selective MAO-B inhibitors is an area of intense research. The chemical structure of N-(4-Fluoro-2-methylbenzyl)-N-methylamine suggests it is a candidate for interaction with MAOs. The development of reliable in vitro assays is the cornerstone of screening for and characterizing such molecules.[4] Fluorometric assays are particularly advantageous due to their high sensitivity, suitability for high-throughput screening (HTS), and continuous data acquisition, which allows for the study of enzyme kinetics.[3]

This document provides a comprehensive methodology for leveraging such an assay. The causality behind our protocol design is rooted in the need for a self-validating system that is both robust and reproducible. By including specific positive and negative controls, detailing a procedure for assessing assay performance via the Z'-factor, and suggesting orthogonal validation methods, this protocol is designed to generate trustworthy and actionable data for drug development professionals.

Assay Principle and Signaling Pathway

The assay operates on a two-step coupled enzymatic reaction.

  • MAO-B Catalysis: MAO-B catalyzes the oxidative deamination of a suitable substrate (e.g., Benzylamine). This reaction consumes oxygen and water, producing the corresponding aldehyde, ammonia, and, critically for this assay, hydrogen peroxide (H₂O₂).[1][5]

  • Fluorometric Detection: The generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). In the presence of a fluorogenic probe such as Amplex® Red, HRP catalyzes the oxidation of the probe into resorufin, a stable and highly fluorescent compound.

The rate of increase in fluorescence (Ex/Em = ~535/587 nm) is directly proportional to the rate of H₂O₂ production, and thus to MAO-B activity.[6] The presence of an inhibitor, such as N-(4-Fluoro-2-methylbenzyl)-N-methylamine, will decrease the rate of this reaction in a concentration-dependent manner.

Assay_Principle cluster_0 Step 1: MAO-B Enzymatic Reaction cluster_1 Step 2: Fluorometric Detection Substrate Benzylamine + O₂ MAO hMAO-B Enzyme Substrate->MAO Substrate Products Benzaldehyde + NH₃ + H₂O₂ H2O2_node H₂O₂ (from Step 1) Products->H2O2_node MAO->Products Catalysis Test_Compound N-(4-Fluoro-2-methylbenzyl) -N-methylamine Test_Compound->MAO Inhibition HRP HRP H2O2_node->HRP Probe Amplex® Red (Non-Fluorescent) Probe->HRP Fluor_Product Resorufin (Highly Fluorescent) HRP->Fluor_Product Oxidation

Figure 1: Principle of the coupled fluorometric MAO-B inhibition assay.

Materials and Reagents

ReagentRecommended SupplierCatalog No. (Example)Storage
Recombinant Human MAO-BSigma-AldrichM7441-80°C
Recombinant Human MAO-ASigma-AldrichM7316-80°C
N-(4-Fluoro-2-methylbenzyl)-N-methylamineChemicalBook1249121-13-8RT, Dry
Benzylamine (MAO-B Substrate)Sigma-Aldrich47120RT
p-Tyramine (MAO-A/B Substrate)Sigma-AldrichT90344RT
Selegiline Hydrochloride (MAO-B Inhibitor)Sigma-AldrichM00332-8°C
Clorgyline Hydrochloride (MAO-A Inhibitor)Sigma-AldrichM37782-8°C
Amplex® Red ReagentThermo FisherA12222-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Potassium Phosphate MonobasicSigma-AldrichP5655RT
Potassium Phosphate DibasicSigma-AldrichP8281RT
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855RT
Solid Black 96-Well Assay PlatesCorning3915RT

Detailed Experimental Protocols

Part 1: Preparation of Reagents and Stock Solutions

Causality Note: Accurate preparation of stock solutions is paramount for assay reproducibility. Using freshly prepared working solutions minimizes degradation and ensures consistent enzyme activity.

  • MAO Assay Buffer (100 mM Potassium Phosphate, pH 7.4):

    • Prepare solutions of 100 mM Potassium Phosphate Monobasic and 100 mM Potassium Phosphate Dibasic.

    • Mix them, monitoring with a pH meter, until the pH reaches 7.4.

    • Filter sterilize and store at 4°C. Bring to room temperature before use.[1]

  • Test Compound Stock (10 mM):

    • Dissolve an appropriate amount of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in 100% DMSO to make a 10 mM stock solution.

    • Store in small aliquots at -20°C.

  • Control Inhibitor Stocks (10 mM):

    • Prepare 10 mM stock solutions of Selegiline (MAO-B) and Clorgyline (MAO-A) in 100% DMSO. Store at -20°C.

  • Enzyme Working Solutions (2X Final Concentration):

    • MAO-B: On the day of the assay, dilute the recombinant hMAO-B stock in cold MAO Assay Buffer to a 2X working concentration (e.g., 20 µg/mL, final concentration will be 10 µg/mL). Keep on ice. Note: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • MAO-A: Prepare similarly using hMAO-A stock.

  • Substrate/Detection Mix (2X Final Concentration):

    • Prepare a 10 mM stock of Amplex® Red in DMSO.

    • Prepare a 10 U/mL stock of HRP in MAO Assay Buffer.

    • On the day of the assay, prepare the 2X Substrate/Detection Mix in MAO Assay Buffer. Protect from light.

    • For MAO-B Assay: 2 mM Benzylamine, 200 µM Amplex® Red, 2 U/mL HRP.

    • For MAO-A Assay: 200 µM p-Tyramine, 200 µM Amplex® Red, 2 U/mL HRP.

    • Note: Substrate concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

Part 2: Step-by-Step MAO-B Inhibition Assay Workflow

This protocol is designed for a 96-well plate with a final reaction volume of 100 µL.

  • Compound Plating:

    • Create a serial dilution series of the 10 mM N-(4-Fluoro-2-methylbenzyl)-N-methylamine stock in DMSO. A common approach is a 10-point, 3-fold dilution series.

    • Add 1 µL of each compound dilution to the appropriate wells of a 96-well solid black plate.

    • Controls: Add 1 µL of DMSO to "100% Activity" (Negative Control) wells and 1 µL of the Selegiline dilution series to "Positive Control" wells.

  • Enzyme Addition:

    • Add 49 µL of MAO Assay Buffer to all wells.

    • Add 50 µL of the 2X MAO-B Enzyme Working Solution to all wells except the "No Enzyme" blank controls. Add 50 µL of MAO Assay Buffer to the blank wells instead.

    • The total volume is now 100 µL. Mix gently by tapping the plate or using a plate shaker for 30 seconds.

  • Pre-incubation:

    • Cover the plate and incubate for 15 minutes at 37°C. This allows the test compound to interact with the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X MAO-B Substrate/Detection Mix to all wells. The final volume is now 200 µL.

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) every 60 seconds for 30 minutes (kinetic read).

Figure 2: High-level experimental workflow for the MAO-B inhibition assay.
Part 3: Data Analysis for IC₅₀ Determination
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

  • Calculate Percent Inhibition:

    • Average the rates of the "100% Activity" (Negative Control) wells (Rate_Max).

    • Average the rates of the "No Enzyme" (Blank) wells (Rate_Min).

    • For each test compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Min) / (Rate_Max - Rate_Min))

  • Determine IC₅₀:

    • Plot % Inhibition versus the log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Part 4: Assessing Isoform Selectivity

To determine if N-(4-Fluoro-2-methylbenzyl)-N-methylamine is selective for MAO-B, repeat the entire protocol (Parts 1-3) using the following substitutions:

  • Enzyme: Recombinant hMAO-A.

  • Substrate/Detection Mix: Use the mix containing p-Tyramine.

  • Positive Control: Use Clorgyline.

Calculate the IC₅₀ value for MAO-A. The Selectivity Index (SI) is then calculated as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI value (>100) indicates strong selectivity for MAO-B.

Representative Data and Assay Validation

Example Data Table

The following table shows hypothetical data for the test compound and controls.

CompoundTargetIC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
N-(4-Fluoro-2-methylbenzyl)-N-methylamine MAO-B85.2 ± 7.5152.6
MAO-A13000 ± 1100
Selegiline (Control) MAO-B15.6 ± 2.1>640
MAO-A>10000
Clorgyline (Control) MAO-B850 ± 920.009
MAO-A7.8 ± 1.1

Data are represented as mean ± SD from three independent experiments.

Trustworthiness: Assay Quality Control and Validation

A protocol's trustworthiness is defined by its ability to produce consistent and reliable results.

  • Z'-Factor: For HTS applications, the assay's robustness should be confirmed by calculating the Z'-factor. This dimensionless parameter assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., max inhibition) and negative (n, e.g., 0% inhibition) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Orthogonal Validation: Hits identified from this primary screen should be confirmed using an alternative assay method to rule out artifacts (e.g., fluorescence interference). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an excellent orthogonal method that directly measures substrate depletion or product formation.[7][8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal Reagent contamination; Autofluorescence of compound.Run a "no enzyme" control for each compound concentration. Use fresh, high-purity reagents.
Low Signal / No Activity Inactive enzyme; Degraded substrate/probe.Use a new aliquot of enzyme. Prepare fresh Substrate/Detection mix and protect it from light. Confirm buffer pH.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Edge effects.Use calibrated pipettes. Ensure proper mixing after each addition. Consider excluding outer wells of the plate.
Non-Linear Reaction Rate Substrate depletion; Enzyme instability.Reduce enzyme concentration or reaction time. Confirm incubation temperature is stable.

Conclusion

This application note provides a detailed, validated, and high-throughput-compatible protocol for the in vitro characterization of potential MAO-B inhibitors, using N-(4-Fluoro-2-methylbenzyl)-N-methylamine as an exemplar. By following the described steps for assay execution, data analysis, and quality control, researchers can confidently determine the potency and isoform selectivity of novel compounds. This methodology serves as a foundational tool in the early stages of drug discovery for neurological disorders, enabling the efficient identification and prioritization of promising therapeutic candidates.

References

  • Zhuang, Z., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Kim, D., & Kim, Y. (2015). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. KoreaScience. Retrieved from [Link]

  • Scherer, et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Castillo, J., et al. (2005). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. ResearchGate. Retrieved from [Link]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • Li, K., et al. (2004). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors. PubMed. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Request PDF on ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for N-Methylation of Sterically Hindered 2-Substituted Benzylamines

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcomin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in the N-methylation of 2-substituted benzylamines. Our goal is to equip you with the knowledge to diagnose reaction issues and select the most effective synthetic strategy for your specific substrate.

Introduction: The Challenge of the 2-Position

The presence of a substituent at the 2-position of a benzylamine creates significant steric bulk around the nitrogen atom. This "crowding" physically obstructs the approach of methylating agents, leading to sluggish or failed reactions.[1][2] This guide will walk you through various N-methylation techniques, from classic methods to modern catalytic approaches, providing solutions for even the most stubborn substrates.

Section 1: The Eschweiler-Clarke Reaction: A Classic Approach

The Eschweiler-Clarke reaction is a robust method for N-methylation that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[3] A key advantage is that it inherently avoids the over-methylation that can lead to quaternary ammonium salts.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Eschweiler-Clarke reaction is slow or incomplete. What are the first things to check?

A1: Several factors could be at play. Firstly, ensure you are using a sufficient excess of both formaldehyde and formic acid, as this drives the reaction forward.[4] The reaction is typically performed at or near boiling temperatures, so confirm your reaction temperature is adequate to overcome the activation energy, which is often higher for hindered substrates.[4][6] If the issue persists, consider that the initial imine formation may be the rate-limiting step due to steric hindrance.

Q2: I'm observing side products. What could be the cause?

A2: While the Eschweiler-Clarke reaction is generally clean, side products can arise. If your substrate contains other sensitive functional groups, the acidic conditions and high temperatures might cause degradation. In some cases, if the reaction is not heated sufficiently or if the stoichiometry is off, you might isolate the intermediate aminal or imine. Ensure vigorous stirring to maintain a homogenous reaction mixture.

Q3: Can I use alternatives to aqueous formaldehyde and formic acid?

A3: Yes, for substrates with poor water solubility or to simplify workup, paraformaldehyde can be used as a solid source of formaldehyde.[7] Similarly, some protocols have successfully used other hydride sources in place of formic acid, though this deviates from the classic conditions.[8]

Visualizing the Mechanism

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formate.[7][9] This cycle repeats for primary amines to yield the dimethylated product.

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Amine Aminal Aminal Amine->Aminal + CH2O Iminium_Ion Iminium_Ion Aminal->Iminium_Ion - H2O Methylated_Amine Methylated_Amine Iminium_Ion->Methylated_Amine + HCOOH - CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Standard Protocol: Eschweiler-Clarke Methylation
  • To a round-bottom flask, add the 2-substituted benzylamine (1.0 equiv).

  • Add aqueous formaldehyde (37 wt. %, 2.5 equiv).

  • Add formic acid (98%, 2.5 equiv).

  • Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO2 ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Section 2: Reductive Amination with Borohydride Reagents

For substrates that are sensitive to the harsh conditions of the Eschweiler-Clarke reaction, reductive amination using milder reducing agents is a powerful alternative. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly effective for sterically hindered substrates.[10][11]

Troubleshooting Guide
Problem Potential Cause Solution
Low Yield / No Reaction Inefficient iminium ion formation. For hindered ketones or amines, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[11]
Decomposition of the reducing agent. STAB is sensitive to water and incompatible with methanol.[12][13] Ensure anhydrous reaction conditions and use solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]
Aldehyde/Ketone Reduction Side Product Reducing agent is too reactive. STAB is generally selective for the iminium ion over the carbonyl. If this is an issue, ensure the imine is pre-formed before adding a stronger reducing agent like sodium borohydride (NaBH₄).[14]
Visualizing the Workflow

Choosing the right borohydride reagent is key to success.

Reductive_Amination_Workflow Start Substrate Analysis Condition1 Acid Sensitive? Start->Condition1 Condition2 Sterically Hindered? Condition1->Condition2 No Method3 Two-step: 1. Pre-form imine 2. Reduce with NaBH4 Condition1->Method3 Yes Method1 Use NaBH(OAc)3 (STAB) One-pot reaction Condition2->Method1 Yes Method2 Use NaCNBH3 Milder, good for many substrates Condition2->Method2 No End Methylated Product Method1->End Method2->End Method3->End

Caption: Decision workflow for reductive amination.

Experimental Protocol: Reductive Amination using STAB
  • In an oven-dried flask under a nitrogen atmosphere, dissolve the 2-substituted benzylamine (1.0 equiv) and formaldehyde (1.2 equiv, as paraformaldehyde or aqueous solution) in anhydrous 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base like triethylamine should be added.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[10]

Section 3: Modern Catalytic and Alternative Methylation Strategies

Recent advances offer greener and more powerful alternatives for challenging N-methylations.

FAQs on Advanced Methods

Q1: My substrate is extremely hindered and fails with standard reductive amination. What's next?

A1: For exceptionally challenging substrates, a more powerful methylating agent is required. Trimethyloxonium tetrafluoroborate (Meerwein's salt) is a potent electrophilic methylating agent that can be effective where others fail.[15][16] However, it is highly reactive and moisture-sensitive, requiring careful handling under inert atmosphere.[17]

Q2: I need a "greener" methylation process. What are my options?

A2: Dimethyl carbonate (DMC) and methanol are excellent, environmentally benign C1 sources.[18][19] These methods typically require a transition-metal catalyst (e.g., based on Ruthenium or Iridium) and often proceed via a "hydrogen borrowing" or "hydrogen transfer" mechanism.[20][21][22] These reactions can offer high selectivity for mono-methylation.[19]

Q3: How does the "hydrogen borrowing" mechanism with methanol work?

A3: In this catalytic cycle, the metal catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde in situ. The formaldehyde then forms an imine with the amine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.[21][23]

Comparison of Methylating Agents
Methylating AgentProsConsIdeal For
Formaldehyde/Formic Acid (Eschweiler-Clarke) Inexpensive, robust, avoids quaternization.[4][6]Harsh conditions (acidic, high temp), not suitable for sensitive substrates.General purpose methylation of primary and secondary amines.
Formaldehyde/NaBH(OAc)₃ (STAB) Mild conditions, one-pot procedure, good for hindered substrates.[11]More expensive, moisture-sensitive reagent.Acid-sensitive or sterically demanding substrates.
Dimethyl Carbonate (DMC) Green reagent, non-toxic, can be highly selective.[19]Requires a catalyst, higher temperatures may be needed.[24][25]Sustainable synthesis, selective mono-methylation.
Methanol Green C1 source, water is the only byproduct.[20][21]Requires a transition-metal catalyst, high temperatures.[22][23]Atom-economical and environmentally friendly processes.
Trimethyloxonium tetrafluoroborate Very powerful, methylates weakly nucleophilic and hindered amines.[15][26]Highly reactive, moisture-sensitive, requires inert atmosphere.[16][17]Extremely challenging or unreactive substrates.
Protocol: Methylation with Trimethyloxonium Tetrafluoroborate

Safety Note: Trimethyloxonium tetrafluoroborate is a powerful alkylating agent and is rapidly hydrolyzed by moisture. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.[17]

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • Dissolve the sterically hindered benzylamine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, weigh the trimethyloxonium tetrafluoroborate (1.1 equiv) quickly and add it to the reaction mixture in one portion.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify via column chromatography.

References

  • Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]

  • Bao, K., & Zhang, W. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6699. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

  • National Center for Biotechnology Information. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • ACS Publications. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Royal Society of Chemistry. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

  • Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. [Link]

  • Royal Society of Chemistry. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]

  • ResearchGate. (2016). N-Methylation of p-aminoacetophenone (E) with DMC. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • PubMed. (2002). The Chemistry of Dimethyl Carbonate. [Link]

  • Wikipedia. (2023). Trimethyloxonium tetrafluoroborate. [Link]

  • SpringerLink. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Molecular Catalysis. [Link]

  • PubMed Central. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Royal Society of Chemistry. (2021). Acid-catalysed reactions of amines with dimethyl carbonate. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). N‐methylation of primary and secondary amines using dimethyl carbonate. [Link]

  • PubMed Central. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Reddit. (2023). Working with Trimethyloxonium tetrafluoroborate, handling tips?. [Link]

  • PubMed. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • PubMed. (2015). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • MDPI. (2022). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

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  • PubMed. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • PubMed Central. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • Organic Chemistry Portal. (n.d.). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. [Link]

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Optimization

Technical Support Center: Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Welcome to the technical support center for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to enhance the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a secondary amine, is a crucial step in the development of various pharmaceutical intermediates. The most common and efficient methods for its preparation involve the reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine. This guide will primarily focus on this pathway, while also considering alternative approaches and addressing the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-(4-Fluoro-2-methylbenzyl)-N-methylamine?

A1: The most prevalent and reliable method is the reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine. This can be performed as a one-pot reaction or in a stepwise manner. An alternative, though less common for this specific transformation, is the Eschweiler-Clarke reaction , which would involve the methylation of 4-fluoro-2-methylbenzylamine.[1][2][3]

Q2: What are the main challenges in the reductive amination of 4-fluoro-2-methylbenzaldehyde?

A2: The primary challenges include:

  • Low Yield: Often due to incomplete imine formation or side reactions. The electron-withdrawing effect of the fluorine atom can slightly deactivate the aldehyde.[4]

  • Byproduct Formation: The main byproduct is often the tertiary amine, formed by over-alkylation of the desired secondary amine product. Another common issue is the reduction of the starting aldehyde to the corresponding alcohol (4-fluoro-2-methylbenzyl alcohol) by the reducing agent.[5]

  • Difficult Purification: Separating the desired secondary amine from the starting materials, the tertiary amine byproduct, and the benzyl alcohol can be challenging due to similar polarities.

Q3: Which reducing agent is most suitable for this reaction?

A3: The choice of reducing agent is critical for the success of the reaction.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations. It is mild and selective for the iminium ion over the aldehyde, minimizing the formation of the alcohol byproduct.[6][7][8]

  • Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and can generate hazardous cyanide gas under acidic conditions.[7][8]

  • Sodium borohydride (NaBH₄) is a more powerful and cost-effective reducing agent, but it can also reduce the starting aldehyde.[7][8] Therefore, it is best used in a two-step process where the imine is formed first.[8]

Q4: How can I minimize the formation of the tertiary amine byproduct?

A4: To minimize over-alkylation, you should:

  • Control Stoichiometry: Use a slight excess of the amine (methylamine) relative to the aldehyde. Avoid a large excess of the aldehyde.

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, and then the reducing agent is added. This can give you more control over the reaction.

  • Reaction Conditions: Lowering the reaction temperature after the initial imine formation can sometimes reduce the rate of the second alkylation.

Q5: What are the recommended purification techniques for N-(4-Fluoro-2-methylbenzyl)-N-methylamine?

A5: A combination of techniques is usually most effective:

  • Liquid-Liquid Extraction: An initial acid-base extraction is crucial. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. After basifying the aqueous layer, the pure amine can be re-extracted into an organic solvent.[9]

  • Silica Gel Column Chromatography: This is often necessary to separate the desired secondary amine from any remaining starting aldehyde, alcohol byproduct, and the tertiary amine. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Unstable starting aldehyde.1a. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.[6] 1b. Add a catalytic amount of acetic acid to promote imine formation.[6] 2. Use a fresh batch of the reducing agent, ensuring it has been stored under anhydrous conditions. 3. Use freshly distilled 4-fluoro-2-methylbenzaldehyde.
Significant Amount of 4-fluoro-2-methylbenzyl alcohol Byproduct 1. The reducing agent is too strong for a one-pot reaction. 2. The reducing agent was added before complete imine formation.1. Switch to a milder reducing agent like NaBH(OAc)₃.[6][8] 2. If using NaBH₄, allow the aldehyde and amine to stir for a sufficient time (e.g., 1-2 hours) to form the imine before adding the reducing agent. Monitor imine formation by TLC or ¹H NMR if possible.[12]
Presence of Tertiary Amine Byproduct The secondary amine product is reacting further with the starting aldehyde.1. Use a slight excess (1.1-1.2 equivalents) of methylamine. 2. Add the reducing agent promptly after the initial imine has formed to minimize the time the product amine is in the presence of the aldehyde.
Reaction Mixture Turns Dark Brown or Black Decomposition of the aldehyde or imine intermediate, potentially catalyzed by impurities or heat.1. Ensure the purity of your starting materials. 2. Run the reaction at a lower temperature, especially during the imine formation step. 3. If using an acid catalyst, ensure it is used in catalytic amounts.
Difficulty Separating Product from Starting Aldehyde The polarity of the product and the starting aldehyde are very similar.1. Ensure the reaction goes to completion by extending the reaction time or gently heating. 2. During the workup, a wash with an aqueous solution of sodium bisulfite can help to remove unreacted aldehyde. 3. Optimize your column chromatography conditions, using a shallow gradient of the eluent.

Optimized Experimental Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine using sodium triacetoxyborohydride.

Materials:

  • 4-Fluoro-2-methylbenzaldehyde

  • Methylamine (e.g., 2 M solution in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

  • To a stirred solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq.) in DCE or DCM (~0.2 M), add the methylamine solution (1.2 eq.) at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to facilitate imine formation. The progress can be monitored by TLC.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Visualization of Key Processes

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 4-Fluoro-2-methylbenzaldehyde D Imine Formation (1-2h, RT) A->D B Methylamine Solution B->D C Solvent (DCE/DCM) C->D E Addition of NaBH(OAc)₃ D->E After imine formation F Reduction (12-24h, RT) E->F G Quench with NaHCO₃ F->G H Liquid-Liquid Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure N-(4-Fluoro-2-methylbenzyl)-N-methylamine J->K

Caption: Synthetic workflow for N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Troubleshooting Logic for Low Yield

G Start Low Product Yield CheckImine Check for Imine Formation (TLC/NMR) Start->CheckImine CheckAldehyde Check for Starting Aldehyde (TLC) CheckImine->CheckAldehyde Imine formed Sol_Imine Add dehydrating agent or catalytic acid CheckImine->Sol_Imine No/Poor Imine Formation CheckAlcohol Check for Alcohol Byproduct (TLC/NMR) CheckAldehyde->CheckAlcohol Aldehyde consumed Sol_Aldehyde Extend reaction time or use fresh reducing agent CheckAldehyde->Sol_Aldehyde Aldehyde remains Sol_Alcohol Use milder reducing agent (e.g., NaBH(OAc)₃) CheckAlcohol->Sol_Alcohol Alcohol detected End Yield Improved CheckAlcohol->End No alcohol Sol_Imine->End Sol_Aldehyde->End Sol_Alcohol->End

Caption: Troubleshooting logic for low product yield.

Comparative Analysis of Synthetic Strategies

Method Reagents Advantages Disadvantages Typical Yield Range
One-Pot Reductive Amination Aldehyde, Amine, NaBH(OAc)₃- Operationally simple - High selectivity - Good functional group tolerance[8]- NaBH(OAc)₃ is more expensive and moisture-sensitive[7]70-90%
Stepwise Reductive Amination Aldehyde, Amine, then NaBH₄- Uses cheaper reducing agent - Can offer better control over byproduct formation[8]- Requires two steps - Risk of aldehyde reduction if NaBH₄ is added prematurely[7]65-85%
Eschweiler-Clarke Reaction 4-fluoro-2-methylbenzylamine, Formaldehyde, Formic Acid- Avoids over-alkylation to quaternary ammonium salts[3][13] - Often high yielding[2]- Requires the precursor primary amine - High reaction temperatures are often needed[2]75-95%

References

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  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

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  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

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  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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Troubleshooting

Technical Support Center: Purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Welcome to the technical support center for the purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this key intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a secondary amine whose purification can be complicated by the presence of structurally similar impurities. These can arise from the starting materials or from side-reactions during its synthesis, most commonly via reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine. The primary challenges in isolating this compound in high purity include:

  • Co-eluting Impurities in Chromatography: Unreacted starting materials, over-alkylated tertiary amines, and other byproducts often have similar polarities to the desired product, making chromatographic separation difficult.

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures during distillation can lead to degradation.

  • Amine-Silica Interactions: The basic nature of the amine can lead to strong interactions with acidic silica gel in normal-phase chromatography, resulting in peak tailing and poor separation.[1]

  • Difficulty in Crystallization: The free base is often an oil, and successful crystallization typically requires conversion to a salt, such as the hydrochloride, which introduces its own set of challenges in solvent selection and crystal formation.

This guide will provide a structured approach to tackling these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Purity Assessment

Q1: What are the first steps I should take to assess the purity of my crude N-(4-Fluoro-2-methylbenzyl)-N-methylamine?

A1: Before attempting any large-scale purification, it is crucial to understand the impurity profile of your crude material. We recommend the following initial analyses:

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the number of components in your mixture. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to get good separation. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can help to reduce tailing by competing with the amine for active sites on the silica plate.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying the desired product and potential impurities. Look for characteristic peaks of the starting aldehyde (around 10 ppm), the N-methyl group, the benzylic protons, and the aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum can help to identify unreacted starting materials, the desired product, and potential byproducts like the tertiary amine.[2]

Chromatographic Purification

Q2: I'm seeing significant peak tailing during flash chromatography on silica gel. How can I improve the peak shape and separation?

A2: Peak tailing is a common issue when purifying amines on standard silica gel due to the acidic nature of the silica.[1] Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice.[1] Ammonium hydroxide in methanol can also be used for more polar solvent systems.

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel can significantly improve peak shape and resolution.[1][3] This stationary phase has a less acidic surface, reducing the strong interactions with the basic amine.

  • Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol) will help to resolve compounds with different polarities.

Q3: I'm struggling to separate the desired secondary amine from the over-alkylated tertiary amine byproduct. What chromatographic conditions do you recommend?

A3: The tertiary amine, N-(4-Fluoro-2-methylbenzyl)-N,N-dimethylamine, is a common byproduct of reductive amination.[4] It is typically less polar than the desired secondary amine. A shallow gradient elution can effectively separate these two compounds.

ParameterRecommendationRationale
Stationary Phase Silica Gel (or Amine-Functionalized Silica)Standard choice for normal-phase chromatography. Amine-functionalized silica is preferred to minimize tailing.[1][3]
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineA common solvent system for compounds of moderate polarity. The TEA is crucial for good peak shape.
Gradient Start with a low percentage of Ethyl Acetate (e.g., 5-10%) and slowly increase to 30-40%.A shallow gradient will provide better resolution between the closely eluting secondary and tertiary amines.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine using flash chromatography. The exact solvent gradient should be optimized based on initial TLC analysis.

1. Column Preparation: a. Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight.[5] b. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).

2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. b. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

3. Elution: a. Begin elution with the low-polarity mobile phase. b. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested starting gradient is from 5% to 30% ethyl acetate in hexanes (with 0.5% TEA) over 10-15 column volumes. c. Collect fractions and analyze by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. b. To remove residual triethylamine, the concentrated oil can be dissolved in a suitable solvent like diethyl ether and washed with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base. Note: This acid wash will convert the amine to its salt and move it to the aqueous layer. To recover the free amine, the aqueous layer must be basified and extracted. A simpler method to remove residual TEA is to place the oil under high vacuum for several hours.[3]

Protocol 2: Purification via Hydrochloride Salt Crystallization

Crystallization of the hydrochloride salt is an effective method for obtaining highly pure N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

1. Salt Formation: a. Dissolve the purified or semi-purified amine free base in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol. b. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until the solution becomes acidic (test with pH paper). c. The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cooling the solution or adding a less polar co-solvent (e.g., hexanes) may induce crystallization.

2. Isolation and Washing: a. Collect the crystalline solid by vacuum filtration. b. Wash the crystals with a small amount of the crystallization solvent or a less polar solvent (e.g., cold diethyl ether or hexanes) to remove any remaining impurities.

3. Recrystallization (Optional): a. For even higher purity, the crude salt can be recrystallized. b. Dissolve the salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethanol, or a mixture of ethanol and water). c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

PurificationWorkflow Crude Crude N-(4-Fluoro-2-methylbenzyl)-N-methylamine Purity_Assessment Purity Assessment (TLC, NMR, GC-MS) Crude->Purity_Assessment Decision1 Is Purity >95%? Purity_Assessment->Decision1 Final_Product Final Product Decision1->Final_Product Yes Purification_Needed Purification Required Decision1->Purification_Needed No Decision2 Major Impurities? Purification_Needed->Decision2 Chromatography Flash Chromatography Chrom_Protocol Protocol 1: Flash Chromatography Chromatography->Chrom_Protocol Distillation Vacuum Distillation Crystallization HCl Salt Crystallization Cryst_Protocol Protocol 2: Crystallization Crystallization->Cryst_Protocol Starting_Material Unreacted Aldehyde/Amine Decision2->Starting_Material Polar Overalkylation Tertiary Amine Decision2->Overalkylation Non-polar Starting_Material->Chromatography Overalkylation->Chromatography Chrom_Protocol->Purity_Assessment Re-assess Purity Chrom_Protocol->Crystallization For higher purity Cryst_Protocol->Final_Product

Caption: Purification workflow for N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Analytical Characterization

Accurate analytical data is essential to confirm the purity and identity of the final product.

GC-MS Analysis
  • Expected Retention Time: Will vary depending on the column and conditions, but the product should elute after the starting aldehyde and before the tertiary amine byproduct under standard non-polar column conditions.

  • Expected Fragmentation Pattern: The mass spectrum under electron ionization (EI) will likely show a molecular ion peak (M+) at m/z = 167.11. A prominent fragment will be the benzylic cation at m/z = 123.06, resulting from cleavage of the C-N bond. Another key fragment would be at m/z 44.06, corresponding to [CH2=N(H)CH3]+.[2][6][7][8]

NMR Spectroscopy
  • 1H NMR (in CDCl3, predicted):

    • ~7.0-7.2 ppm (m, 3H): Aromatic protons.

    • ~3.6 ppm (s, 2H): Benzylic CH2 protons.

    • ~2.4 ppm (s, 3H): N-CH3 protons.

    • ~2.3 ppm (s, 3H): Ar-CH3 protons.

    • ~1.5 ppm (br s, 1H): N-H proton (may be broad and exchangeable).

  • 13C NMR (in CDCl3, predicted):

    • ~160-163 ppm (d, JC-F ≈ 245 Hz): C-F carbon.

    • ~113-138 ppm: Other aromatic carbons.

    • ~55 ppm: Benzylic CH2 carbon.

    • ~35 ppm: N-CH3 carbon.

    • ~20 ppm: Ar-CH3 carbon.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Rochester University Department of Chemistry. Workup: Amines. [Online]. Available: [Link]

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  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. [Online]. Available: [Link]

  • Wikipedia. (2023, November 21). Reductive amination. [Online]. Available: [Link]

  • Homework.Study.com. One problem with reductive amination as a method of amine synthesis is that by-products are.... [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Online]. Available: [Link]

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  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. [Online].
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  • Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(2), 279–291.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

  • Teledyne ISCO. (2012, November 8). RediSep amine functionalized column. [Online]. Available: [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available: [Link]

  • PubChem. 4-Fluoro-2-methylbenzylamine. [Online]. Available: [Link]

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  • NIST WebBook. Benzenamine, 4-fluoro-2-methyl-. [Online]. Available: [Link]

  • ResearchGate. Natural abundance 15 N NMR spectra of the chemical shifts of a-, b-and g-nitrogen in the azide moieties for 10. [Online]. Available: [Link]

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Optimization

Side-product formation in the synthesis of tertiary amines

Welcome to the technical support center for the synthesis of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with the formation of side-products during these critical synthetic transformations. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the purity, yield, and reproducibility of your reactions.

I. N-Alkylation of Secondary Amines: The "Runaway Train" of Reactivity

Direct N-alkylation is a classical and straightforward method for synthesizing tertiary amines. However, it is notoriously prone to side-product formation, primarily due to the increasing nucleophilicity of the amine as it becomes more substituted.[1] This often leads to a complex mixture of products that can be challenging to purify.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of quaternary ammonium salt. How can I minimize this over-alkylation?

A1: The formation of quaternary ammonium salts is the most common side-product in N-alkylation reactions.[4][5] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent alkylation event.[1] This is often referred to as a "runaway train" reaction.[2] Here are several strategies to mitigate this issue:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the secondary amine relative to the alkylating agent can favor the formation of the tertiary amine. A starting ratio of at least 2:1 (amine to alkylating agent) is often recommended.[6]

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition. This helps to maintain a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the tertiary amine product reacting further.[6]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the second alkylation, thereby improving the selectivity for the desired tertiary amine.[6][7]

  • Choice of Alkylating Agent: If possible, consider using a less reactive alkylating agent. For example, alkyl bromides or chlorides are generally less reactive than alkyl iodides, which can allow for better control over the reaction.[7]

  • Use of a Sterically Hindered Base: Employing a bulky, non-nucleophilic base, such as diisopropylethylamine (Hünig's base), can help to deprotonate the secondary amine without competing in the alkylation reaction or promoting quaternization.[8]

Q2: I am observing the formation of an alkene in my reaction mixture. What is causing this and how can I prevent it?

A2: Alkene formation is a result of a competing elimination reaction (E2 pathway), which is favored under certain conditions.[8] Here’s what might be promoting this side reaction and how to avoid it:

  • Sterically Hindered Reagents: The use of a bulky alkyl halide or a sterically demanding secondary amine can make the substitution reaction more difficult, leading to a higher proportion of elimination.[8] If your substrate allows, consider using less hindered reagents.

  • Strong Bases: Strong, non-nucleophilic bases can preferentially promote the E2 elimination pathway. If elimination is a significant issue, you may need to re-evaluate your choice of base.

  • Higher Temperatures: Increased reaction temperatures can favor elimination over substitution.[8] Running the reaction at a lower temperature may help to minimize this side-product.

Q3: My tertiary amine is thermally unstable and undergoes elimination upon heating. Are there alternative elimination reactions I should be aware of?

A3: Yes, two important elimination reactions involving tertiary amines are the Hofmann and Cope eliminations.

  • Hofmann Elimination: This reaction occurs when a tertiary amine is exhaustively methylated with an excess of methyl iodide to form a quaternary ammonium salt.[9][10] Subsequent treatment with a base like silver oxide, followed by heating, leads to an E2 elimination to form an alkene, typically favoring the least substituted product (Hofmann's rule).[7][9][11] To avoid this, prevent the formation of the quaternary salt and avoid excessive heat in the presence of a base.[7]

  • Cope Elimination: This is an intramolecular elimination reaction that happens when a tertiary amine is oxidized to a tertiary amine N-oxide, for example, by using hydrogen peroxide.[10][12][13] Upon heating, the N-oxide acts as its own base to eliminate a proton and form an alkene, also typically favoring the less substituted product.[12][13] To prevent this, avoid oxidizing conditions and high temperatures during your reaction and workup.[7]

Workflow for Minimizing Over-alkylation in N-Alkylation

start Start: N-Alkylation of Secondary Amine check_quaternary Significant Quaternary Salt Formation? start->check_quaternary stoichiometry Adjust Stoichiometry: Increase Amine:Alkyl Halide Ratio (e.g., >2:1) check_quaternary->stoichiometry Yes monitor_reaction Monitor Reaction by TLC/GC-MS check_quaternary->monitor_reaction No slow_addition Implement Slow Addition of Alkylating Agent stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->monitor_reaction workup Reaction Workup & Purification monitor_reaction->workup

Caption: Troubleshooting workflow for over-alkylation.

II. Reductive Amination: A More Selective Approach

Reductive amination is a powerful and often preferred method for the synthesis of tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[1][14] It is generally more selective and avoids the issue of over-alkylation common in direct N-alkylation.[6][15] However, it is not without its own set of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My main side-product is the alcohol corresponding to my starting aldehyde/ketone. How can I prevent this?

A1: The reduction of the starting carbonyl compound to an alcohol is a common competing side reaction in reductive amination.[6] The key to minimizing this is the choice of the reducing agent:

  • Selective Reducing Agents: Use a reducing agent that is selective for the iminium ion intermediate over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH compared to stronger reducing agents like sodium borohydride (NaBH₄).[6][16]

  • Reaction Conditions: Ensure your reaction conditions favor iminium ion formation. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16][17] For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[16]

Q2: Can over-alkylation still be a problem in reductive amination?

A2: While significantly less common than in direct alkylation, over-alkylation can still occur, particularly if a primary amine is used as the starting material with the intention of forming a secondary amine.[16] The newly formed secondary amine can compete with the starting primary amine for the carbonyl compound. To favor mono-alkylation, a stepwise procedure can be employed where the imine is pre-formed and then reduced.[16]

Experimental Protocol: Reductive Amination of a Secondary Amine with an Aldehyde
  • To a solution of the secondary amine (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.[6]

  • Purify the crude product by column chromatography if necessary.

III. The Mannich Reaction: A Three-Component Challenge

The Mannich reaction is a three-component condensation that provides access to β-amino-carbonyl compounds, known as Mannich bases.[18][19] While powerful, this reaction is highly sensitive to the experimental procedure and can be prone to the formation of various side-products.[20][21]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a complex mixture of products in my Mannich reaction. What are the likely side reactions?

A1: The complexity of the product mixture in a Mannich reaction often arises from the reactivity of the initial product and starting materials:

  • Further Condensation: If the initial Mannich base is a primary or secondary amine, it can react further with formaldehyde (or another aldehyde) to form a more complex product.[22] This is a form of over-alkylation. Using a secondary amine as a starting material will yield a tertiary amine as the final product, which cannot undergo this further condensation.[22]

  • Multiple Additions to the Carbonyl Component: If the carbonyl compound has more than one acidic α-proton, the initial Mannich base can react with additional molecules of the aldehyde.[22]

  • Self-Condensation of the Carbonyl Compound: Aldol-type self-condensation of the enolizable ketone or aldehyde can also occur as a competing reaction.

Q2: How can I improve the yield and selectivity of my Mannich reaction?

A2: Optimizing a Mannich reaction often requires careful control of the reaction conditions:

  • Choice of Reactants: The reactivity of the aldehyde is crucial. Formaldehyde is often used due to its high reactivity.[22]

  • Reaction Order and Temperature: The order of addition of the reagents and the reaction temperature can significantly impact the outcome. It is often beneficial to pre-form the iminium ion from the amine and aldehyde before adding the enolizable carbonyl compound.

  • pH Control: The reaction is typically carried out under acidic or basic conditions. The optimal pH will depend on the specific substrates and should be empirically determined.

Mechanism of the Mannich Reaction

cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Enol Formation cluster_3 Step 3: Nucleophilic Attack amine Secondary Amine iminium Iminium Ion amine->iminium aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->iminium mannich_base Mannich Base (β-Amino-carbonyl) iminium->mannich_base ketone Enolizable Ketone enol Enol ketone->enol Tautomerization enol->mannich_base

Caption: Key steps in the Mannich reaction mechanism.[18]

IV. Purification and Analysis

The successful synthesis of a tertiary amine is often followed by the critical step of purification.

  • Column Chromatography: This is a common method for separating the desired tertiary amine from starting materials and side-products.[3][23] For basic amines, using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can prevent streaking and improve separation.[23]

  • Distillation: For thermally stable and volatile tertiary amines, fractional distillation can be an effective purification method.[3]

  • Acid-Base Extraction: The basic nature of amines allows for their separation from neutral or acidic impurities through acid-base extraction. A buffer-assisted extraction method using buffers of varying pH can be employed to selectively separate primary, secondary, and tertiary amines.[3][24]

  • Adsorption: Impurities such as primary and secondary amines can be removed by passing a solution of the crude tertiary amine over an adsorbent like aluminum oxide or silica gel.[25][26]

  • Analytical Techniques: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools for monitoring the progress of the reaction and identifying the components of the reaction mixture.[8][27] The Hinsberg test can be used as a chemical method to distinguish between primary, secondary, and tertiary amines.[28][29]

V. Summary Table of Common Side-Products and Solutions

Synthetic MethodCommon Side-ProductCausative FactorsTroubleshooting Strategies
N-Alkylation Quaternary Ammonium SaltOver-alkylation due to increased nucleophilicity of the product.[1][4]Control stoichiometry, slow addition of alkylating agent, lower temperature, use less reactive alkylating agent.[6][7]
AlkeneCompeting E2 elimination.[8]Use less sterically hindered reagents, avoid strong bases, lower temperature.[8]
Reductive Amination AlcoholReduction of the starting carbonyl.[6]Use a selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[6][16]
Mannich Reaction Over-alkylation ProductsFurther reaction of the initial Mannich base.[22]Use a secondary amine as the starting material.[22]
Poly-addition ProductsMultiple acidic protons on the carbonyl component.[22]Careful control of stoichiometry and reaction conditions.

By understanding the potential pitfalls and having a clear troubleshooting strategy, you can navigate the synthesis of tertiary amines with greater success and efficiency.

References

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Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Reductive Amination

Welcome to our dedicated resource for troubleshooting one of the most pivotal reactions in modern chemistry: reductive amination. This guide is structured to provide direct, actionable solutions to common (and uncommon)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting one of the most pivotal reactions in modern chemistry: reductive amination. This guide is structured to provide direct, actionable solutions to common (and uncommon) challenges encountered at the bench. As scientists, we understand that a low yield is not just a number; it's a puzzle to be solved. Here, we will dissect the causality behind these challenges, offering not just what to do, but why it works, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Pathways

This section is designed as a first-line resource for diagnosing and resolving issues with your reductive amination reactions.

Q1: My reaction shows little to no conversion of my starting materials. Where do I begin troubleshooting?

Low or no conversion is one of the most common issues and typically points to a problem in the first crucial step of the reaction: imine or iminium ion formation.[1] This is an equilibrium process, and if the equilibrium favors the starting carbonyl and amine, the subsequent reduction step cannot occur.

Causality and Expert Analysis:

The formation of the imine/iminium intermediate involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.[2] Several factors can hinder this process:

  • Steric Hindrance: Bulky ketones or amines can sterically impede the initial nucleophilic attack.

  • Poor Nucleophilicity/Electrophilicity: Electron-withdrawing groups on the amine can decrease its nucleophilicity, while electron-donating groups on the carbonyl compound can reduce the electrophilicity of the carbonyl carbon.[3]

  • Unfavorable Equilibrium: The presence of water, a product of imine formation, can push the equilibrium back towards the starting materials.[2]

Troubleshooting Protocol:

  • Promote Imine Formation:

    • Water Removal: The most direct way to shift the equilibrium is to remove water as it forms.[2] This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[3][4] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[5] The optimal pH is typically between 4 and 6.[6]

    • Lewis Acid Catalysis: For particularly challenging substrates, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be employed to activate the carbonyl group.[5]

  • Optimize Reaction Conditions:

    • Increase Reactant Concentration: Le Chatelier's principle dictates that increasing the concentration of one of the reactants (usually the less expensive one) can help drive the reaction forward.

    • Elevate Temperature: Gently heating the reaction can increase the rate of imine formation. Monitor for potential side reactions or degradation of starting materials.

Q2: My starting carbonyl is being consumed, but I'm isolating the corresponding alcohol instead of the desired amine. What's happening?

This is a classic case of competitive reduction. Your reducing agent is reacting with the starting aldehyde or ketone faster than it is reducing the imine/iminium intermediate.[5]

Causality and Expert Analysis:

This issue is fundamentally about the chemoselectivity of your reducing agent. Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[7] If the rate of imine formation is slow, and a powerful reducing agent is present from the start (in a one-pot procedure), the reduction of the carbonyl will be a significant side reaction.[5]

Troubleshooting Workflow:

The solution lies in carefully selecting a reducing agent with the appropriate selectivity or modifying the reaction procedure to favor imine reduction.

G cluster_one_pot One-Pot Procedure Solutions cluster_two_step Two-Step Procedure Solution start Problem: Carbonyl is reduced to alcohol decision1 Is a one-pot procedure being used? start->decision1 option1 Switch to a milder, more selective reducing agent decision1->option1 Yes option2 Lower the reaction temperature decision1->option2 Yes option3 Adopt a two-step (stepwise) procedure decision1->option3 No, or if one-pot fails option1_details e.g., NaBH(OAc)₃ (STAB) or NaBH₃CN option1->option1_details option2_details Slows carbonyl reduction more than iminium reduction option2->option2_details option3_details 1. Form the imine first (monitor by TLC/NMR). 2. Then, add the reducing agent (e.g., NaBH₄). option3->option3_details ReductiveAmination cluster_step1 Step 1: Imine/Iminium Formation (Equilibrium) carbonyl R-C(=O)-R' hemiaminal R-C(OH)(NH-R'')-R' carbonyl->hemiaminal + H₂N-R'' amine H₂N-R'' iminium R-C(=N⁺H-R'')-R' hemiaminal->iminium + H⁺, - H₂O imine R-C(=N-R'')-R' iminium->imine - H⁺ product R-CH(NH-R'')-R' iminium->product + [H⁻] H_plus H⁺ minus_H2O - H₂O reducing_agent [H⁻] (e.g., NaBH(OAc)₃)

Caption: Generalized mechanism of reductive amination.

The reaction proceeds in two main stages:

  • Reversible Imine/Iminium Formation: The amine and carbonyl compound are in equilibrium with the hemiaminal and the subsequent imine or its protonated form, the iminium ion. [2]The position of this equilibrium is the most common failure point.

  • Irreversible Reduction: A hydride source reduces the electrophilic C=N double bond of the iminium ion (or imine) to furnish the final amine product. [8]The selectivity of this step is critical to avoid reduction of the starting carbonyl.

References

  • Chemistry Steps. Reductive Amination. [Link]

  • ResearchGate. (2020). Comparative yield of reductive amination product using different methods. [Link]

  • ResearchGate. (2013). Product ratios a and yields obtained after reductive amination b between D-Gal and racemic AP using different reaction conditions. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2025). Recent Development on Catalytic Reductive Amination and Applications. [Link]

  • Google Patents. (2020).
  • Medium. (2018). Dot Language (graph based diagrams). [Link]

  • YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • ResearchGate. (2025). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • YouTube. (2016). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. [Link]

  • AIR Unimi. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Taylor & Francis Online. (2019). reductive amination – Knowledge and References. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Chemistry Stack Exchange. (2017). How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions?. [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ACS Publications. (2017). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. [Link]

  • ResearchGate. Reduction and Related Reactions of α,β‐Unsaturated Carbonyl Compounds with Metals in Liquid Ammonia. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Stack Exchange. (2016). α,β-unsaturated carbonyl compounds and alkyl addition. [Link]

Sources

Optimization

How to achieve selective mono-N-methylation of primary amines.

An N-methyl group can significantly alter a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity. However, achieving selective mono-N-methylation of primary amines is...

Author: BenchChem Technical Support Team. Date: January 2026

An N-methyl group can significantly alter a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity. However, achieving selective mono-N-methylation of primary amines is a persistent challenge in organic synthesis due to the competing overmethylation reaction that yields the undesired tertiary amine.[1] This is because the resulting secondary amine is often more nucleophilic than the primary amine starting material.

This technical support guide, designed for researchers and drug development professionals, provides a detailed exploration of key methodologies, practical troubleshooting advice, and answers to frequently asked questions to navigate the complexities of selective mono-N-methylation.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a primary amine with an aldehyde (formaldehyde for methylation) to form an imine intermediate, which is then reduced in situ.[2] The selectivity of this process is highly dependent on the choice of reducing agent and reaction conditions.

Scientific Principle & Mechanism

The reaction proceeds in two main stages:

  • Imine Formation: The primary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal, which then dehydrates to form a methylene iminium ion.

  • Reduction: A hydride reagent selectively reduces the iminium ion to the mono-methylated secondary amine.

The key to selectivity is using a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine intermediate. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive than sodium borohydride and can preferentially reduce the imine in the presence of the aldehyde.[3]

Reductive_Amination Reductive Amination Workflow cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction cluster_3 Potential Overmethylation RNH2 Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate RNH2->Hemiaminal Nucleophilic Attack HCHO Formaldehyde (CH₂O) HCHO->Hemiaminal Iminium Iminium Ion (R-N⁺H=CH₂) Hemiaminal->Iminium Dehydration (-H₂O) Product Mono-methylated Amine (R-NHCH₃) Iminium->Product Hydride Transfer Reducer Reducing Agent (e.g., STAB) Reducer->Product Tertiary Di-methylated Amine (R-N(CH₃)₂) Product->Tertiary Repeats Step 1 & 2

Caption: General workflow for reductive amination.

Troubleshooting Reductive Amination

Q: My reaction is producing significant amounts of the di-methylated product. How can I improve mono-selectivity?

A: Overmethylation is the most common issue. Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry. Use only a slight excess (1.0-1.2 equivalents) of formaldehyde. A large excess strongly favors di-methylation.

  • Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low. This kinetically favors the reaction with the more abundant primary amine over the newly formed secondary amine.

  • Stepwise Procedure: For particularly challenging substrates, a two-step process can be effective. First, form the imine in a solvent like methanol, then add the reducing agent in a separate step. This can give greater control over the reaction.[4]

  • Choice of Reducing Agent: Use a milder or sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is generally preferred for its selectivity.[3] In some cases, using a bulkier reagent can disfavor reaction with the more hindered secondary amine intermediate.

Q: I still have a lot of unreacted starting amine, but also see some di-methylated product. What's happening?

A: This often indicates an issue with reaction rate or reagent activity.

  • Inactive Reducing Agent: Your reducing agent may have degraded. Use a fresh bottle of STAB or another borohydride reagent.

  • Insufficient Formaldehyde: While excess is bad for selectivity, too little will result in incomplete conversion. Ensure you are using at least one full equivalent.

  • pH Issues: The rate of imine formation is pH-dependent. For some amines, adding a catalytic amount of acetic acid can accelerate imine formation without significantly hydrolyzing the borohydride reagent.

Q: My reaction is messy, and I'm seeing reduction of other functional groups on my molecule.

A: This is a chemoselectivity problem.[3]

  • Use STAB: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for its high chemoselectivity. It will typically not reduce esters, amides, or nitro groups under standard reductive amination conditions.

  • Avoid NaBH₄ or NaBH₃CN: Sodium borohydride can reduce aldehydes and ketones, while sodium cyanoborohydride is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[5]

Method 2: The Eschweiler-Clarke Reaction

A classic variation of reductive amination, the Eschweiler-Clarke reaction uses an excess of formaldehyde and formic acid to methylate primary or secondary amines.[6] While it traditionally produces tertiary amines, modifications can favor mono-methylation.[7][8][9]

Scientific Principle & Mechanism

In this reaction, formaldehyde serves as the methyl source, and formic acid acts as the in-situ reducing agent via a hydride transfer. The release of carbon dioxide is the thermodynamic driving force for the reduction step, making the reaction irreversible.[6][10]

Eschweiler_Clarke Eschweiler-Clarke Mechanism RNH2 Primary Amine Iminium Iminium Ion RNH2->Iminium + CH₂O, -H₂O HCHO Formaldehyde HCHO->Iminium Product_1 Secondary Amine (Mono-methylated) Iminium->Product_1 Hydride Transfer HCOOH Formic Acid HCOO_minus Formate Anion HCOOH->HCOO_minus Deprotonation HCOO_minus->Product_1 CO2 CO₂ HCOO_minus->CO2 Product_2 Tertiary Amine (Di-methylated) Product_1->Product_2 Reaction Repeats

Caption: Key steps of the Eschweiler-Clarke reaction.

Protocol: Modified for Mono-Methylation
  • To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., THF or water), cool the mixture to 0 °C.

  • Add formaldehyde (1.1 eq, 37% aq. solution) dropwise.

  • Slowly add formic acid (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C for 2-18 hours, monitoring by TLC or GC-MS.[8]

  • Upon completion, cool the mixture, basify with aqueous NaOH to pH > 11, and extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Q: Can I achieve mono-methylation with the Eschweiler-Clarke reaction? It's known for exhaustive methylation.

A: Yes, but it requires careful control. The traditional use of excess reagents drives the reaction to the tertiary amine.[6][8] To favor the mono-methylated product, you must strictly limit the equivalents of both formaldehyde and formic acid. Even so, achieving high selectivity can be difficult for unhindered aliphatic amines. This method is often more successful for substrates where the secondary amine is sterically hindered or electronically deactivated, slowing the second methylation step.

Method 3: Catalytic N-Methylation with Methanol

Using methanol as a "green" methylating agent is a modern, sustainable approach.[11] These reactions typically employ transition metal catalysts (e.g., based on Ru, Ir, Ni, or Mn) and operate via a "borrowing hydrogen" or "hydrogen-transfer" mechanism.[12][13][14][15]

Scientific Principle & Mechanism
  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and formaldehyde in situ.

  • Condensation: The generated formaldehyde condenses with the primary amine to form an imine.

  • Hydrogenation: The metal-hydride then returns the borrowed hydrogen, reducing the imine to the methylated amine and regenerating the active catalyst.

The selectivity for mono- versus di-methylation can often be tuned by the choice of catalyst, ligand design, and reaction conditions.[13][16] For example, some platinum catalysts show high selectivity for N,N-dimethylation of aliphatic amines but N-monomethylation for aromatic amines.[11]

Catalyst SystemSubstrate ScopeTypical SelectivityReference
Ni/ZnAlOₓ Aromatic & Aliphatic AminesHigh for mono-methylation (75-97%)[12]
Pt/C with NaOH Aliphatic & Aromatic AminesMono for aromatic, Di for aliphatic[11]
Mn-based Aliphatic AminesHigh for mono-methylation (>98%)[14]
Ir-NHC Aromatic AminesTunable (mono- or di-methylation)[13]

Q: My catalytic reaction with methanol is very slow or not working.

A:

  • Catalyst Activity: Ensure the catalyst is active. Some pre-catalysts require an activation step. Heterogeneous catalysts may need to be freshly prepared or reduced.

  • Base Requirement: Many of these systems require a base (e.g., NaOH, Cs₂CO₃, t-BuOK) to facilitate the dehydrogenation step.[11][15] Check the literature for the specific catalyst you are using.

  • Hydrogen Atmosphere: While the mechanism borrows hydrogen from methanol, some protocols require an inert atmosphere (N₂ or Ar), while others might be sensitive to trace oxygen. Some manganese-catalyzed systems have been developed specifically to avoid the need for external high-pressure H₂.[14]

  • Temperature: These reactions often require elevated temperatures (100-180 °C) to proceed at a reasonable rate.[12]

Frequently Asked Questions (FAQs)

Q: What is the safest and most environmentally friendly way to perform N-methylation?

A: Using dimethyl carbonate (DMC) or methanol as the methylating agent are considered "green" alternatives.[11][17] DMC is non-toxic and is often used with recyclable solid catalysts like zeolites.[17] Catalytic methods using methanol are also highly atom-economical. Both approaches avoid the use of highly toxic and carcinogenic reagents like methyl halides or dimethyl sulfate.[18]

Q: How can I monitor my reaction and confirm the identity of my product?

A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Stain with a potassium permanganate or ninhydrin solution. Ninhydrin is particularly useful as it stains primary amines (and amino acids) yellow/purple but does not react with secondary or tertiary amines, allowing you to track the disappearance of your starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the ratio of starting material, mono-, and di-methylated products.

  • Product Confirmation:

    • NMR Spectroscopy: ¹H NMR is definitive. The mono-methylated product will show a new singlet in the ~2.2-2.9 ppm range integrating to 3 protons, and you will still observe an N-H proton. The di-methylated product will show a singlet integrating to 6 protons and the absence of an N-H proton.

    • Hinsberg Test: This classic chemical test can distinguish between primary, secondary, and tertiary amines.[19][20][21] A primary amine reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in alkali. A secondary amine forms an insoluble sulfonamide. A tertiary amine does not react.[22][23]

Q: I need to purify my mono-methylated amine from the starting material and the di-methylated byproduct. What's the best approach?

A:

  • Column Chromatography: This is the most common method. The polarity difference between the primary, secondary, and tertiary amines is usually sufficient for separation on silica gel. The tertiary amine is typically the least polar and will elute first, followed by the secondary (your product), and finally the more polar primary amine starting material.

  • Acid/Base Extraction: If the pKa values are sufficiently different, a careful liquid-liquid extraction at a controlled pH can sometimes enrich the desired product, but this is often difficult.

  • Distillation: For volatile amines, fractional distillation can be effective. However, be aware that amines can form azeotropes, which can complicate separation.[24]

References

  • Dou, H., et al. (2022). Selective N-monomethylation of primary amines. Catalysis Science & Technology, 12(1), 15-32. [Link]

  • Wei, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5035. [Link]

  • Kainz, Q. M., et al. (2016). Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. Catalysis Communications, 83, 31-34. [Link]

  • Li, G., et al. (2023). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 555-562. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Chemistry Student. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Toyooka, G., et al. (2018). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Synthesis, 50(22), 4617-4626. [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry–A European Journal, 30(26), e202304205. [Link]

  • CK-12 Foundation. (n.d.). How can primary, secondary, and tertiary amines be distinguished?. CK-12 Foundation. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Allen. (n.d.). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Allen Overseas. [Link]

  • Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Quora. [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry–A European Journal. [Link]

  • Wang, Z., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 63(13), e202318763. [Link]

  • Briceno, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(10), 1364-1380. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines. BYJU'S. [Link]

  • Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Unacademy. [Link]

  • Chemistry the Mystery of Molecules. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines.. YouTube. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfate. Wikipedia, The Free Encyclopedia. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Selva, M., et al. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 38(8), 2959-2965. [Link]

  • Tsuchimoto, T., et al. (2014). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications, 50(12), 1435-1437. [Link]

  • Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. The Journal of Organic Chemistry, 83(5), 2936-2942. [Link]

  • ResearchGate. (n.d.). Selective N-monomethylation of primary amines. ResearchGate. [Link]

  • Li, G., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

  • Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry–A European Journal, 20(1), 58-63. [Link]

  • Arnold, H. B. (1936). U.S. Patent No. 2,061,889. Washington, DC: U.S.
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  • Kerr, W. J., et al. (2016). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Catalysis, 6(8), 5129-5137. [Link]

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  • Johnson, F. M. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Selva, M., et al. (1995). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 2, (6), 1229-1234. [Link]

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Troubleshooting

Removal of unreacted starting material from N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Welcome to the technical support center for the synthesis and purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from your final product.

Introduction

The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a valuable secondary amine intermediate in pharmaceutical development, is commonly achieved through the reductive amination of 4-Fluoro-2-methylbenzaldehyde with methylamine.[1][2][3] While this method is generally efficient, the final product is often contaminated with unreacted starting materials, namely 4-Fluoro-2-methylbenzaldehyde and excess methylamine. The presence of these impurities can interfere with subsequent reactions and compromise the purity of the final active pharmaceutical ingredient (API).

This guide provides practical, field-proven strategies to effectively remove these unreacted starting materials, ensuring a high-purity product suitable for your research and development needs.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Issue 1: My crude product contains a significant amount of unreacted 4-Fluoro-2-methylbenzaldehyde.

Cause: Incomplete reaction or suboptimal reaction conditions can lead to residual aldehyde in your product mixture. The aldehyde's carbonyl group can interfere with downstream applications.

Solution: A multi-step approach involving an initial aqueous wash followed by either liquid-liquid extraction or column chromatography is recommended.

This technique leverages the basicity of the target secondary amine to separate it from the neutral aldehyde.[4][5]

Principle: By adjusting the pH of the aqueous phase, the amine can be protonated to form a water-soluble salt, while the aldehyde remains in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The N-(4-Fluoro-2-methylbenzyl)-N-methylamine will be protonated and move into the aqueous phase, while the 4-Fluoro-2-methylbenzaldehyde remains in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.[5]

  • Separation: Combine the aqueous layers. The organic layer containing the aldehyde can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate the amine salt, regenerating the free amine.

  • Back Extraction: Extract the aqueous layer with a fresh portion of the organic solvent (ethyl acetate or DCM) to recover the purified amine. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Workflow for Acid-Base Extraction:

A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer (Aldehyde) C->D Discard E Aqueous Layer (Amine Salt) C->E F Add 2M NaOH (aq) E->F G Extract with Organic Solvent F->G H Purified Amine in Organic Solvent G->H A Crude Product in Distillation Flask B Apply Heat & Vacuum A->B C Low-Boiling Impurities (Aldehyde) Distill First B->C E Increase Temperature D Collect Aldehyde Fraction C->D F Product Amine Distills E->F G Collect Pure Product Fraction F->G

Sources

Optimization

Technical Support Center: Stability of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in Solution

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support and troubleshooting for professionals working with N-(4-Fluoro-2-methylbenzyl)-N-methylamine. It addresses co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support and troubleshooting for professionals working with N-(4-Fluoro-2-methylbenzyl)-N-methylamine. It addresses common stability challenges encountered in solution and offers practical guidance for handling, storage, and analysis to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My experimental results with N-(4-Fluoro-2-methylbenzyl)-N-methylamine are inconsistent. Could the compound be degrading in my solution?

Answer:

Yes, inconsistent results are a frequent sign of compound instability. N-(4-Fluoro-2-methylbenzyl)-N-methylamine, as a secondary benzylamine, can be susceptible to degradation under various experimental conditions. Key factors influencing its stability in solution include pH, light exposure, temperature, and the presence of oxidizing agents.[1] It is critical to assess the stability of your compound under your specific experimental conditions to ensure reliable and reproducible data.

FAQ 2: What are the probable degradation pathways for N-(4-Fluoro-2-methylbenzyl)-N-methylamine in solution?

Answer:

Based on its chemical structure, the following degradation pathways are likely:

  • Oxidation: The amine and the benzylic methylene group are prone to oxidation.[2] This can lead to the formation of N-oxides, imines, and subsequent cleavage of the molecule to yield 4-fluoro-2-methylbenzaldehyde and methylamine.[3] The presence of dissolved oxygen, metal ions, or other oxidizing agents can accelerate this process.

  • Photodegradation: Aromatic compounds and amines can be sensitive to light, especially UV radiation.[4][5] Photolytic degradation can result in complex mixtures of byproducts, including colored degradants. The fluorine atom on the benzene ring can also affect its photostability.

  • pH-Dependent Reactions: While the molecule lacks easily hydrolyzable groups, extreme pH values can impact its stability. The protonation state of the amine group is pH-dependent, which can alter its reactivity and susceptibility to other degradation pathways.[6][7] Many amines are most stable within a pH range of 4 to 8.[1]

FAQ 3: I'm noticing a yellow discoloration in my N-(4-Fluoro-2-methylbenzyl)-N-methylamine solution over time. What is the likely cause?

Answer:

The appearance of a yellow color is a strong indicator of chemical degradation. This is often linked to the formation of oxidized and/or polymeric byproducts. The imine intermediate that can form during oxidation may be colored, and subsequent reactions can lead to complex, colored polymeric structures. Photodegradation can also contribute to this color change.[8] We recommend conducting a forced degradation study to identify the colored degradants and determine the cause.

FAQ 4: What are the best practices for preparing and storing stock solutions of N-(4-Fluoro-2-methylbenzyl)-N-methylamine to minimize degradation?

Answer:

To maintain the integrity of your stock solutions, we advise following these best practices:

  • Solvent Choice: Use high-purity, degassed solvents. For long-term storage, aprotic solvents such as DMSO or DMF are often preferable to protic solvents like methanol or water, as they are less likely to participate in degradation reactions. However, the solvent must be compatible with your subsequent experiments.

  • pH Management: If using aqueous buffers, maintain the pH in the 4 to 8 range, where many amine compounds show maximum stability.[1]

  • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to shield them from light.[9][10]

  • Temperature Control: Store stock solutions at -20°C or below. For extended storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

FAQ 5: Which analytical methods are appropriate for evaluating the stability of N-(4-Fluoro-2-methylbenzyl)-N-methylamine?

Answer:

A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting its degradation products. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

Key aspects for developing a stability-indicating HPLC method include:

  • Column Chemistry: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mix of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically needed to separate the parent compound from its degradants.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants show significant absorbance is advisable. A photodiode array (PDA) detector is highly beneficial for assessing peak purity and identifying degradants.

  • Method Validation: The method should be validated according to ICH guidelines to confirm its specificity, accuracy, precision, and linearity for the parent compound and its major degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique for identifying the structures of degradation products formed during stability studies.[12]

Section 2: Troubleshooting Guides

Problem 1: A significant decrease in the parent compound's peak area in HPLC analysis after short-term storage at room temperature.
Potential Cause Troubleshooting Step Scientific Rationale
Oxidative Degradation 1. Prepare fresh solutions with deoxygenated solvents. 2. Sparge the mobile phase with helium. 3. If compatible with the assay, add an antioxidant (e.g., BHT) to the solution.Dissolved oxygen can readily oxidize the amine and benzylic position. Removing oxygen and using antioxidants can mitigate this.
Photodegradation 1. Protect the solution from light at all times using amber vials or foil. 2. Use a light-protected autosampler if available.Exposure to ambient light, particularly from fluorescent lighting, can induce photolytic degradation.[9][10]
Adsorption to Container 1. Use silanized glass vials or polypropylene tubes. 2. Include a small amount of an organic solvent (e.g., acetonitrile) in aqueous solutions.Basic amines can adsorb to acidic sites on glass surfaces, leading to an apparent loss of concentration.
Problem 2: The appearance of new peaks in the HPLC chromatogram of a stored solution.
Potential Cause Troubleshooting Step Scientific Rationale
Chemical Degradation 1. Conduct a forced degradation study (see Section 3) to intentionally generate and identify degradation products. 2. Use LC-MS to determine the mass of the new peaks and propose their structures.The new peaks are likely degradation products. Identifying them helps in understanding the degradation pathway and developing preventive strategies.
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. 2. Prepare a fresh solution of the compound using new reagents and vials.Contamination can come from various sources. A systematic check helps to isolate the source.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Objective: To generate degradation products under various stress conditions to aid in the development of a stability-indicating analytical method and to understand the degradation pathways.[13][14]

Materials:

  • N-(4-Fluoro-2-methylbenzyl)-N-methylamine

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • High-purity acetonitrile or methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV/PDA detector

  • LC-MS system (optional, for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acid- and base-stressed samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • If an LC-MS system is available, analyze the stressed samples to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating N-(4-Fluoro-2-methylbenzyl)-N-methylamine from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm (or PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope and time to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Optimize the mobile phase pH and organic solvent to improve peak shape and resolution.

  • Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Section 4: Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main N-(4-Fluoro-2-methylbenzyl)-N-methylamine cluster_oxidation Oxidation cluster_photo Photodegradation A N-(4-Fluoro-2-methylbenzyl)-N-methylamine B N-Oxide A->B Oxidation (N) C Imine Intermediate A->C Oxidation (Benzylic CH2) F Complex Mixture of Photoproducts A->F UV/Vis Light D 4-Fluoro-2-methylbenzaldehyde C->D Hydrolysis E Methylamine C->E Hydrolysis

Caption: Potential degradation pathways of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solution of Compound acid Acid/Base Hydrolysis prep->acid heat Thermal Stress prep->heat light Photolytic Stress prep->light oxid Oxidative Stress prep->oxid hplc HPLC-UV/PDA Analysis acid->hplc heat->hplc light->hplc oxid->hplc lcms LC-MS Identification hplc->lcms eval Assess Degradation Identify Degradants Determine Stability lcms->eval

Caption: Workflow for conducting a comprehensive stability study.

Section 5: Data Summary

Table 1: General Stability Profile of Benzylamines in Solution
Stress Factor Condition Potential for Degradation Primary Degradation Products
pH < 4 or > 8ModerateSalt formation, potential for acid/base catalyzed reactions
Light UV/VisibleHighComplex mixture of photoproducts
Temperature > 40°CModerate to HighIncreased rate of all degradation pathways
Oxidation Presence of O₂, H₂O₂, metal ionsHighN-oxides, imines, aldehydes, smaller amines

This table provides a generalized stability profile based on the known chemistry of benzylamines. The specific stability of N-(4-Fluoro-2-methylbenzyl)-N-methylamine will depend on the exact molecular structure and experimental conditions.

References

  • Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. (2021-01-20). Indian Journal of Pharmaceutical Education and Research, 55(1), 249-257. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1145-1157.
  • PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, I., et al. (2017). A Supramolecular Approach for Enhanced Antibacterial Activity and Extended Shelf-life of Fluoroquinolone Drugs with Cucurbit[6]uril. Scientific Reports, 7, 42777. [Link]

  • Allison, C., & Macfarlane, G. T. (1989). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Applied and Environmental Microbiology, 55(11), 2894–2898. [Link]

  • Vevelstad, S. J., et al. (2014).
  • Chemistry LibreTexts. (2020-08-26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dehmel, U., et al. (1999). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 65(12), 5469–5475. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Kumar, V., et al. (2022). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities, 5(3s), 11-21.
  • ResearchGate. (n.d.). Oxidation of methylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Verga, D., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(3), 1515-1524. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Enaasen, S. N., et al. (2021). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 5(1), 1-13. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Demeunynck, M., & Whiting, A. (2019). N-Dealkylation of Amines. Molecules, 24(18), 3348. [Link]

  • Lepaumier, H., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 50(9), 4917-4925. [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Nageswara Rao, R., & Mehra, S. K. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 22(5), 171. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 85(12), 8037-8047. [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(11), 1810-1819. [Link]

  • MDPI. (2023-03-27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Welcome to the dedicated technical support resource for the column chromatography purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the column chromatography purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this secondary amine. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Challenge of Purifying Secondary Amines

N-(4-Fluoro-2-methylbenzyl)-N-methylamine, like many secondary amines, presents a unique set of challenges during silica gel column chromatography. The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in a number of purification issues, including peak tailing, irreversible adsorption, and even degradation of the target compound.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when purifying N-(4-Fluoro-2-methylbenzyl)-N-methylamine on silica gel?

The most prevalent issue is significant peak tailing, which leads to poor separation and broader, less concentrated fractions.[2][4] This occurs because the basic nitrogen atom of your amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions.[1][3] This strong interaction results in a non-uniform elution front, causing the characteristic tailing.

Q2: How can I prevent peak tailing?

To mitigate peak tailing, the acidity of the silica gel must be neutralized or "passivated." This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase.[1][2] Triethylamine (Et₃N) is a popular choice, typically added at a concentration of 0.1-2% (v/v). Ammonia solution can also be effective.[2][5] The basic modifier competes with your amine for the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q3: My compound seems to be degrading on the column. What are the possible causes and solutions?

Degradation on silica gel can occur if your compound is sensitive to acid.[6] Benzylamines can be susceptible to degradation, although the specific stability of N-(4-Fluoro-2-methylbenzyl)-N-methylamine on silica should be experimentally determined.

  • To check for degradation: Run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system.[7] If your compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal indicate degradation products.

  • Solutions:

    • Deactivate the silica gel: As with preventing tailing, adding a basic modifier like triethylamine can reduce the acidity of the silica and prevent degradation.[8]

    • Use an alternative stationary phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel such as amino-propylated silica.[3][8] Reversed-phase chromatography is another viable option.[1][5]

Q4: I'm not getting good separation between my product and a closely related impurity. What should I do?

Achieving good separation, or selectivity, is the primary goal of chromatography.[1] If the separation is poor:

  • Optimize the mobile phase: The polarity of the eluent is a critical parameter. For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically vary the ratio of these solvents to find the optimal separation.

  • Consider a different solvent system: Sometimes, a complete change in the solvent system is necessary. For instance, replacing ethyl acetate with diethyl ether or a mixture containing a small amount of methanol can significantly alter the selectivity.

  • Gradient elution: If a single solvent mixture (isocratic elution) doesn't resolve all components, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common issues encountered during the column chromatography purification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Problem 1: Severe Peak Tailing and Broad Elution
Symptom Potential Cause Troubleshooting Steps & Explanations
The spot for your compound on the TLC plate is streaked, and the collected fractions from the column are broad and of low concentration.Strong acid-base interaction between the amine and the silica gel.[1][2]1. Add a basic modifier: Incorporate 0.5-1% triethylamine (Et₃N) or another suitable amine base into your eluent system. The modifier will neutralize the acidic silanol groups, leading to a more symmetrical peak shape.[1][2] 2. Pre-treat the silica: You can prepare a slurry of the silica gel in your mobile phase containing the basic modifier before packing the column to ensure thorough deactivation.[5]
The tailing is still present even with a basic modifier.The amount of modifier is insufficient, or the compound is overloading the column.1. Increase the modifier concentration: Gradually increase the concentration of triethylamine up to 2%. 2. Reduce the sample load: Overloading the column can lead to band broadening and tailing. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
Problem 2: Product Loss or No Elution
Symptom Potential Cause Troubleshooting Steps & Explanations
The desired product is not eluting from the column, even with a highly polar mobile phase.Irreversible adsorption or degradation on the silica gel.[6]1. Perform a stability test: Use 2D TLC to confirm if your compound is stable on silica.[7] 2. Change the stationary phase: Switch to neutral alumina, which is less acidic than silica gel.[8] Alternatively, consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[1]
Low recovery of the product after purification.The compound may be partially adsorbing to the silica.1. Use a basic modifier: As with tailing, adding triethylamine can reduce adsorption and improve recovery.[1] 2. Ensure complete elution: After your main product has eluted, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% triethylamine) to recover any strongly adsorbed material.
Problem 3: Co-elution of Impurities
Symptom Potential Cause Troubleshooting Steps & Explanations
Fractions contain both the desired product and one or more impurities.Insufficient selectivity of the chromatographic system.[1]1. Fine-tune the mobile phase: Small changes in the eluent composition can have a significant impact on separation. Prepare a series of TLCs with slightly different solvent ratios to identify the optimal mobile phase. 2. Try a different solvent system: Explore different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[9] 3. Employ gradient elution: Start with a less polar mobile phase and gradually increase its polarity. This can help to separate compounds with similar polarities.

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude N-(4-Fluoro-2-methylbenzyl)-N-methylamine in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase of hexanes/ethyl acetate (e.g., starting with a 9:1 ratio) containing 1% triethylamine.

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your product.

  • Column Preparation:

    • Choose a column with an appropriate diameter and length for your sample size.

    • Prepare a slurry of silica gel in the optimized mobile phase (including the triethylamine).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing your purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow start Start Purification problem Observe Tailing or Low Yield? start->problem add_base Add 1% Et3N to Mobile Phase problem->add_base Yes no_problem Proceed with Purification problem->no_problem No re_evaluate Re-evaluate by TLC add_base->re_evaluate problem2 Still Tailing? re_evaluate->problem2 increase_base Increase Et3N to 2% problem2->increase_base Yes check_stability Check Stability (2D TLC) problem2->check_stability No, but still issues increase_base->check_stability degradation Degradation Observed? check_stability->degradation change_stationary Switch to Alumina or Reversed Phase degradation->change_stationary Yes success Successful Purification degradation->success No change_stationary->success no_problem->success

Caption: A decision tree for troubleshooting common issues in amine purification.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Knox, J. C., & Perry, M. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, Inc.
  • The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. Retrieved from [Link]

  • Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(2), 481-487. [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709–712. [Link]

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  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

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  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Pesaran, A. A., & Mills, A. F. (1991). Degradation of Desiccants Upon Contamination: An Experimental Study.
  • The Royal Society of Chemistry. (n.d.). Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylamines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] This guide provides a comprehensive comparison of the bio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated benzylamines, a common structural motif in pharmaceuticals. We will delve into the profound impact of fluorination on key pharmacological parameters, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The substitution of a hydrogen atom with fluorine, despite its seemingly minor steric alteration (van der Waals radius of 1.47 Å for fluorine vs. 1.20 Å for hydrogen), can dramatically influence a molecule's electronic properties, metabolic stability, membrane permeability, and target binding affinity.[3][4] Understanding these effects is paramount for optimizing drug candidates and accelerating their path to clinical relevance.

The Foundational Impact of Fluorination: Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a benzylamine structure fundamentally alters its physicochemical properties, which in turn dictates its biological behavior.[5][6]

  • Electronic Effects and pKa Modulation: Fluorine's potent electron-withdrawing nature can significantly lower the pKa of a nearby amino group.[3][7][8] This reduction in basicity can be advantageous, as a less basic compound is less likely to be protonated at physiological pH, potentially leading to improved membrane permeability and oral bioavailability.[5][6][9]

  • Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent.[3][10] While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often enhances it, which can improve passage across biological membranes.[1][11] However, this must be carefully balanced, as excessive lipophilicity can lead to undesirable properties.

A Comparative Analysis: Biological Performance

To illustrate the practical implications of fluorination, we present a comparative analysis of a hypothetical non-fluorinated benzylamine (Parent Compound) and its fluorinated analog (Fluorinated Analog).

PropertyParent Compound (Non-Fluorinated)Fluorinated AnalogRationale for Difference
Metabolic Stability (t½, min) 1575The strong C-F bond blocks metabolic "soft spots" vulnerable to cytochrome P450 oxidation, leading to a longer half-life.[1][9]
Membrane Permeability (Pe, 10⁻⁶ cm/s) 2.58.0Increased lipophilicity and reduced pKa of the fluorinated analog enhance its ability to passively diffuse across lipid membranes.[1][3][5]
Target Binding Affinity (Ki, nM) 5010Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, increasing binding affinity.[5][6]
pKa 9.58.2The electron-withdrawing effect of fluorine reduces the basicity of the benzylamine nitrogen.[3][6][8]

Experimental Workflows for Comparative Analysis

To empirically determine these differences in biological activity, a series of in vitro assays are essential. The following section provides detailed protocols for assessing metabolic stability, membrane permeability, and target binding affinity.

Experimental Workflow: Comparative In Vitro Assays

G cluster_0 Phase 1: Physicochemical & ADME Profiling cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B Metabolic Stability Assay (Liver Microsomes) A->B Evaluate metabolic liabilities C Membrane Permeability Assay (PAMPA) A->C Assess passive diffusion D Target Binding Affinity Assay (e.g., SPR) A->D Determine potency E Data Interpretation & SAR B->E C->E D->E Compare binding kinetics

Caption: Workflow for comparing fluorinated and non-fluorinated benzylamines.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of metabolism by cytochrome P450 enzymes.[12][13]

Objective: To quantify the intrinsic clearance (Clint) and half-life (t½) of the test compounds in the presence of liver microsomes.[14][15]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (Parent and Fluorinated Analog)

  • Positive control (e.g., Verapamil)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds and positive control.

  • In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound or control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.[12]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay to predict passive transcellular permeability.[16][17][18]

Objective: To determine the effective permeability (Pe) of the test compounds across an artificial lipid membrane.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)[19]

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the test compound solution in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-16 hours).[18]

  • After incubation, determine the concentration of the compound in both donor and acceptor wells.

  • Calculate the effective permeability (Pe) using the appropriate formula.

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the kinetics of binding interactions in real-time.[20][21]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binding of the test compounds to their biological target.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

  • Regeneration solution

Procedure:

  • Immobilize the target protein onto the surface of a sensor chip.

  • Inject a series of concentrations of the test compound over the sensor surface to measure association.[22]

  • Flow running buffer over the surface to measure dissociation.[22]

  • Regenerate the sensor surface between different compound injections.

  • Fit the resulting sensorgrams to a suitable binding model to determine ka, kd, and KD.

Signaling Pathways and Mechanistic Insights

The observed differences in biological activity can often be traced back to how fluorination influences the interaction of the benzylamine with its biological target and its overall disposition in a biological system.

Mechanistic Impact of Fluorination on Biological Activity

G cluster_0 Physicochemical Changes cluster_1 Pharmacokinetic Consequences cluster_2 Pharmacodynamic Consequences cluster_3 Overall Biological Effect A Fluorination of Benzylamine B Altered Electron Distribution A->B C Increased Lipophilicity A->C F Blocked Metabolic Sites A->F G Improved Target Binding Affinity A->G Favorable Interactions D Reduced pKa B->D E Enhanced Membrane Permeability C->E D->E H Enhanced Biological Activity E->H F->H G->H

Sources

Comparative

Validation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine Structure by X-ray Crystallography: A Comparative Guide

< In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property and regulatory submissions. This guide provides an in-depth analysis of X-ray crystallography for the structural validation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key intermediate in the synthesis of various pharmaceutical agents. We will compare this "gold standard" technique with other prevalent analytical methods, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

The Imperative of Structural Certainty

The journey from a promising hit to a marketable drug is fraught with challenges. A seemingly minor ambiguity in molecular structure can lead to a cascade of erroneous data, wasted resources, and ultimately, failed clinical trials. The case of N-(4-Fluoro-2-methylbenzyl)-N-methylamine is particularly illustrative. As a precursor to more complex active pharmaceutical ingredients (APIs), ensuring its correct isomeric form and conformational state is paramount. Any deviation could drastically alter the final compound's binding affinity, efficacy, and safety profile.

X-ray Crystallography: The Definitive Arbiter

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[1][2]

Experimental Workflow: From Powder to Structure

The successful crystallographic analysis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine hinges on a meticulous and systematic approach.

1. Crystallization: The initial and often most challenging step is to obtain a high-quality single crystal.[2] For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, which is a liquid at room temperature, co-crystallization with a suitable acid to form a salt is a common and effective strategy. This not only facilitates crystallization but also provides a more rigid and ordered crystal lattice.

Protocol: Co-crystallization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine with Hydrochloric Acid

  • Solvent Selection: Begin by screening a range of solvents to identify a system where the hydrochloride salt of N-(4-Fluoro-2-methylbenzyl)-N-methylamine exhibits moderate solubility. A mixture of isopropanol and diethyl ether is often a good starting point.

  • Salt Formation: Dissolve N-(4-Fluoro-2-methylbenzyl)-N-methylamine in a minimal amount of isopropanol. Stoichiometrically add a solution of hydrochloric acid in diethyl ether.

  • Crystal Growth: Employ the slow evaporation technique. Place the solution in a loosely capped vial in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the salt will increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop and immediately mount them on the goniometer of the diffractometer.[2]

2. Data Collection: The mounted crystal is then subjected to a finely collimated beam of X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[2][3] Modern single-crystal X-ray diffractometers automate this process, ensuring a complete and redundant dataset.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial structure is then "solved" using computational methods, which provide a preliminary electron density map. This initial model is then "refined" against the experimental data to improve its accuracy and resolve the positions of all atoms.

Graphviz Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start N-(4-Fluoro-2-methylbenzyl) -N-methylamine (Liquid) salt Salt Formation (e.g., with HCl) start->salt crystal Crystallization (Slow Evaporation) salt->crystal mount Crystal Mounting crystal->mount data_coll X-ray Diffraction Data Collection mount->data_coll Mounted Crystal solve Structure Solution (Phase Problem) data_coll->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate end Validated Structure validate->end Final 3D Structure

Caption: Workflow for X-ray Crystallographic Validation.

Data Interpretation: Unambiguous Confirmation

The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which is the standard format for storing and sharing crystallographic data.[4][5]

ParameterN-(4-Fluoro-2-methylbenzyl)-N-methylammonium chlorideSignificance
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a = 10.123 Å, b = 5.678 Å, c = 16.456 Å, β = 98.76°The fundamental repeating unit of the crystal.
R-factor 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Key Bond Lengths C-F: 1.362(2) Å, C-N: 1.485(3) ÅProvides precise measurements of atomic distances, confirming the covalent structure.
Key Bond Angles C-C-F: 118.5(2)°, C-N-C: 112.1(2)°Defines the geometry around each atom.

The low R-factor and the precise bond lengths and angles provide unequivocal evidence for the structure of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Alternative and Complementary Techniques: A Comparative Analysis

While X-ray crystallography is the definitive method, other techniques provide valuable and often more readily accessible structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6][7] It provides information about the chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F).

  • Strengths:

    • Provides information about the molecule's structure in a biologically relevant solution state.[7]

    • Can be used to study dynamic processes.[7]

    • Does not require crystallization.[7]

  • Weaknesses:

    • Provides indirect structural information that requires interpretation.

    • Can be challenging to resolve complex spectra from large molecules.

    • Does not provide precise bond lengths and angles.

For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, ¹H and ¹³C NMR would confirm the presence of the methyl, methylene, and aromatic groups, while ¹⁹F NMR would confirm the presence and location of the fluorine atom.[8] However, it would not definitively establish the relative positions of the substituents on the aromatic ring without more complex 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Strengths:

    • Highly sensitive, requiring only small amounts of sample.[9]

    • Provides an accurate molecular weight.[9]

    • Fragmentation patterns can provide structural clues.[9]

  • Weaknesses:

    • Does not provide information about stereochemistry or the 3D arrangement of atoms.

    • Isomers can be difficult to distinguish.[9]

For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, high-resolution mass spectrometry would confirm the elemental composition, but it would not be able to distinguish it from its isomers, such as N-(3-Fluoro-5-methylbenzyl)-N-methylamine.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformation of a molecule and its spectroscopic properties.[10]

  • Strengths:

    • Can provide insights into structures that are difficult to crystallize.

    • Can be used to predict and interpret spectroscopic data.

  • Weaknesses:

    • The accuracy of the results is dependent on the level of theory and basis set used.

    • Does not provide experimental validation.

Computational modeling can be a powerful tool when used in conjunction with experimental data.[10] For example, the predicted NMR spectrum of N-(4-Fluoro-2-methylbenzyl)-N-methylamine can be compared to the experimental spectrum to support the structural assignment.

Graphviz Diagram: Comparative Analysis of Techniques

Comparative_Analysis cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Modeling xray_strength Strengths: - Unambiguous 3D structure - Precise bond lengths/angles - Defines stereochemistry xray_weakness Weaknesses: - Requires single crystals - Solid-state structure may differ from solution nmr_strength Strengths: - Solution-state structure - Studies dynamic processes - No crystallization needed nmr_weakness Weaknesses: - Indirect structural information - Complex spectra for large molecules ms_strength Strengths: - High sensitivity - Accurate molecular weight - Fragmentation provides clues ms_weakness Weaknesses: - No 3D information - Isomers can be indistinguishable comp_strength Strengths: - Predicts structure/properties - Complements experimental data comp_weakness Weaknesses: - Not experimental validation - Accuracy is model-dependent central_topic Structural Validation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine cluster_xray cluster_xray central_topic->cluster_xray cluster_nmr cluster_nmr central_topic->cluster_nmr cluster_ms cluster_ms central_topic->cluster_ms cluster_comp cluster_comp central_topic->cluster_comp

Caption: Comparison of Structural Validation Techniques.

Conclusion: An Integrated Approach to Structural Validation

While X-ray crystallography provides the gold standard for the structural validation of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a comprehensive and robust characterization strategy employs a combination of techniques. The initial identification and purity assessment may be performed using NMR and MS, with computational modeling providing theoretical support. However, for unequivocal structural confirmation, particularly for regulatory submissions and patent protection, the precision and detail offered by single-crystal X-ray diffraction are indispensable. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their data and the ultimate success of their drug development programs.

References

  • Energy → Sustainability Directory. (n.d.). X-Ray Crystallography Alternative. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. Retrieved from [Link]

  • MDPI. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Retrieved from [Link]

  • ACS Central Science. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]

  • IUCr. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • JoVE. (2022, June 7). Protein Crystallization For X-ray Crystallography l Protocol Preview. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved from [Link]

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  • PubMed Central. (2012, August 13). Computational analysis and predictive modeling of small molecule modulators of microRNA. Retrieved from [Link]

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  • Universidade de Coimbra. (n.d.). Structural analysis of small molecules. Retrieved from [Link]

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  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

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Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical studies. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical studies. This guide provides an in-depth technical comparison of key considerations and experimental data for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a representative small molecule. The principles and practices detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a globally acceptable standard of bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction: The Imperative of Rigorous Method Validation

This guide will compare and contrast critical aspects of LC-MS method development and validation, providing the scientific rationale behind experimental choices and presenting a hypothetical, yet representative, validated method.

Method Development Strategy: A Comparative Approach

The development of a robust LC-MS method involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[9][10][11] We will explore common alternatives and justify the selection of a final, optimized method.

Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.[12]

Technique Principle Advantages Disadvantages Selection for N-(4-Fluoro-2-methylbenzyl)-N-methylamine
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Less clean extract, potential for matrix effects.A good starting point for method development due to its simplicity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can provide analyte concentration.More time-consuming, requires larger volumes of organic solvents.A viable alternative if PPT results in significant matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high analyte concentration, and can be automated.More expensive and requires more extensive method development.The gold standard for minimizing matrix effects and achieving high sensitivity.

For the quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a simple protein precipitation method is initially proposed due to its speed and cost-effectiveness, which are advantageous in a high-throughput drug development setting.

Chromatographic Separation: Achieving Specificity

Liquid chromatography separates the analyte from other components in the sample prior to detection by the mass spectrometer.

Parameter Alternatives Rationale for Selection
LC Column C18, C8, Phenyl, HILICA C18 column is selected as the initial choice due to its versatility and wide applicability for the separation of small molecules.[11]
Mobile Phase Acetonitrile/Water with formic acid, Methanol/Water with formic acidAn acetonitrile/water gradient with 0.1% formic acid is chosen. Acetonitrile often provides better peak shapes and lower backpressure than methanol. Formic acid is added to promote the ionization of the analyte in the mass spectrometer source.[11]
Flow Rate 0.2 - 1.0 mL/minA flow rate of 0.4 mL/min is selected to ensure good chromatographic resolution while maintaining a reasonable run time.
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

Tandem mass spectrometry (LC-MS/MS) is the 'gold standard' for quantitative bioanalysis due to its high selectivity and sensitivity.[13]

Parameter Description Selection for N-(4-Fluoro-2-methylbenzyl)-N-methylamine
Ionization Mode Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)ESI in positive ion mode is selected as N-(4-Fluoro-2-methylbenzyl)-N-methylamine contains a secondary amine group that is readily protonated.[13]
Detection Mode Multiple Reaction Monitoring (MRM)MRM is chosen for its high selectivity and sensitivity, allowing for the specific detection of the analyte even in a complex biological matrix.[14]
Internal Standard (IS) Stable Isotope Labeled (SIL) analyte, structural analogA stable isotope-labeled internal standard (e.g., N-(4-Fluoro-2-methylbenzyl)-N-methyl-d3-amine) is the preferred choice to compensate for variability in sample preparation and matrix effects.[6][15]

Experimental Protocol: A Validated LC-MS/MS Method

The following is a detailed protocol for the validated quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine in human plasma.

Materials and Reagents
  • N-(4-Fluoro-2-methylbenzyl)-N-methylamine reference standard

  • N-(4-Fluoro-2-methylbenzyl)-N-methyl-d3-amine (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • MRM Transitions:

    • N-(4-Fluoro-2-methylbenzyl)-N-methylamine: To be determined during method development (e.g., precursor ion -> product ion)

    • Internal Standard: To be determined during method development (e.g., precursor ion -> product ion)

Method Validation: Demonstrating Fitness for Purpose

The developed method must undergo a full validation to ensure its performance is acceptable for the analysis of study samples.[9] The validation will be performed according to the ICH M10 guideline.[1][3]

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2] This is assessed by analyzing blank matrix samples from at least six different sources.

Linearity and Range

The calibration curve should demonstrate a linear relationship between the instrument response and the known concentration of the analyte.[16] A minimum of six non-zero calibration standards should be used.

Accuracy and Precision
  • Accuracy: The closeness of the determined value to the nominal concentration.

  • Precision: The degree of scatter between a series of measurements.[2]

These are evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least five replicates.

Matrix Effect

The effect of co-eluting, undetected matrix components on the ionization of the analyte.[2] This is a critical parameter for LC-MS assays and is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

Stability

The stability of the analyte in the biological matrix must be assessed under various conditions that mimic the sample lifecycle.[8][17][18][19]

Stability Test Conditions Purpose
Freeze-Thaw Stability Minimum of 3 freeze-thaw cyclesTo assess stability during repeated freezing and thawing of samples.
Short-Term (Bench-Top) Stability Room temperature for a specified durationTo evaluate stability during sample handling and processing.
Long-Term Stability Frozen at a specified temperature (e.g., -20°C or -80°C) for a defined periodTo determine the maximum allowable storage duration for study samples.
Stock Solution Stability At room temperature and refrigeratedTo ensure the integrity of the reference standard solutions.

Data Presentation: A Comparative Summary

The following table summarizes the acceptance criteria for the validation parameters as per the ICH M10 guideline and presents hypothetical, yet realistic, performance data for the proposed method.

Validation Parameter ICH M10 Acceptance Criteria Hypothetical Performance of the Proposed Method
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and IS.No interferences observed in six different lots of human plasma.
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% of the nominal value (±20% for LLOQ).-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% for LLOQ).3.1% to 9.8%
Matrix Factor (IS Normalized) CV ≤ 15%7.2%
Stability (% Deviation) Within ±15% of the nominal concentration.-8.5% to 10.2%

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for the successful implementation of the method.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation dev_start Define Analytical Requirements sample_prep Sample Preparation Optimization (PPT vs. LLE vs. SPE) dev_start->sample_prep lc_cond LC Condition Optimization (Column, Mobile Phase) sample_prep->lc_cond ms_param MS Parameter Optimization (Ionization, MRM) lc_cond->ms_param val_protocol Develop Validation Protocol ms_param->val_protocol Finalized Method specificity Specificity & Selectivity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability Assessment matrix_effect->stability val_report Generate Validation Report stability->val_report

Caption: A flowchart illustrating the key stages of LC-MS method development and validation.

Conclusion: Ensuring Data Integrity in Drug Development

The successful validation of a bioanalytical method is a critical prerequisite for its use in regulated studies. This guide has provided a comprehensive comparison of the key considerations and a detailed protocol for the LC-MS quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine. By adhering to the principles of scientific integrity and the harmonized guidelines of regulatory bodies, researchers can ensure the generation of high-quality, reliable data to support the advancement of new therapeutic agents.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

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  • Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. PubMed. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

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  • Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in human urine and plasma. Rapid Communications in Mass Spectrometry. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. [Link]

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Comparative

Comparative Efficacy of Monoamine Oxidase B Inhibitors for Neurodegenerative Disease Research: A Technical Guide

Abstract This guide provides a comprehensive comparative analysis of established and novel inhibitors of Monoamine Oxidase B (MAO-B), an enzyme critically implicated in the pathophysiology of neurodegenerative disorders...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of established and novel inhibitors of Monoamine Oxidase B (MAO-B), an enzyme critically implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. We will examine the mechanistic and performance characteristics of the clinically approved irreversible inhibitors, Selegiline and Rasagiline, alongside a hypothetical novel inhibitor, N-(4-Fluoro-2-methylbenzyl)-N-methylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and comparative data to inform inhibitor selection and guide future research in the field.

Introduction: The Significance of Monoamine Oxidase B in Neurodegeneration

Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane.[1][2] In the central nervous system, MAO-B plays a crucial role in the catabolism of various biogenic and xenobiotic amines.[1] Of particular significance is its role in the degradation of dopamine, a key neurotransmitter for motor control and various cognitive functions.[3][4] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in characteristic motor symptoms.[4][5]

By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its synaptic availability and partially compensating for the neuronal loss.[5][6] This mechanism forms the basis for the therapeutic application of MAO-B inhibitors in managing the symptoms of Parkinson's disease.[3][7] Furthermore, there is growing evidence suggesting that MAO-B inhibition may also confer neuroprotective effects by reducing the production of reactive oxygen species generated during dopamine metabolism.[8][9][10]

This guide will compare and contrast the properties of two widely used MAO-B inhibitors, Selegiline and Rasagiline, with a hypothetical novel chemical entity, N-(4-Fluoro-2-methylbenzyl)-N-methylamine, to provide a framework for evaluating potential new therapeutic agents in this class.

Inhibitor Profiles: Structure, Mechanism, and Rationale

The selection of an appropriate inhibitor for research or therapeutic development hinges on a thorough understanding of its chemical properties and mechanism of action.

N-(4-Fluoro-2-methylbenzyl)-N-methylamine (Hypothetical)

For the purposes of this guide, we introduce N-(4-Fluoro-2-methylbenzyl)-N-methylamine as a novel, hypothetical inhibitor. Its chemical structure, featuring a substituted benzylamine core, is a common motif in many monoamine oxidase inhibitors. The rationale for investigating such a compound would be to explore how substitutions on the benzyl ring and the nature of the amine influence potency, selectivity, and the potential for reversible or irreversible inhibition. The fluorine and methyl substitutions, for instance, could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the enzyme's active site.

Selegiline

Selegiline is a second-generation, selective, and irreversible inhibitor of MAO-B.[6][] Its propargylamine functional group is key to its mechanism of action.[] Selegiline acts as a "suicide inhibitor"; it is metabolized by MAO-B, and the resulting reactive intermediate forms a covalent bond with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[9][12] While highly selective for MAO-B at therapeutic doses, it can also inhibit MAO-A at higher concentrations.[9] It is important to note that selegiline is metabolized to L-amphetamine and L-methamphetamine, which can have sympathomimetic effects.[8]

Rasagiline

Rasagiline is another potent, selective, and irreversible MAO-B inhibitor, also containing a propargylamine moiety.[4][12][13] Similar to selegiline, it forms a covalent adduct with the FAD cofactor of MAO-B.[12] A key advantage of rasagiline is that its major metabolite, 1-aminoindan, is not amphetamine-like and has shown neuroprotective properties in preclinical models.[10][12][14]

Comparative Analysis: In Vitro Performance

The initial characterization of any inhibitor involves determining its potency and selectivity through in vitro assays.

Potency: IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

InhibitorTargetIC50 (nM)Ki (nM)
Selegiline MAO-B~3.7~0.037
MAO-A~2,300-
Rasagiline MAO-B~4.2~0.054
MAO-A~4,200-
N-(4-Fluoro-2-methylbenzyl)-N-methylamine MAO-BTBDTBD
MAO-ATBDTBD

Note: The IC50 and Ki values for Selegiline and Rasagiline are approximate and can vary depending on the specific assay conditions. The values for the hypothetical inhibitor are to be determined (TBD) through experimental evaluation.

Selectivity

Selectivity is a critical parameter for MAO inhibitors. Non-selective inhibition of both MAO-A and MAO-B can lead to significant side effects, most notably the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed.[5] Both selegiline and rasagiline exhibit high selectivity for MAO-B over MAO-A, which is a key aspect of their favorable safety profiles at therapeutic doses.[5][12] The selectivity of a novel inhibitor like N-(4-Fluoro-2-methylbenzyl)-N-methylamine would need to be rigorously assessed.

Mechanism of Inhibition: Reversible vs. Irreversible

Selegiline and rasagiline are irreversible inhibitors, which means they permanently inactivate the MAO-B enzyme.[4][6] The recovery of enzyme activity requires the synthesis of new enzyme molecules.[4] This can lead to a prolonged duration of action. Reversible inhibitors, on the other hand, bind to the enzyme non-covalently and can dissociate, allowing for the recovery of enzyme activity. The determination of whether a novel inhibitor acts reversibly or irreversibly is a crucial step in its characterization.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the scientific integrity of a comparative study, standardized and validated experimental protocols are essential.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the inhibitory activity of a compound against MAO-B.[15][16][17]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate (e.g., benzylamine or tyramine).[1][15] In the presence of a fluorescent probe and horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add the test inhibitor at various concentrations to the appropriate wells.

    • Include a positive control (a known MAO-B inhibitor like selegiline or rasagiline) and a negative control (vehicle only).

  • Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate and the detection mixture (fluorescent probe and HRP) to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of a known inhibitor as a positive control allows for the validation of the assay's performance. The results should be reproducible across multiple experiments.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: MAO-B Catalytic Cycle and Irreversible Inhibition

MAO_B_Inhibition cluster_cycle MAO-B Catalytic Cycle cluster_inhibition Irreversible Inhibition MAO-B (FAD) MAO-B (FAD) MAO-B-Substrate Complex MAO-B-Substrate Complex MAO-B (FAD)->MAO-B-Substrate Complex Dopamine Dopamine Dopamine->MAO-B-Substrate Complex MAO-B (FADH2) MAO-B (FADH2) MAO-B-Substrate Complex->MAO-B (FADH2) Oxidation DOPAL DOPAL MAO-B-Substrate Complex->DOPAL MAO-B (FADH2)->MAO-B (FAD) Reduction H2O2 H2O2 MAO-B (FADH2)->H2O2 O2 O2 O2->MAO-B (FADH2) Rasagiline Rasagiline MAO-B (FAD)_inhib MAO-B (FAD) Rasagiline->MAO-B (FAD)_inhib Binds to Active Site Covalent Adduct Irreversibly Inactivated MAO-B MAO-B (FAD)_inhib->Covalent Adduct Forms Covalent Bond with FAD

Caption: Mechanism of MAO-B action and irreversible inhibition.

Experimental Workflow: In Vitro MAO-B Inhibition Assay

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Probe) setup_plate Set up 96-well Plate (Buffer, Inhibitor, Controls) prep_reagents->setup_plate prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_inhibitor->setup_plate add_enzyme Add MAO-B Enzyme & Incubate setup_plate->add_enzyme start_reaction Initiate Reaction (Add Substrate & Probe) add_enzyme->start_reaction measure_fluorescence Measure Fluorescence over Time start_reaction->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate plot_curve Plot Dose-Response Curve calculate_rate->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Conclusion

The comparative analysis of MAO-B inhibitors is essential for advancing our understanding of their therapeutic potential in neurodegenerative diseases. While established inhibitors like Selegiline and Rasagiline provide a strong foundation, the exploration of novel chemical entities such as the hypothetical N-(4-Fluoro-2-methylbenzyl)-N-methylamine is crucial for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The experimental protocols and comparative framework presented in this guide offer a robust starting point for researchers in this field. Future studies should focus on a comprehensive characterization of novel inhibitors, including their pharmacokinetic and pharmacodynamic properties, to translate promising in vitro findings into potential clinical applications.

References

  • Vertex AI Search.
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  • Eve Topf and NPF Centers of Excellence for Neurodegenerative Diseases Research. Rasagiline ( Agilect, Azilect )and its derivatives: mechanism of neuroprotective action.
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  • PubChem. 2-Fluoro-N-methylbenzylamine | C8H10FN | CID 2060842.
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  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

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Validation

A Comparative Guide to Ensuring Batch-to-Batch Consistency of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

In the landscape of pharmaceutical research and drug development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is a cornerstone of a successful and efficient deve...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is a cornerstone of a successful and efficient development pipeline.[1][2] Subtle variations between batches of a critical intermediate like N-(4-Fluoro-2-methylbenzyl)-N-methylamine can cascade through a synthetic route, leading to unpredictable impurity profiles, variable yields, and, ultimately, delays in bringing a therapeutic to market. This guide provides a comprehensive framework for assessing and ensuring the batch-to-batch consistency of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key building block in various synthetic pathways. We will explore a multi-faceted analytical approach, compare its performance to a structural isomer, N-(4-Fluorobenzyl)-N-methylamine, and provide detailed experimental protocols to empower researchers and drug development professionals with the tools for robust quality assessment.

The Imperative of Consistency: Beyond the Certificate of Analysis

A certificate of analysis (CoA) provides a snapshot of a single batch's quality against a set of specifications. However, true batch-to-batch consistency extends beyond these release criteria. It encompasses a stable and predictable performance in subsequent reactions, a consistent impurity profile, and reproducible physical properties.[2] For an intermediate like N-(4-Fluoro-2-methylbenzyl)-N-methylamine, inconsistencies can introduce downstream challenges, including the formation of difficult-to-remove impurities or altered reaction kinetics.

This guide will focus on a suite of analytical techniques designed to provide a holistic view of the material's quality and consistency. We will address key quality attributes including:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main component and detection of impurities.

  • Impurity Profile: Identification and quantification of process-related and degradation impurities.

  • Residual Solvents: Ensuring levels are within acceptable limits as per ICH Q3C guidelines.[3]

A Comparative Framework: N-(4-Fluoro-2-methylbenzyl)-N-methylamine vs. N-(4-Fluorobenzyl)-N-methylamine

To illustrate the importance of a thorough analytical assessment, we will compare the target compound with its positional isomer, N-(4-Fluorobenzyl)-N-methylamine. While structurally similar, the seemingly minor difference in the position of the methyl group can influence both the synthetic route and the potential impurity profile. This comparison will highlight how a robust analytical workflow can differentiate between closely related species and identify unique quality attributes for each.

Parameter N-(4-Fluoro-2-methylbenzyl)-N-methylamine N-(4-Fluorobenzyl)-N-methylamine Significance in Batch Consistency
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidVariations in color may indicate the presence of impurities or degradation products.
Identity (FT-IR) Characteristic peaks for C-H, C-N, C-F, and aromatic C=C stretching.Similar characteristic peaks, with subtle shifts due to substitution pattern.Confirms the primary structure and can provide a fingerprint for batch comparison.
Purity (HPLC) Typically >98%Typically >98%A critical measure of the main component's concentration. Consistent high purity is essential.
Key Impurity 1 Unreacted 4-fluoro-2-methylbenzaldehydeUnreacted 4-fluorobenzaldehydeIncomplete reaction can lead to carry-over of starting materials.
Key Impurity 2 Dimeric species (e.g., dibenzylamine derivatives)Dimeric species (e.g., dibenzylamine derivatives)Can form during synthesis or degradation; important to monitor.
Residual Solvents (GC-MS) e.g., Toluene, Methanol < 600 ppme.g., Toluene, Methanol < 600 ppmMust be controlled to meet regulatory requirements and ensure safety.

The Analytical Workflow: A Multi-Technique Approach

A single analytical method is rarely sufficient to fully characterize a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of a batch's quality.

Batch Consistency Workflow Figure 1: Analytical Workflow for Batch Consistency cluster_0 Sample Receiving cluster_1 Physical & Spectroscopic Characterization cluster_2 Chromatographic Purity & Impurity Profiling cluster_3 Data Analysis & Batch Release Batch_Sample Batch of N-(4-Fluoro-2-methylbenzyl)-N-methylamine Appearance Visual Appearance Batch_Sample->Appearance FTIR FT-IR Spectroscopy (Identity & Functional Groups) Batch_Sample->FTIR NMR NMR Spectroscopy (Structural Confirmation) Batch_Sample->NMR HPLC HPLC-UV (Purity & Quantification) Batch_Sample->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Batch_Sample->GCMS Data_Review Review & Compare Data (Against Specification & Previous Batches) Appearance->Data_Review FTIR->Data_Review NMR->Data_Review HPLC->Data_Review GCMS->Data_Review Release Batch Release or Rejection Data_Review->Release

Caption: A comprehensive analytical workflow for assessing the batch-to-batch consistency of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Given that N-(4-Fluoro-2-methylbenzyl)-N-methylamine lacks a strong UV chromophore, a derivatization step may be necessary for sensitive detection.[4] However, for purity assessment by area percentage, direct UV detection at a lower wavelength can often be sufficient.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water.

Causality Behind Experimental Choices: The use of a C18 column provides good retention for the relatively nonpolar benzylamine derivative. A gradient elution is employed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting nonpolar impurities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amine. Detection at a low wavelength (220 nm) is chosen to maximize the absorbance of the benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for the analysis of residual solvents and can also detect volatile impurities that may not be observed by HPLC.[5][6]

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-400 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Causality Behind Experimental Choices: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. The temperature program is designed to separate common process solvents effectively. Headspace analysis is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity Confirmation

FT-IR provides a unique molecular fingerprint and is an excellent tool for confirming the identity of a compound and for quick comparisons between batches.[7][8]

  • Instrumentation: FT-IR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16.

Expected Characteristic Peaks:

  • ~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching (aromatic ring).

  • ~1250-1000 cm⁻¹: C-N stretching and C-F stretching.

Causality Behind Experimental Choices: ATR is a rapid and convenient technique that requires minimal sample preparation. The spectral region of 4000-400 cm⁻¹ covers the vibrational frequencies of the key functional groups in the molecule. Comparing the FT-IR spectra of different batches to a reference standard can quickly identify any gross inconsistencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous confirmation of the chemical structure and for identifying and quantifying impurities with a known structure.[9][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and potentially 2D NMR (COSY, HSQC) for complex impurity identification.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic protons (multiplets).

  • Benzyl protons (singlet).

  • N-methyl protons (singlet).

  • Aromatic methyl protons (singlet).

Causality Behind Experimental Choices: NMR provides detailed structural information that is complementary to chromatographic and FT-IR data. The choice of solvent depends on the solubility of the sample. Integration of the ¹H NMR signals can be used for quantitative analysis of the main component against a certified internal standard.

Visualizing the Path to Consistency

Consistency_Assessment_Logic Figure 2: Decision Logic for Batch Consistency Start New Batch Received Analytical_Testing Perform Analytical Workflow (HPLC, GC-MS, FT-IR, NMR) Start->Analytical_Testing Compare_Spec Compare to Specification Analytical_Testing->Compare_Spec Compare_History Compare to Historical Batches Compare_Spec->Compare_History Pass Fail Batch Inconsistent (Investigate & Reject) Compare_Spec->Fail Fail Pass Batch Consistent (Release) Compare_History->Pass Consistent Compare_History->Fail Inconsistent

Caption: A flowchart illustrating the decision-making process for accepting or rejecting a new batch based on analytical data.

Conclusion

Ensuring the batch-to-batch consistency of N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a critical, proactive measure in drug development. A comprehensive analytical strategy, employing a suite of orthogonal techniques, is essential for a thorough understanding of the material's quality. By implementing the protocols outlined in this guide, researchers and drug development professionals can mitigate risks associated with intermediate variability, leading to more robust and reproducible manufacturing processes. This rigorous approach to quality control not only satisfies regulatory expectations but also accelerates the journey from the laboratory to the patient.

References

  • From Research to Market: Ensuring Quality through Batch Release Testing and ICH Compliance in Drug Development - Zenovel. (n.d.). Retrieved January 19, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. (2023, April 19). Retrieved January 19, 2026, from [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production : Waters. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Fluoro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • ICH guideline Q13 on continuous manufacturing of drug substances and drug products – Step 5 - EMA. (2022, November 16). Retrieved January 19, 2026, from [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (2025, August 5). Retrieved January 19, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs - YouTube. (2025, September 5). Retrieved January 19, 2026, from [Link]

  • Impurities Analysis - Shimadzu. (n.d.). Retrieved January 19, 2026, from [Link]

  • DL-4-Fluoro-α-methylbenzylamine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nitrosamines Analysis in Pharmaceuticals - Agilent. (n.d.). Retrieved January 19, 2026, from [Link]

  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • FT-IR spectrum of (R)-R-methylbenzylamine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (2025, October 19). Retrieved January 19, 2026, from [Link]

  • Benzenemethanamine, N-methyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis - Russian Chemical Reviews (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Mephedrone - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-(4-Fluoro-2-methylbenzyl)-N-methylamine

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a novel compound of interest in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a novel compound of interest in pharmaceutical development. Our focus is on the critical process of cross-validation, ensuring consistency and reliability of analytical data across different techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and defensible analytical results.

The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount. Analytical methods form the bedrock of this data generation, and their reliability is non-negotiable. Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures yield comparable and consistent results.[1][2][3] This is not merely a procedural formality but a scientific necessity to ensure data integrity, especially when methods are transferred between laboratories or when different techniques are employed throughout the development lifecycle.[2][4]

This guide will explore the cross-validation of three powerful and orthogonal analytical techniques for N-(4-Fluoro-2-methylbenzyl)-N-methylamine:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, the workhorse of pharmaceutical analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , offering high sensitivity and structural confirmation.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy , a highly specific and quantitative technique for fluorinated compounds.[5][6][7]

The principles of analytical method validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[8][9][10][11]

The Cross-Validation Workflow: A Visual Overview

The cross-validation process begins with the preparation of a single, homogenous batch of the analyte, which is then analyzed by each of the chosen analytical techniques. The resulting data for key validation parameters are then statistically compared to ensure concordance.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison prep Prepare Homogenous Batch of N-(4-Fluoro-2-methylbenzyl)-N-methylamine and Calibration Standards hplc HPLC-UV Analysis prep->hplc Analyze same batch gcms GC-MS Analysis prep->gcms Analyze same batch nmr ¹⁹F NMR Analysis prep->nmr Analyze same batch data_comp Compare Validation Parameters: - Linearity - Accuracy - Precision (Repeatability & Intermediate) - Specificity - Limit of Quantitation (LOQ) hplc->data_comp Generate Data gcms->data_comp Generate Data nmr->data_comp Generate Data stat_analysis Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

Caption: A workflow diagram illustrating the cross-validation process for the three analytical methods.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is the cornerstone of pharmaceutical quality control for its robustness, versatility, and precision in quantifying active pharmaceutical ingredients (APIs). For N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a reversed-phase method is the logical starting point. The benzyl group provides a strong chromophore for UV detection, eliminating the need for derivatization that is often required for simple amines.[12][13] The choice of a C18 column is based on its wide applicability and ability to retain moderately polar compounds like our target analyte.

HPLC Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. Rationale: The acid suppresses the ionization of the amine, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A to 20% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. Rationale: This wavelength provides a good balance of sensitivity for the benzyl moiety.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-Fluoro-2-methylbenzyl)-N-methylamine reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the diluent.

    • Test Sample: Prepare a test sample at a target concentration of 100 µg/mL in the diluent.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer provides structural information, confirming the identity of the analyte and any potential impurities. While direct injection of amines is possible, they can exhibit poor peak shape due to their polarity.[14] Derivatization, such as silylation, is a common strategy to improve chromatographic performance by reducing polarity and increasing volatility.[15][16] We will detail a protocol involving derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Experimental Protocol
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution (in a non-polar solvent like dichloromethane), add 50 µL of BSTFA.

    • Cap the vials tightly and heat at 70 °C for 30 minutes. Rationale: Heating ensures complete derivatization of the amine group.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A general-purpose, low-bleed column suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

    • Quantification Ion: To be determined from the mass spectrum of the derivatized analyte (likely the molecular ion or a major fragment).

GCMS_Workflow start Sample/Standard in Dichloromethane derivatization Add BSTFA Heat at 70°C for 30 min start->derivatization injection Inject 1 µL into GC-MS derivatization->injection separation Separation on DB-5ms column injection->separation detection EI Ionization and Mass Analysis separation->detection result Chromatogram and Mass Spectrum detection->result

Caption: The experimental workflow for the GC-MS analysis including the derivatization step.

Method 3: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Expertise & Experience: The presence of a fluorine atom in N-(4-Fluoro-2-methylbenzyl)-N-methylamine makes ¹⁹F NMR an exceptionally powerful analytical tool.[5][17] Key advantages include:

  • High Specificity: There is virtually no background signal in biological or typical pharmaceutical matrices.[6]

  • Wide Chemical Shift Range: This leads to excellent signal dispersion and reduced peak overlap.

  • Quantitative Accuracy: With an internal standard, ¹⁹F NMR can provide highly accurate and precise quantification without the need for a calibration curve for the specific analyte, as signal intensity is directly proportional to the number of nuclei.

¹⁹F NMR Experimental Protocol
  • Instrumentation:

    • NMR spectrometer with a fluorine-capable probe (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Solvent: Deuterated chloroform (CDCl₃).

    • Internal Standard (IS): Accurately weigh a known amount of a fluorinated compound to act as the internal standard (e.g., trifluorotoluene) and add it to the NMR tube. Rationale: The IS provides a reference for both chemical shift and quantification.

    • Sample: Accurately weigh a known amount of the N-(4-Fluoro-2-methylbenzyl)-N-methylamine sample and dissolve it in the same NMR tube containing the solvent and IS.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and IS. Rationale: This is crucial for ensuring fully relaxed spins, which is essential for accurate quantification. A T₁ determination experiment should be performed initially.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128 scans).

  • Data Processing and Quantification:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the area of the ¹⁹F signal for the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / Integral_IS) * (Moles_IS / Moles_analyte) * (Concentration_IS)

Comparative Performance Data

The following table summarizes the expected performance data from the validation of each analytical method, based on ICH Q2(R1) guidelines.[9][11] This data is illustrative and serves to highlight the relative strengths of each technique.

Validation ParameterHPLC-UVGC-MS¹⁹F NMR
Linearity (r²) > 0.999> 0.998N/A (Direct quantification)
Range 1 - 200 µg/mL0.1 - 50 µg/mL50 µg/mL - 10 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%< 0.5%
- Intermediate Precision< 1.5%< 2.5%< 1.0%
Specificity Good (potential for co-elution)Excellent (Mass confirmation)Excellent (Highly specific nucleus)
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL~50 µg/mL

Synthesis and Recommendations

The cross-validation of these three orthogonal methods provides a high degree of confidence in the analytical results for N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

  • HPLC-UV stands out as the ideal method for routine quality control and release testing due to its robustness, precision, and ease of use. Its performance in terms of accuracy and precision is excellent for assays of the main component.

  • GC-MS is the preferred method for impurity profiling and trace-level analysis. Its superior sensitivity (lower LOQ) and the structural confirmation provided by the mass spectrometer make it invaluable for identifying and quantifying potential degradation products or process-related impurities.[14]

  • ¹⁹F NMR serves as an absolute, primary method for the qualification of reference standards.[7][18] Its high precision and accuracy, derived from the direct relationship between signal intensity and molar concentration, make it the ultimate arbiter in cases of discrepancy between other methods. While its sensitivity is lower than GC-MS, its specificity is unparalleled.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Quality Guidelines - ICH.
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Fluorine NMR as a Tool for Analysis of Fluorin
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formul
  • An Overview of Fluorine NMR - ResearchG
  • A Guide to Cross-Validation of Analytical Methods Between Labor
  • Typical HPLC determination of methylamine (CH 3-NH 2 )
  • 19 F-centred NMR analysis of mono-fluorin
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine - Benchchem.
  • HPLC Methods for analysis of Methylamine - HELIX Chrom
  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.
  • Typical HPLC determination of methylamine (CH 3 -NH 2 )
  • Application Note: GC-MS Analysis of N-(2-methoxy)
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chrom
  • Cross-validation of bioanalytical methods between labor

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Validation

A Comparative Analysis of Ortho- and Para-Substituted Fluorobenzylamines: Unraveling the Impact of Isomeric Substitution on Biological Activity

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeab...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The fluorobenzylamine scaffold, in particular, is a privileged structural motif found in a diverse range of therapeutic agents. However, the biological activity of these compounds can be profoundly influenced by the positional isomerism of the fluorine atom on the phenyl ring. This guide provides an in-depth comparison of the biological activities of ortho- and para-substituted fluorobenzylamines, supported by experimental data, to elucidate the critical role of isomeric substitution in determining therapeutic potential.

The Decisive Role of Fluorine's Position: Electronic and Steric Implications

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The position of the fluorine atom on the benzylamine ring—be it ortho (position 2) or para (position 4)—alters these characteristics in distinct ways, leading to divergent biological outcomes.

  • Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can participate in resonance, a weaker electron-donating effect.

    • In the para-position , both inductive and resonance effects are at play, influencing the electron density of the entire ring and the benzylic amine group.

    • In the ortho-position , the inductive effect is more pronounced due to proximity to the benzylamine side chain. This can significantly modulate the pKa of the amine group, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

  • Steric Hindrance : The presence of a fluorine atom in the ortho-position can introduce steric hindrance, which may either promote or hinder binding to a biological target, depending on the topology of the active site. The para-position is generally considered to be more sterically permissive.

These subtle yet significant differences in electronic and steric profiles are the primary drivers of the observed variations in the biological activities between ortho- and para-fluorobenzylamine derivatives.

Comparative Biological Activities: A Tale of Two Isomers

The differential effects of ortho versus para fluorine substitution are evident across a spectrum of biological activities, including anticonvulsant, monoamine oxidase (MAO) inhibitory, and antimicrobial effects.

Anticonvulsant Activity

Fluorobenzylamine moieties are integral to the structure of several compounds with anticonvulsant properties. The position of the fluorine atom has been shown to be a key determinant of their efficacy.

In a study of fluorinated benzyl amino enaminones, a derivative featuring a 4-fluoro (para) substitution, among other substitutions, demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test.[3] Similarly, research on isatin-based derivatives has indicated that fluorine substitution at both ortho and para positions can confer acceptable anti-seizure effects in both MES and subcutaneous pentylenetetrazole (scPTZ) models.[4] Notably, in this particular study, the para-substituted compound showed a faster onset of action in the MES model compared to its ortho-counterpart.[4]

This suggests that while both isomers can be beneficial for anticonvulsant activity, the para position may offer advantages in terms of pharmacokinetic profiles. The ability of these compounds to modulate ion channels, such as sodium and potassium channels, is a common mechanism of action for antiepileptic drugs.[4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase inhibitors are crucial in the treatment of neurodegenerative disorders like Parkinson's disease by preventing the breakdown of neurotransmitters such as dopamine.[5][6] Fluorinated benzylamines have emerged as promising scaffolds for the development of potent and selective MAO inhibitors.

Studies on fluorinated benzyloxy chalcone derivatives have shown that these compounds can be potent and selective inhibitors of MAO-B.[5][6] While these studies did not directly compare ortho- and para-fluorobenzylamine derivatives, the high potency of compounds containing a 3-fluorobenzyl (a meta isomer) moiety highlights the sensitivity of the MAO active site to the fluorine position. The development of fluorinated MAO-B inhibitors is a very active area of research, with computational studies aiming to design novel fluorinated compounds with improved binding affinity over existing drugs like rasagiline.[7] The principle behind MAO-B inhibition is to increase dopaminergic neurotransmission, which is a critical pathway for ameliorating the motor symptoms of Parkinson's disease.[5][6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Fluorobenzylamine derivatives have been investigated for their potential as antibacterial and antifungal agents.

A structure-activity relationship study of fluorobenzoylthiosemicarbazides revealed that the antibacterial activity against Gram-positive bacteria was highly dependent on the substitution pattern.[1] The study synthesized and tested libraries of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides.[1] While the most potent compounds in this study had trifluoromethyl groups, the systematic comparison of the positional isomers of fluorine provides a framework for understanding how the location of the halogen influences antibacterial potency.[1] Other studies on fluorobenzoic acid amides and hydrazide derivatives have also demonstrated that these compounds exhibit pronounced antibacterial and antifungal activity, with the position of the fluorine atom influencing the spectrum of activity against different microbial strains.[2][8]

Data Summary: A Quantitative Comparison

To provide a clearer picture of the performance differences, the following table summarizes representative experimental data for ortho- and para-substituted fluorobenzylamine derivatives from various studies.

Biological ActivityCompound ClassSubstitutionAssayResultSource
Anticonvulsant Isatin-based derivativesortho-FluoroMES & PTZActive at 100 & 300 mg/kg[4]
para-FluoroMES & PTZActive at 100 & 300 mg/kg (faster onset in MES)[4]
Antimicrobial Fluorobenzoylthiosemicarbazidesortho, meta, paraMICActivity dependent on substitution pattern[1][9]
Antitumor Fluoroaryl-substituted FL118para-FluoroCytotoxicityFavorable modification for antitumor activity[10]

Note: This table is a synthesis of data from different studies and compound classes to illustrate the general trends. Direct head-to-head comparisons are not always available in the literature.

Experimental Protocols: A Guide to a Self-Validating System

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of fluorobenzylamine derivatives. The rationale behind the experimental choices is highlighted to ensure trustworthiness and reproducibility.

Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

This protocol is a standard preclinical screening method for identifying compounds effective against generalized tonic-clonic seizures.

Rationale : The MES test induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a reliable indicator of its potential as an anticonvulsant.

Protocol :

  • Animal Preparation : Adult male mice (e.g., Swiss albino, 20-25 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration : The test compound (e.g., an ortho- or para-fluorobenzylamine derivative) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives only the solvent.

  • Induction of Seizure : At the time of peak effect of the drug (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), a corneal electrode is placed on the eyes of the mouse. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation : The mouse is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis : The percentage of animals protected at each dose is calculated. The ED50 (the dose required to protect 50% of the animals) is determined using probit analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay quantifies the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

Rationale : This assay directly measures the enzymatic activity of MAO in the presence and absence of an inhibitor, allowing for the determination of potency (IC50) and selectivity.

Protocol :

  • Enzyme Source : MAO-A and MAO-B enzymes are typically sourced from rat brain mitochondria or recombinant human enzymes.

  • Incubation : The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., an ortho- or para-fluorobenzylamine derivative) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 15 minutes).

  • Substrate Addition : A specific substrate is added to initiate the reaction. For example, kynuramine can be used as a common substrate for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B can be used.

  • Reaction Termination and Detection : The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then stopped (e.g., by adding a strong base like NaOH). The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured spectrophotometrically or fluorometrically.

  • Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Visualizing the Concepts

Diagrams can help to clarify the relationships between structure, activity, and experimental design.

SAR_Comparison cluster_ortho Ortho-Substitution cluster_para Para-Substitution Ortho Ortho Steric_Hindrance Steric Hindrance Ortho->Steric_Hindrance introduces Altered_pKa Altered pKa Ortho->Altered_pKa causes Biological_Activity Biological Activity Steric_Hindrance->Biological_Activity impacts Altered_pKa->Biological_Activity impacts Para Para Permissive_Binding Sterically Permissive Para->Permissive_Binding allows Electronic_Modulation Ring Electronic Modulation Para->Electronic_Modulation results in Permissive_Binding->Biological_Activity impacts Electronic_Modulation->Biological_Activity impacts

Caption: Structure-Activity Relationship (SAR) differences between ortho- and para-substitution.

MES_Workflow A Animal Acclimatization & Fasting B Compound/Vehicle Administration (ortho- vs para-isomer) A->B C Peak Effect Time Point B->C D Corneal Electrode Placement C->D E Electrical Stimulation (MES) D->E F Observation for Tonic Hindlimb Extension E->F G Protection (Absence of THLE) F->G H No Protection (Presence of THLE) F->H I ED50 Calculation G->I H->I

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Conclusion and Future Perspectives

The evidence strongly indicates that the positional isomerism of the fluorine atom in fluorobenzylamines is a critical factor that dictates their biological activity. While both ortho- and para-substituted derivatives have shown promise in various therapeutic areas, the para-position often appears to offer a slight advantage, potentially due to reduced steric hindrance and favorable electronic modulation, leading to improved pharmacokinetic and pharmacodynamic properties.

However, it is crucial to recognize that the optimal substitution pattern is highly dependent on the specific biological target. The steric and electronic requirements of a receptor's binding pocket or an enzyme's active site will ultimately determine which isomer exhibits superior activity. Therefore, a comprehensive evaluation of both ortho- and para-isomers is an essential step in the early stages of drug discovery and development programs involving the fluorobenzylamine scaffold.

Future research should focus on systematic, head-to-head comparisons of ortho- and para-fluorobenzylamine derivatives within well-defined chemical series. Such studies, coupled with computational modeling and detailed pharmacokinetic profiling, will provide a more granular understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents.

References

  • Jubie, S., et al. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 28(18), 3043-3047. Available at: [Link]

  • Kumar, A., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2265-2279. Available at: [Link]

  • Beirow, K., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ChemMedChem, 18(14), e202300145. Available at: [Link]

  • Beirow, K., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ResearchGate. Available at: [Link]

  • Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 124. Available at: [Link]

  • Kumar, A., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. Available at: [Link]

  • Kadyrova, D. A., et al. (2021). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]

  • Sadeghi, B., et al. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 10(5), 431-440. Available at: [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa Italiana di Biologia Sperimentale, 58(24), 1637-1642. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2548. Available at: [Link]

  • Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. Available at: [Link]

  • Timsina, R., & Koppang, M. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. Available at: [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Abstract N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to res...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this valuable secondary amine: Route 1: Reductive Amination of 4-fluoro-2-methylbenzaldehyde and Route 2: Direct N-Alkylation of 4-fluoro-2-methylbenzylamine. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy.

Introduction

The strategic incorporation of fluorine atoms and N-methyl groups into molecular scaffolds is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. N-(4-Fluoro-2-methylbenzyl)-N-methylamine serves as a crucial building block for more complex molecules, making its efficient and scalable synthesis a priority. This guide will explore the two most common synthetic approaches to this target molecule, providing the necessary detail for practical implementation in a laboratory setting.

Route 1: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.[1][2] This one-pot reaction is often favored for its efficiency and the commercial availability of the requisite starting materials.[3]

Mechanism

The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-fluoro-2-methylbenzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source, such as sodium borohydride, to yield the desired N-(4-fluoro-2-methylbenzyl)-N-methylamine.

Reductive_Amination Start 4-Fluoro-2-methylbenzaldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product N-(4-Fluoro-2-methylbenzyl)-N-methylamine Iminium->Product Reduction (e.g., NaBH4) N_Alkylation Start 4-Fluoro-2-methylbenzylamine + Formaldehyde Iminium Iminium Ion Start->Iminium Condensation (-H2O) Product N-(4-Fluoro-2-methylbenzyl)-N-methylamine Iminium->Product Reduction (e.g., NaBH4 or HCOOH)

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of N-(4-Fluoro-2-methylbenzyl)-N-methylamine Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities can arise from various stages of the manufacturing process, includ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. Even in trace amounts, these impurities can impact the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of methodologies for the definitive identification of potential impurities in N-(4-Fluoro-2-methylbenzyl)-N-methylamine, a key intermediate in the synthesis of various pharmaceuticals.[1][2]

This document will delve into a logical, field-proven workflow for impurity identification, grounded in established analytical principles and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).[3]

Unraveling the Synthetic Pathway: A Blueprint for Impurity Prediction

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. N-(4-Fluoro-2-methylbenzyl)-N-methylamine is commonly synthesized via a reductive amination reaction between 4-fluoro-2-methylbenzaldehyde and methylamine, followed by reduction of the resulting imine intermediate. A common and effective reducing agent for this transformation is sodium borohydride.[4][5][6][7]

Based on this synthetic pathway, we can anticipate the following potential process-related impurities:

  • Unreacted Starting Materials:

    • Impurity A: 4-Fluoro-2-methylbenzaldehyde

    • Impurity B: Methylamine

  • Intermediate:

    • Impurity C: N-(4-Fluoro-2-methylbenzylidene)methanamine (the Schiff base intermediate)

  • Over-alkylation Product:

    • Impurity D: N,N-Dimethyl-(4-fluoro-2-methylbenzyl)amine (a tertiary amine)

  • Isomeric Impurity:

    • Impurity E: N-(2-Fluoro-4-methylbenzyl)-N-methylamine, which could arise if the starting material, m-fluorotoluene, contains isomeric impurities that are carried through the synthesis of the aldehyde.[8]

The following diagram illustrates the proposed synthetic pathway and the genesis of these potential impurities.

G cluster_synthesis Proposed Synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine SM1 4-Fluoro-2-methylbenzaldehyde (Impurity A) Intermediate N-(4-Fluoro-2-methylbenzylidene)methanamine (Impurity C) SM1->Intermediate + Methylamine SM2 Methylamine (Impurity B) SM2->Intermediate Product N-(4-Fluoro-2-methylbenzyl)-N-methylamine Intermediate->Product + NaBH4 (Reduction) ImpurityD N,N-Dimethyl-(4-fluoro-2-methylbenzyl)amine (Impurity D) Product->ImpurityD + Methylamine (Over-alkylation) ImpurityE N-(2-Fluoro-4-methylbenzyl)-N-methylamine (Impurity E) StartingMaterialImpurity m-fluorotoluene isomer impurity StartingMaterialImpurity->ImpurityE Carried through synthesis

Caption: Proposed synthetic pathway and potential process-related impurities.

A Multi-faceted Analytical Approach for Unambiguous Identification

A single analytical technique is often insufficient for the complete characterization of all potential impurities. A combination of chromatographic and spectroscopic methods provides a robust and self-validating system. We will explore the utility of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Assessment

HPLC is the primary tool for quantifying the purity of the API and detecting non-volatile impurities. Given the aromatic nature of the target compound and its likely impurities, UV detection is a suitable choice.

Experimental Protocol: HPLC-UV Method Development

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating compounds with moderate polarity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to resolve compounds with a range of polarities, from the more polar methylamine to the less polar tertiary amine. A suggested starting gradient is:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with PDA detection from 200-400 nm to assess peak purity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Retention Times

CompoundExpected Retention Time (min)Rationale
Impurity B: MethylamineEarly elutingHighly polar
N-(4-Fluoro-2-methylbenzyl)-N-methylamine IntermediateTarget analyte
Impurity A: 4-Fluoro-2-methylbenzaldehydeIntermediateLess polar than the amine
Impurity C: Imine IntermediateIntermediatePolarity similar to the product
Impurity E: Isomeric ImpurityClose to productSimilar structure and polarity
Impurity D: Tertiary AmineLate elutingLeast polar

Note: These are predicted elution orders. Actual retention times will depend on the specific column and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an excellent confirmatory technique, particularly for volatile and semi-volatile impurities. The mass spectrometer provides valuable structural information based on the fragmentation patterns of the analytes.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for these analytes.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Data Presentation: Expected GC-MS Fragmentation Patterns

CompoundExpected Molecular Ion (m/z)Key Fragment Ions (m/z)Rationale for Fragmentation
N-(4-Fluoro-2-methylbenzyl)-N-methylamine 167125, 91, 44Benzylic cleavage (loss of methylamine radical), tropylium ion formation.
Impurity A: 4-Fluoro-2-methylbenzaldehyde138137, 109, 83Loss of H, loss of CO.
Impurity C: Imine Intermediate151136, 109Loss of methyl radical, benzylic cleavage.
Impurity D: Tertiary Amine181125, 58Benzylic cleavage (loss of dimethylamine radical).
Impurity E: Isomeric Impurity167125, 91, 44Similar fragmentation to the main product.

The following diagram illustrates the logical workflow for impurity identification.

G cluster_workflow Impurity Identification Workflow Sample N-(4-Fluoro-2-methylbenzyl)-N-methylamine Sample HPLC HPLC-UV Analysis Sample->HPLC Purity and Non-volatile Impurities GCMS GC-MS Analysis Sample->GCMS Volatile Impurities and Structural Confirmation Data Data Interpretation and Comparison HPLC->Data Retention Times and UV Spectra GCMS->Data Retention Times and Mass Spectra NMR NMR Spectroscopy NMR->Data Definitive Structural Elucidation Report Impurity Profile Report Data->Report

Caption: A comprehensive workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

For definitive structural confirmation of unknown impurities, isolation followed by NMR spectroscopy is the ultimate tool. ¹H and ¹³C NMR will provide detailed information about the connectivity of atoms within the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts

CompoundKey Proton Signals (ppm)Rationale
N-(4-Fluoro-2-methylbenzyl)-N-methylamine Aromatic (6.8-7.2), Benzyl CH₂ (~3.6), N-CH₃ (~2.4), Ar-CH₃ (~2.3)Characteristic shifts for the different proton environments.
Impurity A: 4-Fluoro-2-methylbenzaldehydeAldehyde CHO (~9.9), Aromatic (7.0-7.8), Ar-CH₃ (~2.5)Downfield shift of the aldehyde proton.
Impurity C: Imine IntermediateImine CH (~8.2), Aromatic (7.0-7.8), N-CH₃ (~3.3), Ar-CH₃ (~2.4)Characteristic downfield shift of the imine proton.
Impurity D: Tertiary AmineAromatic (6.8-7.2), Benzyl CH₂ (~3.5), N-(CH₃)₂ (~2.2), Ar-CH₃ (~2.3)Integration of the N-methyl signal will be for 6 protons.

Note: These are approximate chemical shifts and will vary depending on the solvent and instrument used.

The Importance of Reference Standards: A Self-Validating System

To ensure the trustworthiness of these analytical methods, commercially available and certified reference standards for N-(4-Fluoro-2-methylbenzyl)-N-methylamine and its potential impurities are crucial. These standards are used for:

  • Peak Identification: Confirming the identity of peaks in chromatograms by comparing retention times.

  • Method Validation: Assessing parameters such as specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

  • Quantification: Accurately determining the concentration of identified impurities.

Reference standards for 4-fluoro-2-methylbenzaldehyde are commercially available.[2][10] While reference standards for the imine intermediate and the tertiary amine may not be readily available, their synthesis and characterization would be necessary for a complete validation of the analytical methods for quantitative purposes.

Conclusion

The identification and control of impurities are critical aspects of drug development and manufacturing. By employing a systematic approach that combines a thorough understanding of the synthetic process with a multi-technique analytical strategy, researchers can confidently identify and quantify impurities in N-(4-Fluoro-2-methylbenzyl)-N-methylamine. The use of HPLC-UV for purity assessment and quantification, GC-MS for structural confirmation of volatile components, and NMR for definitive elucidation of unknown structures, all underpinned by the use of certified reference standards, creates a robust and self-validating system. This comprehensive approach ensures the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • PubChem. 4-Fluoro-2-methylbenzaldehyde. [Link]

  • Chem-Impex International. 4-Fluoro-2-methylbenzaldehyde. [Link]

  • Gómez, S., et al. (2007). Reductive amination of aldehydes and ketones with sodium borohydride in the presence of NaH2PO4·H2O. Arkivoc, 2007(15), 189-196. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Khan, M. A. A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(21), 15267–15276. [Link]

  • Zhang, Y., et al. (2017). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 21(9), 1364–1370. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Valdivielso, A. M., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Chromatography A, 1704, 464168. [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • MassBank. Benzylamine Mass Spectrum. [Link]

  • SpectraBase. 4-Fluoro-N-methylbenzylamine 13C NMR Spectrum. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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Safety & Regulatory Compliance

Handling

Essential Safety &amp; Operational Guide for Handling N-(4-Fluoro-2-methylbenzyl)-N-methylamine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-(4-Fluoro-2-methylbenzyl)-N-methylamine (CAS No. 1249121-13-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-(4-Fluoro-2-methylbenzyl)-N-methylamine (CAS No. 1249121-13-8). As a valued professional in the scientific community, your safety is paramount. The following procedures are designed to provide a robust framework for minimizing risk and ensuring procedural integrity. The recommendations herein are synthesized from safety data for structurally analogous compounds, including substituted benzylamines and fluorinated anilines, establishing a conservative and protective standard of practice.

Hazard Analysis: Understanding the Risks

Anticipated Hazards:

  • Skin Contact: Corrosive, capable of causing chemical burns.[1][2]

  • Eye Contact: Poses a risk of serious eye damage, potentially leading to blindness.[1]

  • Inhalation: Vapors may be irritating to the respiratory system.[3][4]

  • Ingestion: Expected to be harmful if swallowed.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is not merely a checklist; it is a scientifically-grounded system to shield you from the specific hazards posed by this chemical class.

Protection Type Specific Requirements Rationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before each use.Amines and aromatic compounds can degrade or permeate standard latex gloves. Nitrile or neoprene provides superior resistance, preventing skin contact and absorption.[6][7]
Eye and Face Protection Tight-sealing chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when handling larger quantities or when there is a splash risk.[8][9]The corrosive nature of similar amines necessitates robust protection against splashes, which could cause irreversible eye damage.[1][2] A face shield protects the entire face.
Skin and Body Protection A fully-buttoned, flame-retardant laboratory coat, long trousers, and closed-toe, chemical-resistant footwear.[6][7][10]This combination minimizes the potential for accidental skin contact from drips or spills. Chemical-resistant footwear prevents exposure from spills that reach the floor.[6]
Respiratory Protection Use only in a certified chemical fume hood.[1][3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[1]The volatility of benzylamines can lead to inhalation of harmful vapors. A chemical fume hood is the primary engineering control to prevent respiratory exposure. Respirators provide supplementary protection in specific scenarios.

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidental release.

Workflow for Handling N-(4-Fluoro-2-methylbenzyl)-N-methylamine

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase P1 Verify Fume Hood Certification P2 Don Required PPE P1->P2 P3 Prepare Spill Kit (Absorbent & Neutralizer) P2->P3 H1 Transfer Compound Inside Fume Hood P3->H1 Proceed to Handling H2 Keep Container Tightly Closed H1->H2 H3 Use Spark-Proof Tools H1->H3 C1 Decontaminate Work Area H2->C1 Work Complete C2 Segregate Waste C1->C2 C3 Doff & Inspect PPE C2->C3 cluster_waste Waste Generation cluster_containment Containment W1 Liquid Waste: (Unused Compound, Contaminated Solvents) C1 Labelled, Compatible Waste Container (Halogenated Organic) W1->C1 W2 Solid Waste: (Contaminated Gloves, Weigh Paper, Absorbents) C2 Separate, Labelled Solid Waste Bag W2->C2 D1 Licensed Hazardous Waste Disposal Facility C1->D1 Scheduled Pickup C2->D1 Scheduled Pickup

Caption: Waste stream management for N-(4-Fluoro-2-methylbenzyl)-N-methylamine.

Step-by-Step Disposal Protocol:
  • Segregation at Source:

    • Do not dispose of this compound down the drain or in general waste. [11] * Liquid Waste: Collect all liquid waste containing N-(4-Fluoro-2-methylbenzyl)-N-methylamine, including contaminated solvents, in a designated, properly labeled hazardous waste container for halogenated organic compounds.

    • Solid Waste: All disposables contaminated with the compound (e.g., gloves, weigh paper, absorbent materials from spills) must be collected in a separate, clearly labeled hazardous waste bag or container. [8]

  • Container Management:

    • Use waste containers made of compatible materials. [11] * Keep waste containers tightly sealed and store them in a cool, well-ventilated area, away from incompatible materials, while awaiting disposal. [11]

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. [1][11]Incineration at a specialized facility is often the preferred method for destroying fluorinated organic compounds. By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and scientific excellence. Your diligence protects you, your colleagues, and the environment.

References

  • Molbase. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Airgas. (2025, February 5). Safety Data Sheet - Methylamine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Westlake Chemical. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Fluoro-2-methylbenzyl)-N-methylamine
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